Product packaging for N-Methylvaline(Cat. No.:CAS No. 2480-23-1)

N-Methylvaline

Katalognummer: B554803
CAS-Nummer: 2480-23-1
Molekulargewicht: 131.17 g/mol
InChI-Schlüssel: AKCRVYNORCOYQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

N-methylvaline is an N-methylamino acid that is the N-methyl derivative of valine. It is a valine derivative and a N-methyl-amino acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B554803 N-Methylvaline CAS No. 2480-23-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-methyl-2-(methylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCRVYNORCOYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902870
Record name NoName_3444
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2566-32-7, 2480-23-1
Record name N-Methylvaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2566-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-DL-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC89800
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-METHYL-DL-VALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNA7QS6JB7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Methylvaline: A Technical Guide to its Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylvaline is a derivative of the essential amino acid valine, characterized by the presence of a methyl group on the alpha-amino group. This modification imparts unique chemical and physical properties that are of significant interest in the fields of peptide chemistry, drug design, and development. The strategic incorporation of N-methylated amino acids into peptides can enhance their therapeutic potential by improving proteolytic stability, increasing cell permeability, and constraining conformational flexibility. This guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of this compound, with a focus on its relevance to researchers and professionals in the life sciences.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C6H13NO2[1]
Molecular Weight 131.17 g/mol [1]
IUPAC Name (2S)-3-methyl-2-(methylamino)butanoic acid[1]
CAS Number 2480-23-1 (L-form)[1]
88930-14-7 (D-form)
2566-32-7 (DL-form)
Appearance White to off-white powder or solid[2]
Melting Point 175-180 °C (hydrochloride salt)[3]
Solubility Water: 100 mg/mL (with sonication)[4]
Optical Activity ([α]/D) +25.0° ± 1.0° (c = 1 in 1 M HCl)[2]
pKa (Carboxyl) Not available
pKa (Amino) Not available

Chemical Structure

The structure of this compound is based on the valine scaffold, with a methyl group substituting one of the hydrogens of the primary alpha-amino group. This substitution to a secondary amine has significant implications for its chemical reactivity and the conformation of peptides containing it.

Caption: 2D chemical structure of N-Methyl-L-valine.

The key structural features include:

  • A chiral alpha-carbon, leading to D and L enantiomers.

  • An isopropyl side chain, rendering the amino acid hydrophobic.

  • A secondary amine in the backbone, which influences peptide conformation and hydrogen bonding capacity.

Experimental Protocols

Synthesis of N-Methyl-L-valine

The synthesis of N-methylated amino acids can be challenging due to the potential for over-methylation and racemization. A common approach for the synthesis of N-methylated amino acids is reductive amination. While a specific protocol for the mono-methylation of L-valine to N-Methyl-L-valine is not detailed in the provided results, the Eschweiler-Clarke reaction for the synthesis of N,N-Dimethyl-L-Valine proceeds through N-Methyl-L-valine as an intermediate[5]. This suggests that controlling the stoichiometry of formaldehyde and the reaction conditions could potentially yield the mono-methylated product.

A more controlled and widely used method in the context of peptide synthesis is the use of pre-synthesized and protected N-methylated amino acids, such as Fmoc-N-methyl-L-valine.

General Workflow for Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-N-Methyl-L-valine:

SPPS_Workflow start Start with resin-bound peptide deprotection Fmoc Deprotection (e.g., 20% piperidine in DMF) start->deprotection washing1 Wash Resin deprotection->washing1 coupling Coupling of Fmoc-N-Methyl-L-valine (e.g., HATU/DIEA in DMF) washing1->coupling washing2 Wash Resin coupling->washing2 check Check Coupling Completion (e.g., Kaiser test - will be negative) washing2->check repeat Repeat Coupling check->repeat Incomplete continue_synthesis Continue with next amino acid or cleave peptide check->continue_synthesis Complete repeat->coupling

Caption: Workflow for incorporating Fmoc-N-Methyl-L-valine in SPPS.

Analytical Methods

The analysis and characterization of this compound and peptides containing it can be performed using a variety of standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for assessing the purity of this compound and related peptides. Due to the polarity of the free amino acid, derivatization or the use of ion-pairing agents may be necessary for optimal retention and resolution[6].

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound and to sequence peptides containing this modified residue. Electrospray ionization (ESI) is a suitable ionization technique[7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound and for confirming its incorporation into a peptide chain. The N-methyl group gives a characteristic signal in the ¹H NMR spectrum[6].

Role in Drug Development and Research

The incorporation of this compound into peptide-based drug candidates is a strategy employed to overcome some of the inherent limitations of peptides as therapeutic agents.

  • Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases to the adjacent peptide bond, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.

  • Enhanced Membrane Permeability: The methylation of the amide nitrogen reduces its hydrogen bonding capacity and increases the lipophilicity of the peptide, which can lead to improved cell membrane permeability and oral bioavailability[5].

  • Conformational Constraint: The steric bulk of the N-methyl group restricts the rotation around the peptide backbone, reducing the conformational flexibility of the peptide. This can pre-organize the peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.

  • Alzheimer's Disease Research: N-methylated amino acids have been investigated for their potential therapeutic role in Alzheimer's disease. They have been shown to inhibit the fibrillogenesis of β-amyloid peptides, a key event in the pathology of the disease. By disrupting the formation of amyloid plaques, this compound-containing peptides may offer a novel therapeutic avenue[2].

Conceptual Signaling Pathway of this compound in Alzheimer's Disease:

Alzheimer_Pathway APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Monomers APP->Abeta Proteolytic Cleavage Oligomers Aβ Oligomers Abeta->Oligomers Aggregation Fibrils Aβ Fibrils (Plaques) Oligomers->Fibrils Synaptic_dysfunction Synaptic Dysfunction Fibrils->Synaptic_dysfunction NMV This compound (in a peptide) NMV->Oligomers Inhibition Neurodegeneration Neurodegeneration Synaptic_dysfunction->Neurodegeneration

Caption: Proposed mechanism of this compound in Alzheimer's.

Conclusion

This compound is a valuable building block for medicinal chemists and drug developers. Its unique structural and chemical properties, arising from the methylation of the alpha-amino group, offer a powerful tool to enhance the drug-like characteristics of peptide therapeutics. The ability to improve proteolytic stability, enhance cell permeability, and modulate conformation makes this compound a key component in the design of next-generation peptide-based drugs. Further research into the synthesis and application of this compound and other N-methylated amino acids will undoubtedly continue to expand their role in addressing a wide range of therapeutic challenges.

References

The Natural Occurrence of N-Methylvaline in Actinomycin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of N-Methylvaline in actinomycin, a critical component of this potent class of chromopeptide lactone antibiotics. The document details the biosynthetic pathway, enzymatic machinery, and regulatory influences governing the incorporation of this N-methylated amino acid. It is designed to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and metabolic engineering.

Introduction to Actinomycin and this compound

Actinomycins, produced by various species of Streptomyces, are renowned for their potent anticancer properties.[1] Their molecular architecture features a phenoxazinone chromophore attached to two pentapeptide lactone rings.[1] A key structural feature of many actinomycins, including the well-studied actinomycin D, is the presence of N-methyl-L-valine. This modification is not a post-synthesis tailoring event but an integral part of the non-ribosomal peptide synthesis (NRPS) assembly line. The N-methylation of the valine residue is crucial for the biological activity of actinomycin, influencing its interaction with DNA and its overall conformation.

Biosynthesis of the this compound Moiety

The biosynthesis of actinomycin is a complex process orchestrated by a multi-enzyme complex known as actinomycin synthetase (ACMS). This complex is a classic example of a non-ribosomal peptide synthetase (NRPS) system. The pentapeptide chains of actinomycin are assembled in a modular fashion, with each module responsible for the recognition, activation, and incorporation of a specific amino acid.

The N-methylation of valine occurs in situ on the NRPS enzyme complex. A specific N-methyltransferase (NMT) domain, typically embedded within one of the actinomycin synthetase modules, catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the amino group of a valine residue that has been activated and tethered to a peptidyl carrier protein (PCP) domain.

Enzymology of N-Methylation

The key enzyme responsible for the formation of this compound is the N-methyltransferase (NMT) domain of the actinomycin synthetase. This domain is an integral part of the multi-modular NRPS machinery. The generally accepted mechanism for N-methylation within an NRPS assembly line is as follows:

  • Adenylation (A) domain: Selects and activates L-valine as an aminoacyl-adenylate.

  • Peptidyl Carrier Protein (PCP) domain: The activated L-valine is then transferred to the thiol group of a 4'-phosphopantetheine cofactor attached to the PCP domain.

  • N-Methyltransferase (NMT) domain: The NMT domain binds S-adenosyl-L-methionine (SAM) and catalyzes the transfer of the methyl group to the amino group of the tethered L-valine, forming N-methyl-L-valine-S-PCP.

  • Condensation (C) domain: The N-methylated valine is then incorporated into the growing peptide chain through the formation of a peptide bond with the preceding amino acid.

Genetic Basis of this compound Incorporation

The genetic blueprint for actinomycin biosynthesis is encoded in a dedicated gene cluster found in the producing Streptomyces strains.[2] These clusters contain the genes for the large, multifunctional actinomycin synthetase enzymes (e.g., acmA, acmB, acmC), as well as genes for the biosynthesis of the chromophore precursor, 4-methyl-3-hydroxyanthranilic acid (4-MHA), and regulatory and resistance genes.[2] The N-methyltransferase activity is encoded by a specific domain within one of the NRPS-encoding genes.

Quantitative Analysis of this compound Incorporation

Quantifying the efficiency of this compound incorporation is crucial for understanding the biosynthetic pathway and for metabolic engineering efforts aimed at producing novel actinomycin analogs. This is typically achieved through precursor feeding studies using isotopically labeled substrates.

Table 1: Hypothetical Quantitative Data from Precursor Feeding Experiments

Precursor Fed (Isotopically Labeled)Concentration of Labeled PrecursorIncubation Time (hours)Molar Incorporation Efficiency (%) into Actinomycin DAnalytical Method
L-[¹³C₅, ¹⁵N]-Valine1 mM4865LC-MS/MS
L-[methyl-¹⁴C]-Methionine0.5 mM4885Scintillation Counting
L-[¹³C₅, ¹⁵N]-Valine + Cycloheximide (10 µg/mL)1 mM48<1LC-MS/MS
L-[methyl-¹⁴C]-Methionine + Sinefungin (50 µM)0.5 mM4815Scintillation Counting

Note: The data in this table are representative and intended to illustrate the type of quantitative information that can be obtained from precursor feeding studies. Actual values would need to be determined experimentally.

Experimental Protocols

Precursor Feeding Study for Isotopic Labeling of this compound

This protocol outlines a general procedure for a precursor feeding experiment to quantify the incorporation of labeled valine and methionine into actinomycin D.

Materials:

  • Streptomyces strain known to produce actinomycin D (e.g., S. parvulus).

  • Production medium (e.g., ISP2 broth).[3]

  • Isotopically labeled precursors: L-[¹³C₅, ¹⁵N]-Valine and L-[methyl-¹⁴C]-Methionine.

  • Sterile microcentrifuge tubes.

  • Shaking incubator.

  • Ethyl acetate.

  • Rotary evaporator.

  • HPLC system with a C18 column and UV-Vis detector.[3]

  • LC-MS/MS system for analysis of stable isotope incorporation.

  • Scintillation counter for analysis of radiolabeled incorporation.

Procedure:

  • Inoculum Preparation: Prepare a seed culture of the Streptomyces strain by inoculating 50 mL of production medium in a 250 mL flask and incubating at 28°C with shaking at 180 rpm for 3 days.[3]

  • Production Culture: Inoculate 200 mL of production medium in a 500 mL flask with 10 mL of the seed culture. Incubate under the same conditions.[3]

  • Precursor Addition: After a predetermined period of growth (e.g., 24 hours, at the onset of actinomycin production), add the sterile-filtered, isotopically labeled precursor to the culture to a final concentration of 0.5-1 mM.

  • Incubation: Continue the incubation for a defined period (e.g., 48-72 hours) to allow for the incorporation of the labeled precursor into actinomycin D.

  • Extraction:

    • Centrifuge the culture broth to separate the mycelium from the supernatant.

    • Extract the supernatant and the mycelial pellet separately with an equal volume of ethyl acetate.[4]

    • Pool the organic extracts and evaporate to dryness under reduced pressure.[3]

  • Purification and Quantification:

    • Redissolve the crude extract in a small volume of methanol.

    • Separate the components of the crude extract using HPLC with a C18 column and a suitable gradient of acetonitrile and water containing 0.1% formic acid.[3]

    • Monitor the elution profile at 445 nm to detect actinomycin D.

    • Collect the fraction corresponding to actinomycin D.

  • Analysis:

    • Stable Isotope Labeling: Analyze the purified actinomycin D by LC-MS/MS to determine the mass shift corresponding to the incorporation of the ¹³C and ¹⁵N labels. Calculate the molar incorporation efficiency based on the relative intensities of the labeled and unlabeled molecular ions.

    • Radioisotope Labeling: Quantify the amount of ¹⁴C in the purified actinomycin D fraction using a liquid scintillation counter. Calculate the specific incorporation based on the known specific activity of the labeled methionine.

In Vitro N-Methyltransferase Activity Assay

This protocol provides a framework for assaying the N-methyltransferase activity of the actinomycin synthetase complex. It is adapted from general methyltransferase assay protocols and would require optimization for the specific enzyme system.

Materials:

  • Purified or partially purified actinomycin synthetase complex.

  • L-Valine.

  • ATP and MgCl₂.

  • S-adenosyl-L-[methyl-³H]-methionine (radioactive) or S-adenosyl-L-methionine (non-radioactive).

  • Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Quenching solution (e.g., 10% trichloroacetic acid).

  • Glass fiber filters.

  • Scintillation cocktail and counter (for radioactive assay).

  • HPLC-MS system (for non-radioactive assay).

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, L-valine, and the actinomycin synthetase enzyme preparation.

    • Initiate the reaction by adding S-adenosyl-L-[methyl-³H]-methionine (for the radioactive assay) or S-adenosyl-L-methionine (for the non-radioactive assay).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • Detection of Methylation:

    • Radioactive Assay:

      • Spot the quenched reaction mixture onto a glass fiber filter.

      • Wash the filter extensively to remove unincorporated radiolabeled SAM.

      • Measure the radioactivity retained on the filter, which corresponds to the methylated product, using a scintillation counter.

    • Non-Radioactive Assay:

      • Analyze the reaction mixture by HPLC-MS to separate and quantify the unmethylated valine precursor and the N-methylated valine product.

      • Determine the enzyme activity based on the rate of product formation.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is tightly linked to the overall regulation of actinomycin production and the primary metabolism of the producing organism. A key regulatory factor is the intracellular concentration of S-adenosyl-L-methionine (SAM), the universal methyl group donor.

Actinomycin_N_Methylvaline_Biosynthesis Met L-Methionine SAM_Synthetase SAM Synthetase (metK) Met->SAM_Synthetase Val L-Valine Act_Syn_Enzyme Actinomycin Synthetase (with NMT domain) Val->Act_Syn_Enzyme ATP ATP ATP->SAM_Synthetase SAM S-Adenosyl-L-Methionine (SAM) SAM_Synthetase->SAM Act_Syn_Genes Actinomycin Synthetase Gene Cluster (acm) SAM->Act_Syn_Genes positive regulation SAM->Act_Syn_Enzyme Methyl donor Act_Syn_Genes->Act_Syn_Enzyme expression N_MeVal N-Methyl-L-valine (incorporated) Act_Syn_Enzyme->N_MeVal Actinomycin Actinomycin D N_MeVal->Actinomycin Regulatory_Factors Global Regulatory Factors Regulatory_Factors->Act_Syn_Genes

Caption: Biosynthetic and regulatory pathway for this compound incorporation into actinomycin.

Experimental_Workflow_Precursor_Feeding Start Start: Streptomyces Culture Inoculation Inoculate Production Medium Start->Inoculation Growth Incubate (e.g., 24h) Inoculation->Growth Precursor_Addition Add Isotopically Labeled Precursor (e.g., L-[13C]-Valine) Growth->Precursor_Addition Incorporation Incubate for Incorporation (e.g., 48-72h) Precursor_Addition->Incorporation Harvest Harvest Culture Incorporation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Purification HPLC Purification of Actinomycin D Extraction->Purification Analysis LC-MS/MS or Scintillation Counting Purification->Analysis End End: Quantify Incorporation Analysis->End

Caption: Workflow for a precursor feeding experiment to study this compound incorporation.

Conclusion

The natural occurrence of this compound in actinomycin is a fascinating example of the intricate biosynthetic capabilities of Streptomyces. The N-methylation of valine is a critical step in the NRPS-mediated assembly of the actinomycin pentapeptide chains, and it is catalyzed by a dedicated N-methyltransferase domain within the actinomycin synthetase complex. Understanding the enzymology, genetics, and regulation of this process is essential for efforts to engineer the biosynthesis of novel actinomycin analogs with improved therapeutic properties. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further explore this important aspect of natural product biosynthesis.

References

The Biological Role of N-Methylvaline in Secondary Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation, the addition of a methyl group to a nitrogen atom, is a critical structural modification in a diverse array of secondary metabolites, profoundly influencing their biological activity, metabolic stability, and pharmacokinetic properties. N-methylvaline, an N-methylated derivative of the proteinogenic amino acid valine, is a key building block in several important natural products, most notably the potent anticancer agent Actinomycin D. This technical guide provides a comprehensive overview of the biological role of this compound in secondary metabolites, detailing its biosynthesis, its impact on the physicochemical properties of peptides, and its contribution to the therapeutic effects of the final natural products. This document includes a compilation of quantitative data, detailed experimental protocols, and graphical representations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction: The Significance of N-Methylation

N-methylation of amino acid residues within peptide-based secondary metabolites is a widespread strategy employed by microorganisms to enhance the therapeutic potential of these molecules. The substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen introduces significant changes to the peptide's properties:

  • Increased Proteolytic Stability: The N-methyl group provides steric hindrance, shielding the adjacent peptide bond from cleavage by proteases. This modification significantly increases the in vivo half-life of peptide-based drugs.[1][2]

  • Enhanced Membrane Permeability and Oral Bioavailability: N-methylation can improve a peptide's ability to cross cellular membranes.[3][4] By reducing the number of hydrogen bond donors and increasing lipophilicity, N-methylated peptides can exhibit improved passive diffusion across the intestinal epithelium, leading to enhanced oral bioavailability.[2][5][6]

  • Conformational Rigidity: The presence of an N-methyl group restricts the rotation around the C-N bond of the peptide backbone, leading to a more conformationally constrained molecule.[1][7] This can result in higher receptor binding affinity and selectivity.

Biosynthesis of this compound in Secondary Metabolites

This compound is not directly incorporated into secondary metabolites from the cellular pool of amino acids. Instead, the methylation event occurs during the biosynthesis of the natural product on large, multi-modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs).[8]

The biosynthesis of this compound-containing peptides, such as Actinomycin D, by Streptomyces species provides a well-studied example of this process.[8] The key steps are catalyzed by specific domains within the NRPS machinery:

  • Adenylation (A) Domain: Activates L-valine by converting it into L-valinyl-AMP.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated L-valine is transferred to the phosphopantetheine arm of a T domain.

  • N-Methyltransferase (NMT) Domain: An NMT domain, often embedded within the A domain, catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the amino group of the tethered valine residue, forming this compound.[8][9]

  • Condensation (C) Domain: The C domain catalyzes the formation of a peptide bond between the growing peptide chain and the newly formed this compound.

This integrated assembly-line process ensures the site-specific incorporation of this compound into the final secondary metabolite.[8]

Data Presentation: The Impact of N-Methylation

The incorporation of this compound and other N-methylated amino acids has a quantifiable impact on the biological and pharmacological properties of secondary metabolites.

Table 1: Effect of N-Methylation on Peptide Stability and Permeability
Peptide/PropertyUnmodified PeptideN-Methylated PeptideFold ImprovementReference
Serum Half-life (t1/2)
Peptide A15 min180 min12[10]
Peptide B30 min> 240 min> 8[11]
Apparent Permeability (Papp) in Caco-2 cells (x 10-6 cm/s)
Cyclic Hexapeptide 10.53.26.4[10]
Cyclic Hexapeptide 21.28.57.1[3]
Oral Bioavailability in Rats (%)
Cyclic Hexapeptide 3< 1%28%> 28[5][12]
Table 2: Cytotoxicity of Actinomycin D (Containing N-Methyl-L-valine)
Cell LineIC50 / EC50 (µM)Reference
Human A2780 (Ovarian Cancer)0.0017[1]
Human A549 (Lung Cancer)0.000201[1]
Human PC3 (Prostate Cancer)0.000276[1]

Mandatory Visualizations

Signaling Pathway of Actinomycin D

Actinomycin D, which contains two N-methyl-L-valine residues, exerts its potent anticancer activity primarily by intercalating into DNA at G-C rich regions, thereby inhibiting transcription by RNA polymerase.[13][14] This leads to the activation of stress response pathways, including the p53 tumor suppressor pathway, ultimately resulting in cell cycle arrest and apoptosis.[8][15]

ActinomycinD_Pathway ActD Actinomycin D (contains this compound) DNA DNA ActD->DNA Intercalation RNAPol RNA Polymerase ActD->RNAPol Inhibition Transcription Transcription RNAPol->Transcription catalyzes p53 p53 Activation Transcription->p53 leads to CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Figure 1. Simplified signaling pathway of Actinomycin D.
Experimental Workflow: Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a standard in vitro method to predict the intestinal absorption of drug candidates.[10]

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Caco2_Culture Culture Caco-2 cells on Transwell inserts Peptide_Prep Prepare peptide stock solution Apical_Addition Add peptide to apical chamber Caco2_Culture->Apical_Addition Incubation Incubate at 37°C Apical_Addition->Incubation Basolateral_Sampling Collect samples from basolateral chamber at time points Incubation->Basolateral_Sampling LCMS Quantify peptide concentration by LC-MS/MS Basolateral_Sampling->LCMS Papp_Calc Calculate Apparent Permeability (Papp) LCMS->Papp_Calc

Figure 2. Workflow for a Caco-2 permeability assay.
Logical Relationship: NRPS Biosynthesis of this compound Peptides

The biosynthesis of this compound containing peptides by NRPSs is a highly organized and sequential process.

NRPS_Workflow A_domain A Domain Activates L-Valine T_domain T Domain Tethers L-Valine A_domain->T_domain Transfers NMT_domain NMT Domain Methylates L-Valine (uses SAM) T_domain->NMT_domain Presents C_domain C Domain Forms Peptide Bond NMT_domain->C_domain Passes this compound Release Peptide Release C_domain->Release Elongates and leads to

Figure 3. Logical flow of this compound incorporation by NRPS.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide

This protocol describes the manual synthesis of a peptide incorporating N-methyl-L-valine using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-N-Me-L-Val-OH

  • Coupling reagents: HBTU, HOBt

  • Base: DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activated amino acid solution.

    • Add the coupling mixture to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • This compound Coupling: For the incorporation of Fmoc-N-Me-L-Val-OH, use a stronger coupling reagent like HATU and extend the coupling time to 4-6 hours due to steric hindrance.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide by LC-MS.

In Vitro N-Methyltransferase (NMT) Assay (Radioactive)

This assay measures the activity of an isolated NRPS N-methyltransferase domain.[8]

Materials:

  • Purified NRPS NMT domain

  • Aminoacyl-SNAC thioester of L-valine

  • [3H]-S-adenosylmethionine ([3H]SAM)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • Ethyl acetate

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the L-valine-SNAC substrate (e.g., 1 mM final concentration), and the purified NMT domain (e.g., 1 µM final concentration).

  • Initiation: Start the reaction by adding [3H]SAM (e.g., 10 µCi).

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Extraction: Extract the methylated product (N-methyl-valine-SNAC) with ethyl acetate.

  • Measurement: Transfer the ethyl acetate layer to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the amount of product formed based on the specific activity of the [3H]SAM.

Conclusion

This compound is a crucial component in a variety of bioactive secondary metabolites, conferring advantageous properties that are often essential for their therapeutic efficacy. The enzymatic machinery for its biosynthesis within NRPSs highlights the elegant strategies evolved by microorganisms to create chemical diversity. A thorough understanding of the biological role of this compound and the methods to study and synthesize molecules containing this modified amino acid is vital for the continued discovery and development of new peptide-based therapeutics with improved pharmacological profiles. This guide provides a foundational resource for researchers aiming to explore and exploit the potential of N-methylation in drug design and development.

References

An In-depth Technical Guide to N-Methylvaline: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

N-Methylvaline, a naturally occurring methylated amino acid, holds a significant position in the landscape of bioactive peptides and medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, its physicochemical properties, and detailed methodologies for its synthesis. Particular emphasis is placed on its biological significance as a key component of prominent natural products such as actinomycin and cyclosporin. The enzymatic machinery responsible for its biosynthesis, specifically the role of N-methyltransferases within Non-Ribosomal Peptide Synthetases (NRPS), is elucidated. This document serves as a thorough resource for researchers engaged in peptide design, drug discovery, and the study of natural product biosynthesis.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the structural elucidation of complex natural products rather than its isolation as a standalone molecule. Its presence was first identified within the structures of potent antibiotics and immunosuppressants, marking its significance as a crucial component for their biological activity.

Association with Actinomycin

The story of this compound begins with the discovery of actinomycins, a class of chromopeptide lactone antibiotics produced by Streptomyces species. Actinomycin D, a potent anti-cancer agent, was one of the first members of this class to be extensively studied. While the initial discovery of actinomycin dates back to the 1940s, it was through later structural elucidation studies that the presence of N-methylated amino acids, including N-Methyl-L-valine, was confirmed as a key feature of their pentapeptide lactone rings.[1] The N-methylation of the valine residue was found to be critical for the biological activity of actinomycin D.[1]

Role in Cyclosporin

Decades later, this compound re-emerged as a significant component in another groundbreaking therapeutic agent: cyclosporin A. This cyclic undecapeptide, isolated from the fungus Tolypocladium inflatum, revolutionized organ transplantation with its potent immunosuppressive properties. Structural analysis of cyclosporin A revealed the presence of several N-methylated amino acids, including N-Methyl-L-valine.[2] The biosynthesis of cyclosporin A is a complex process carried out by a single, large multifunctional enzyme known as cyclosporin synthetase.[2][3][4] This enzyme integrates the N-methylation of specific amino acid residues, including valine, during the peptide assembly.[2][3]

The recurring presence of this compound in these structurally distinct yet highly bioactive natural products underscored its importance in conferring desirable pharmacological properties, such as increased metabolic stability and conformational rigidity. This realization spurred further interest in the synthesis and incorporation of this compound into synthetic peptides for drug development.[5]

Physicochemical Properties

The methylation of the amino group of valine significantly alters its physicochemical properties, which in turn influences the characteristics of peptides containing this modified amino acid.

PropertyValue (N-Methyl-L-valine)Value (N-Methyl-D-valine)Data Source
Molecular Formula C6H13NO2C6H13NO2[6],[7]
Molecular Weight 131.17 g/mol 131.17 g/mol [6],[7]
Appearance White to off-white solidWhite to off-white solid[8],[9]
Solubility Soluble in water (100 mg/mL with sonication)Data not readily available[8]
XLogP3 -1.5-1.5[6]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the methyl group on the nitrogen, the alpha-proton, the beta-proton, and the isopropyl methyl groups. The chemical shifts can vary depending on the solvent and pH.

  • ¹³C NMR: The carbon NMR spectrum provides distinct signals for the carboxyl carbon, the alpha-carbon, the beta-carbon, the N-methyl carbon, and the two isopropyl methyl carbons.

  • Mass Spectrometry: The mass spectrum of this compound typically shows a prominent molecular ion peak. Fragmentation patterns can involve the loss of the carboxyl group and cleavage of the side chain.[10]

Synthesis of this compound

The synthesis of this compound can be achieved through several chemical methods. The choice of method often depends on the desired stereochemistry, the scale of the synthesis, and the availability of starting materials.

Reductive Amination

Reductive amination is a widely used method for the N-methylation of amino acids. This two-step, one-pot reaction involves the formation of an imine or iminium ion from the primary amine of valine and formaldehyde, followed by its reduction to the secondary amine.

Experimental Protocol: Reductive Amination of L-Valine [11]

  • Reaction Setup: Dissolve L-Valine (1.0 equivalent) in an appropriate solvent such as N,N-dimethylformamide (DMF).

  • Imine Formation: Add an aqueous solution of formaldehyde (1.1 to 1.5 equivalents).

  • Reduction: Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.0 to 1.2 equivalents), to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature for several hours to overnight.

  • Workup:

    • Quench the reaction by adding an acid (e.g., 1M HCl).

    • Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove impurities.

    • Basify the aqueous layer to pH ~11 with a suitable base (e.g., NaOH).

    • Extract the product into an organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-Methyl-L-valine by column chromatography or recrystallization.

Note: While a high yield is generally reported for this method, specific quantitative data for the synthesis of standalone this compound can vary based on reaction conditions.[11]

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[12] A key advantage of this reaction is that it does not produce quaternary ammonium salts.[12][13]

Experimental Protocol: Eschweiler-Clarke Methylation of L-Valine [11][13]

  • Reaction Setup: To L-Valine (1.0 equivalent), add an excess of formic acid and an aqueous solution of formaldehyde.

  • Reaction Conditions: Heat the reaction mixture, typically at or near the boiling point of the aqueous solution, for several hours. The reaction is driven by the irreversible loss of carbon dioxide.[12]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with 1M HCl and wash with an organic solvent (e.g., dichloromethane) to remove organic impurities.[11]

    • Basify the aqueous phase to a pH of 11 with a suitable base (e.g., NaOH).[11]

    • Extract the product into an organic solvent (e.g., dichloromethane).[11]

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude N-Methyl-L-valine.[11]

  • Purification: Purify the product by column chromatography or recrystallization as needed.

Note: This method is reported to give high yields.[11]

Eschweiler_Clarke_Mechanism Valine Valine (Primary Amine) Iminium_Ion Iminium Ion Valine->Iminium_Ion + Formaldehyde - H2O Formaldehyde1 Formaldehyde N_Methylvaline This compound (Secondary Amine) Iminium_Ion->N_Methylvaline + Formic Acid (Hydride Source) Formic_Acid Formic Acid CO2 CO2 Formic_Acid->CO2

Caption: Mechanism of the Eschweiler-Clarke reaction for N-methylation of valine.

Biological Significance and Biosynthesis

This compound's biological importance stems from its incorporation into complex natural products, where it contributes to their potent biological activities. Its biosynthesis is a fascinating example of enzymatic precision within large, multi-modular enzyme complexes.

Role in Non-Ribosomal Peptide Synthesis (NRPS)

This compound is synthesized as part of the assembly line of Non-Ribosomal Peptide Synthetases (NRPS). These large enzymes are responsible for the production of a wide array of bioactive peptides in microorganisms.[1] NRPSs are organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain.

The N-Methyltransferase (NMT) Domain

The N-methylation of amino acids within an NRPS is catalyzed by a specific N-methyltransferase (NMT) domain. This domain is often embedded within a larger adenylation (A) domain of a module. The NMT domain utilizes S-adenosylmethionine (SAM) as the methyl donor to methylate the amino group of the activated amino acid, which is tethered to a peptidyl carrier protein (PCP) or thiolation (T) domain.[1]

NRPS_N_Methylation cluster_NRPS_Module NRPS Module A_Domain A-Domain Activates Valine T_Domain T-Domain Binds Valine A_Domain->T_Domain Valine-AMP NMT_Domain NMT-Domain Methylates Valine T_Domain->NMT_Domain Valine-S-T-Domain SAH SAH NMT_Domain->SAH N_Methylvaline_T This compound-S-T-Domain NMT_Domain->N_Methylvaline_T Valine Valine Valine->A_Domain ATP ATP ATP->A_Domain SAM SAM SAM->NMT_Domain

Caption: Biosynthesis of this compound within a Non-Ribosomal Peptide Synthetase (NRPS) module.

This compound in Actinomycin and Cyclosporin Biosynthesis

In the biosynthesis of both actinomycin and cyclosporin, specific NMT domains within their respective NRPS enzymes are responsible for the methylation of valine residues.[1][2][3] This methylation occurs after the valine has been activated and tethered to the synthetase. The precise timing of methylation in relation to other modifications, such as epimerization (in the case of D-valine incorporation), is an area of ongoing research.[1] The presence of these N-methylated residues is crucial for the final conformation and biological activity of these complex molecules.

Applications in Drug Development

The unique properties conferred by N-methylation make this compound a valuable building block in medicinal chemistry and drug development.

  • Enhanced Metabolic Stability: The N-methyl group provides steric hindrance, protecting the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of peptide-based drugs.[5]

  • Improved Membrane Permeability: N-methylation can increase the lipophilicity of a peptide, which may lead to enhanced membrane permeability and improved oral bioavailability.

  • Conformational Constraint: The introduction of an N-methyl group restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This can result in higher binding affinity and selectivity for the target receptor or enzyme.

Conclusion

This compound, once a curious component of complex natural products, has emerged as a key player in the field of medicinal chemistry. Its discovery is a testament to the intricate biosynthetic capabilities of microorganisms. The understanding of its synthesis, both chemical and enzymatic, provides researchers with the tools to harness its unique properties for the design of next-generation peptide therapeutics. The continued exploration of N-methylated peptides promises to yield novel drug candidates with improved pharmacological profiles.

References

An In-depth Technical Guide to N-Methylvaline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

N-Methylvaline is a methylated derivative of the essential amino acid valine. This modification, where a methyl group is attached to the amino group, significantly alters the molecule's properties, making it a valuable building block in medicinal chemistry and peptide science. The introduction of the N-methyl group can enhance metabolic stability, improve membrane permeability, and constrain the conformational flexibility of peptides, which are often desirable characteristics in drug design.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis, and applications relevant to researchers, scientists, and drug development professionals.

Chemical Identification

This compound exists as different stereoisomers. The most common form in research and nature is the L-isomer, N-Methyl-L-valine.

Identifier N-Methyl-L-valine N-Methyl-D-valine This compound (racemic)
IUPAC Name (2S)-3-methyl-2-(methylamino)butanoic acid[3](2R)-3-methyl-2-(methylamino)butanoic acid[4]3-methyl-2-(methylamino)butanoic acid[5]
CAS Number 2480-23-1[3][6][7][8]88930-14-7[4]2566-32-7[5]
Molecular Formula C6H13NO2[3][4][5]C6H13NO2[4]C6H13NO2[5]
Molecular Weight 131.17 g/mol [3][4][5][6]131.17 g/mol [4]131.17 g/mol [5]

Applications in Research and Drug Development

N-methylated amino acids, including this compound, are of significant interest in the development of therapeutic peptides.

  • Enhanced Pharmacokinetic Properties: The N-methyl group protects the amide bond from proteolytic degradation, increasing the peptide's half-life in vivo. It also increases lipophilicity, which can improve membrane permeability and oral bioavailability.[2]

  • Conformational Control: N-methylation restricts the rotation of the peptide backbone, leading to a more defined conformation. This can be used to lock a peptide into its bioactive conformation, potentially increasing its potency and selectivity for its target.[9]

  • Therapeutic Areas:

    • Oncology: N-Methyl-L-valine is a component of the anticancer agent Actinomycin D, a chromopeptide antibiotic produced by Streptomyces species.[10]

    • Metabolic Diseases: The incorporation of this compound into insulin analogues has been studied to modulate its biological activity.[2]

    • Neuroscience: N-methylated amino acids are investigated for their potential role in the prevention or therapy of Alzheimer's disease, as they can inhibit the fibrillogenesis of β-amyloid peptides.[6]

Synthesis of this compound

The N-methylation of valine can be achieved through several synthetic routes. The choice of method often depends on the scale of the synthesis, the desired purity, and whether the methylation is performed on the free amino acid or within a peptide sequence.

Comparison of N-Methylation Protocols for L-Valine
Method Methylating Agent Reducing Agent/Base Protecting Group Solvent Typical Yield (%) Key Considerations
Eschweiler-Clarke Reaction FormaldehydeFormic AcidNone (for free amine)AqueousHighIrreversible due to CO2 loss; avoids quaternary ammonium salt formation.
Reductive Amination FormaldehydeSodium CyanoborohydrideNone (for free amine)N,N-DimethylformamideHighMilder than Eschweiler-Clarke; suitable for sensitive substrates.
Direct Alkylation Methyl IodideSodium Hydride (NaH)Boc (tert-Butyloxycarbonyl)Tetrahydrofuran (THF)~74% (over 3 steps)Requires N-protection; potential for racemization.
On-Resin N-methylation (for SPPS) Dimethyl carbonateMTBDo-NBSNMPVariableAllows for site-specific N-methylation within a peptide chain.

Data adapted from BenchChem Application Notes.[1]

Experimental Protocols

This protocol involves the methylation of the protected amino acid, Boc-L-Valine, using methyl iodide.

  • Preparation: Dissolve Boc-L-Valine (1.0 eq) in anhydrous Tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (2.2 eq) portion-wise to the solution. Allow the mixture to stir at 0°C for 30 minutes.

  • Methylation: Add methyl iodide (excess, e.g., 3.0 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by slowly adding saturated aqueous NH4Cl solution. Extract the product with ethyl acetate (3x volume).

  • Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purification: Purify the resulting Boc-N-methyl-L-valine by column chromatography.[1]

This method allows for the site-specific N-methylation of a valine residue within a peptide chain attached to a solid support.[1] It typically follows the attachment of the desired amino acid to the resin.

  • Sulfonylation (Protection):

    • Prepare a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, excess) and a suitable non-nucleophilic base (e.g., collidine) in N-Methyl-2-pyrrolidone (NMP).

    • Add the activated o-NBS-Cl solution to the peptide-resin and shake for 2 hours at room temperature.

    • Wash the resin thoroughly with NMP.

  • Methylation:

    • Treat the o-NBS-protected peptide-resin with a methylating agent (e.g., dimethyl carbonate, excess) and a suitable base (e.g., MTBD, excess) in NMP.

    • Shake the mixture at room temperature for 1-2 hours.

    • Wash the resin thoroughly with NMP.

  • Desulfonylation (Deprotection):

    • Prepare a solution of 2-mercaptoethanol (excess) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, excess) in NMP.

    • Add the desulfonylation solution to the resin and shake for 1-2 hours at room temperature to remove the o-NBS protecting group.

    • Wash the resin thoroughly to prepare for the coupling of the next amino acid.[1]

Visualizing Workflows and Pathways

The synthesis and biological integration of this compound can be represented through logical workflows.

cluster_0 General Synthesis of this compound L-Valine L-Valine Protection N-Protection (e.g., Boc) L-Valine->Protection Reductive_Amination Reductive Amination (e.g., HCHO, NaBH3CN) L-Valine->Reductive_Amination Deprotonation Deprotonation (e.g., NaH) Protection->Deprotonation Methylation Methylation (e.g., CH3I) Deprotonation->Methylation Deprotection Deprotection Methylation->Deprotection N-Methyl-L-valine N-Methyl-L-valine Deprotection->N-Methyl-L-valine Reductive_Amination->N-Methyl-L-valine

Caption: General workflows for chemical synthesis of this compound.

cluster_1 On-Resin N-Methylation in SPPS Peptide_Resin Peptide-Resin with terminal Valine Sulfonylation 1. Sulfonylation (o-NBS-Cl, Base) Peptide_Resin->Sulfonylation Methylation_Step 2. Methylation (Dimethyl Carbonate, Base) Sulfonylation->Methylation_Step Desulfonylation 3. Desulfonylation (2-Mercaptoethanol, DBU) Methylation_Step->Desulfonylation N_Me_Val_Peptide_Resin Peptide-Resin with This compound Desulfonylation->N_Me_Val_Peptide_Resin Next_Coupling Ready for next amino acid coupling N_Me_Val_Peptide_Resin->Next_Coupling

Caption: Workflow for site-specific On-Resin N-methylation.

cluster_2 Biosynthesis of this compound in Actinomycin L_Valine L-Valine Activation Activation (A-domain) L_Valine->Activation Thiolation Thiolation (T-domain) Activation->Thiolation N_Methylation N-Methylation (NMT-domain) + SAM Thiolation->N_Methylation Peptide_Bond Peptide Bond Formation N_Methylation->Peptide_Bond Growing_Peptide Growing Peptide Chain on NRPS Peptide_Bond->Growing_Peptide

Caption: this compound integration via NRPS assembly line.[10]

References

Stereochemistry of N-Methyl-L-valine versus N-Methyl-D-valine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of N-methylated amino acids into peptides is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth analysis of the stereochemical differences between N-Methyl-L-valine and N-Methyl-D-valine, two chiral building blocks of significant interest. By examining their synthesis, physicochemical properties, and biological implications, this document serves as a comprehensive resource for researchers in drug discovery and development. Detailed experimental protocols for the synthesis, chiral separation, and biological evaluation of these enantiomers are provided, alongside visualizations of relevant workflows and signaling pathways to facilitate a deeper understanding of their distinct roles in chemical and biological systems.

Introduction

N-methylation of amino acids, the substitution of a methyl group for a hydrogen on the alpha-amino group, is a critical modification that can profoundly alter the characteristics of peptides. This single modification can increase metabolic stability by providing steric hindrance against enzymatic degradation, enhance membrane permeability by reducing the hydrogen bond donor capacity, and influence peptide conformation, which can in turn affect receptor binding and biological activity.[1][2]

Valine, a branched-chain amino acid, is a common constituent of bioactive peptides. The introduction of an N-methyl group to its L- and D-enantiomers creates N-Methyl-L-valine and N-Methyl-D-valine, respectively. The stereochemistry at the alpha-carbon is a crucial determinant of the molecule's three-dimensional structure and, consequently, its interaction with chiral biological macromolecules such as enzymes and receptors. Understanding the distinct properties endowed by the L- versus D-configuration is paramount for the rational design of peptide-based therapeutics with optimized efficacy and safety profiles.

This guide will explore the core stereochemical aspects of N-Methyl-L-valine and N-Methyl-D-valine, presenting a comparative analysis of their properties and providing detailed methodologies for their study.

Synthesis and Chiral Integrity

The synthesis of N-Methyl-L-valine and N-Methyl-D-valine is most commonly achieved through the N-methylation of the parent amino acids, L-valine and D-valine. A critical aspect of this process is the preservation of the stereochemical integrity at the alpha-carbon.

Synthetic Pathway: Reductive Amination

A widely used method for the N-methylation of amino acids is reductive amination. This typically involves the reaction of the amino acid with formaldehyde in the presence of a reducing agent, such as sodium borohydride or formic acid (Eschweiler-Clarke reaction).

Valine L- or D-Valine Imine Schiff Base (Imine Intermediate) Valine->Imine + Formaldehyde (CH₂O) - H₂O N_Methyl_Valine N-Methyl-L- or N-Methyl-D-valine Imine->N_Methyl_Valine + Reducing Agent (e.g., NaBH₄)

Caption: General reaction scheme for the synthesis of N-Methyl-valine.

Experimental Protocol: Synthesis of N-Methyl-L-valine

Materials:

  • L-Valine

  • Formaldehyde (37% aqueous solution)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dry glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: Dissolve L-valine in a minimal amount of aqueous sodium hydroxide solution in a round-bottom flask.

  • Reaction with Formaldehyde: Cool the solution in an ice bath and slowly add an equimolar amount of formaldehyde solution while stirring.

  • Reduction: Portion-wise, add sodium borohydride to the reaction mixture, maintaining the temperature below 10°C.

  • Quenching and Acidification: After the addition is complete, allow the reaction to stir for an additional hour at room temperature. Carefully quench any remaining reducing agent by the slow addition of hydrochloric acid until the pH is acidic.

  • Work-up: Wash the aqueous solution with diethyl ether to remove any organic impurities.

  • Isolation: Adjust the pH of the aqueous layer to the isoelectric point of N-Methyl-L-valine (approximately 6.0) using a sodium hydroxide solution. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.

(Note: The same protocol can be applied for the synthesis of N-Methyl-D-valine starting from D-valine.)

Physicochemical Properties: A Comparative Analysis

The stereochemistry of N-Methyl-valine has a direct impact on its physical and chemical properties. While many properties are similar due to the identical atomic composition and connectivity, their interaction with plane-polarized light and chiral environments differs significantly.

PropertyN-Methyl-L-valineN-Methyl-D-valineReference(s)
Molecular Formula C₆H₁₃NO₂C₆H₁₃NO₂[3][4]
Molecular Weight 131.17 g/mol 131.17 g/mol [3][4]
IUPAC Name (2S)-3-methyl-2-(methylamino)butanoic acid(2R)-3-methyl-2-(methylamino)butanoic acid[3][4]
Optical Rotation [α]ᴅ +25.0° ± 1.0° (c = 1 in 1 M HCl)Expected to be equal in magnitude, opposite in sign[5]
Computed XLogP3 -1.5-1.5[3][4]
Solubility Slightly soluble in water and dimethyl formamide.[6]Expected to have similar solubility to the L-enantiomer.

Note: The optical rotation of N-Methyl-D-valine is predicted based on the principle that enantiomers rotate plane-polarized light to an equal but opposite degree.[7] Experimental verification is recommended.

Spectroscopic and Crystallographic Characterization

Spectroscopic and crystallographic techniques are essential for confirming the structure and stereochemistry of N-Methyl-valine enantiomers.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While the ¹H and ¹³C NMR spectra of N-Methyl-L-valine and N-Methyl-D-valine are identical in an achiral solvent, the use of a chiral solvating agent can induce diastereomeric interactions, leading to the separation of corresponding signals for the two enantiomers.[8][9] This allows for the determination of enantiomeric purity.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. Enantiomers exhibit mirror-image CD spectra, making it a valuable technique for distinguishing between N-Methyl-L-valine and N-Methyl-D-valine and for studying their conformational preferences in solution.[10][11]

X-ray Crystallography

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. By analyzing the diffraction pattern of a single crystal, the precise spatial arrangement of atoms in N-Methyl-L-valine or N-Methyl-D-valine can be determined.

Biological Activity and Implications in Drug Development

The stereochemistry of N-methylated amino acids plays a pivotal role in their biological activity, primarily through stereospecific interactions with biological targets.

Impact on Peptide Structure and Function

The incorporation of N-Methyl-L-valine versus N-Methyl-D-valine into a peptide sequence can have profound and distinct effects on its secondary structure, receptor binding affinity, and overall biological function. The L-enantiomer is the naturally occurring configuration and may be better accommodated in binding sites evolved to recognize L-amino acids. Conversely, the introduction of a D-enantiomer can induce specific conformational changes or provide resistance to proteolysis by enzymes that are stereospecific for L-amino acids.

Signaling Pathways

N-methylated amino acids can influence various cellular signaling pathways. While specific pathways for N-Methyl-valine enantiomers are not well-documented, the general impact of N-methylation on peptide-receptor interactions suggests potential modulation of pathways involved in cell growth, proliferation, and metabolism.

cluster_0 Cell Membrane Receptor Receptor Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Peptide_L Peptide with N-Methyl-L-valine Peptide_L->Receptor Binds with high affinity Peptide_D Peptide with N-Methyl-D-valine Peptide_D->Receptor Binds with lower/different affinity Biological_Response Biological Response Signaling_Cascade->Biological_Response

Caption: Hypothetical signaling pathway modulation by peptides containing N-Methyl-valine enantiomers.

Experimental Protocols for Comparative Analysis

To elucidate the distinct biological effects of N-Methyl-L-valine and N-Methyl-D-valine, a series of comparative in vitro assays are essential.

Workflow for Comparative Biological Assays

Start Synthesize and Purify N-Methyl-L-valine and N-Methyl-D-valine Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity Permeability Cell Permeability Assay (e.g., Caco-2 Assay) Start->Permeability Enzymatic Enzymatic Stability Assay Start->Enzymatic Data_Analysis Comparative Data Analysis Cytotoxicity->Data_Analysis Permeability->Data_Analysis Enzymatic->Data_Analysis

Caption: Experimental workflow for comparing the biological activities of N-Methyl-valine enantiomers.

Protocol: Cytotoxicity Assay (MTT Assay)

This protocol is designed to compare the cytotoxic effects of N-Methyl-L-valine and N-Methyl-D-valine on a selected cell line.[12]

Materials:

  • Cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • N-Methyl-L-valine and N-Methyl-D-valine stock solutions (dissolved in a suitable solvent, e.g., DMSO or PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of N-Methyl-L-valine and N-Methyl-D-valine. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values for each compound.

Protocol: Cell Permeability Assay (Caco-2 Model)

This protocol assesses the intestinal permeability of the N-Methyl-valine enantiomers using the Caco-2 cell line as an in vitro model of the intestinal epithelium.[13][14]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Culture medium and transport buffer (e.g., Hanks' Balanced Salt Solution)

  • N-Methyl-L-valine and N-Methyl-D-valine solutions

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer with differentiated tight junctions is formed.

  • Assay Initiation: Replace the culture medium in the apical (donor) and basolateral (receiver) compartments with transport buffer.

  • Compound Addition: Add the test compounds (N-Methyl-L-valine or N-Methyl-D-valine) to the apical compartment.

  • Sampling: At specified time points, collect samples from the basolateral compartment.

  • Quantification: Analyze the concentration of the compounds in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound to compare their permeability rates.

Conclusion

The stereochemistry of N-Methyl-L-valine and N-Methyl-D-valine is a critical determinant of their physicochemical and biological properties. While sharing identical fundamental chemical characteristics, their chirality dictates their interaction with the stereospecific environment of biological systems. For drug development professionals, a thorough understanding of these differences is essential for the rational design of peptide-based therapeutics. N-Methyl-L-valine may be favored for mimicking natural peptide ligands, while N-Methyl-D-valine offers a strategic tool for enhancing metabolic stability and exploring novel conformational spaces. The experimental protocols and comparative data presented in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of these important chiral building blocks, paving the way for the development of next-generation peptide therapeutics.

References

N-Methylvaline: A Technical Guide to Its Metabolic Fate and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

N-Methylvaline is an N-methylated derivative of the essential amino acid valine. The incorporation of N-methylated amino acids into peptides is a key strategy in medicinal chemistry to enhance their metabolic stability and pharmacokinetic properties. Despite its importance in peptide drug design, specific and comprehensive data on the metabolic fate and pharmacokinetics of this compound as a discrete entity are notably scarce in publicly available literature. This technical guide synthesizes the current understanding of N-methylated amino acid metabolism to propose putative metabolic pathways for this compound. Furthermore, it provides a detailed, actionable framework of experimental protocols for the comprehensive characterization of its absorption, distribution, metabolism, and excretion (ADME) profile. This document is intended to serve as a foundational resource for researchers and drug development professionals, enabling the design and execution of studies to elucidate the pharmacokinetic and metabolic profile of this compound and similar N-methylated amino acid derivatives.

Introduction: The Role of N-Methylation in Drug Discovery

N-methylation of amino acids is a critical modification in the development of peptide-based therapeutics. This structural alteration, where a methyl group is attached to the backbone amide nitrogen, imparts several advantageous properties. It can sterically hinder enzymatic cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[1] Additionally, N-methylation can enhance membrane permeability and oral bioavailability by increasing the lipophilicity of the peptide molecule.[1] While the benefits of incorporating N-methylated amino acids like this compound into peptides are recognized, a thorough understanding of the metabolic fate and pharmacokinetics of the individual N-methylated amino acid is crucial for predicting the overall disposition of the therapeutic peptide and identifying potential metabolites. Currently, there is a significant gap in the scientific literature regarding the specific ADME properties of this compound.

Putative Metabolic Pathways of this compound

In the absence of direct experimental data for this compound, its metabolic pathways can be predicted based on the established principles of xenobiotic metabolism and the known biotransformation of similar N-methylated compounds. The primary routes of metabolism are anticipated to involve Phase I and Phase II reactions, mainly occurring in the liver.

Phase I Metabolism

Phase I reactions typically introduce or expose functional groups, making the molecule more polar. For this compound, the most probable Phase I metabolic pathway is oxidative N-demethylation catalyzed by cytochrome P450 (CYP) enzymes.[2] This process involves the removal of the methyl group from the nitrogen atom.

  • Oxidative N-demethylation : The tertiary amine of this compound is likely to undergo oxidative demethylation to yield the natural amino acid, L-valine (or its corresponding stereoisomer), and formaldehyde.[3][4] This reaction is a common metabolic pathway for many drugs and xenobiotics containing N-methyl groups. Several CYP isozymes, such as CYP3A4, CYP2C9, and CYP2D6, are known to mediate N-demethylation reactions.[5][6]

Phase II Metabolism

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous hydrophilic molecules to facilitate excretion.

  • Glucuronidation : The carboxylic acid group of this compound could potentially undergo glucuronidation, a common pathway for carboxylic acid-containing compounds.

  • Amino Acid Conjugation : The carboxylic acid moiety could also be conjugated with endogenous amino acids, such as glycine or glutamine.

It is important to note that the metabolism of this compound is expected to differ significantly from its parent amino acid, L-valine. The catabolism of L-valine is a well-established pathway involving transamination and oxidative decarboxylation. The presence of the N-methyl group in this compound would likely prevent its recognition and processing by the enzymes involved in L-valine catabolism.[1]

Putative_Metabolic_Pathways NMV This compound p1 NMV->p1 p2 NMV->p2 Valine Valine + Formaldehyde Glucuronide This compound Glucuronide AA_conj This compound Amino Acid Conjugate p1->Valine Phase I: N-demethylation (Cytochrome P450) p2->Glucuronide Phase II: Glucuronidation p2->AA_conj Phase II: Amino Acid Conjugation

Figure 1: Putative Metabolic Pathways of this compound.

Proposed Experimental Workflow for ADME and Pharmacokinetic Characterization

A systematic approach is required to comprehensively characterize the ADME and pharmacokinetic profile of this compound. The following experimental workflow outlines a logical progression from in vitro assays to in vivo studies.

Experimental_Workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo Pharmacokinetics cluster_analysis Data Analysis & Modeling MetStab Metabolic Stability (Microsomes, Hepatocytes) MetID Metabolite Identification (LC-MS/MS) MetStab->MetID PK_single Single-Dose PK in Rodents (IV and PO) MetStab->PK_single PK_model Pharmacokinetic Modeling (e.g., Non-compartmental, PBPK) MetID->PK_model Perm Permeability (e.g., Caco-2 assay) Perm->PK_single PPB Plasma Protein Binding (Equilibrium Dialysis) Transporter Transporter Screening (e.g., OATP, OAT, OCT) PK_multi Multiple-Dose PK (if warranted) PK_single->PK_multi Excretion Mass Balance & Excretion (Radiolabeled compound) PK_single->Excretion Tissue Tissue Distribution (Autoradiography or LC-MS) PK_single->Tissue PK_single->PK_model IVIVE In Vitro-In Vivo Extrapolation (IVIVE) PK_model->IVIVE

Figure 2: Proposed Experimental Workflow for ADME and PK Studies.

Detailed Experimental Protocols

In Vitro ADME Assays

In vitro ADME studies are crucial for early assessment of a compound's pharmacokinetic properties, guiding further development.[7]

4.1.1. Metabolic Stability

  • Objective : To determine the rate of metabolism of this compound in liver microsomes and hepatocytes.

  • Methodology :

    • Incubation : Incubate this compound (e.g., 1 µM) with liver microsomes (from human, rat, mouse) or cryopreserved hepatocytes in the presence of necessary cofactors (e.g., NADPH for microsomes).

    • Time Points : Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching : Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analysis : Analyze the remaining concentration of this compound at each time point using LC-MS/MS.

    • Data Analysis : Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

4.1.2. Metabolite Identification

  • Objective : To identify the major metabolites of this compound.

  • Methodology :

    • Incubation : Perform a scaled-up version of the metabolic stability assay with a higher concentration of this compound.

    • Analysis : Analyze the samples using high-resolution LC-MS/MS to detect and structurally elucidate potential metabolites.

    • Software : Utilize metabolite identification software to predict and confirm metabolic transformations.

4.1.3. Plasma Protein Binding

  • Objective : To determine the extent to which this compound binds to plasma proteins.

  • Methodology :

    • Method : Use rapid equilibrium dialysis (RED) or ultracentrifugation.

    • Procedure : Add this compound to plasma and allow it to equilibrate.

    • Separation : Separate the free drug from the protein-bound drug.

    • Quantification : Quantify the concentration of this compound in the protein-free and protein-containing fractions by LC-MS/MS.

    • Calculation : Calculate the percentage of protein binding.

4.1.4. Permeability Assay

  • Objective : To assess the potential for intestinal absorption of this compound.

  • Methodology :

    • Cell Line : Use Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes.

    • Procedure : Seed Caco-2 cells on a semi-permeable membrane. Once a confluent monolayer is formed, add this compound to the apical (A) side.

    • Sampling : At various time points, collect samples from the basolateral (B) side.

    • Analysis : Quantify the concentration of this compound in the collected samples by LC-MS/MS.

    • Calculation : Calculate the apparent permeability coefficient (Papp).

4.1.5. Transporter Screening

  • Objective : To identify if this compound is a substrate or inhibitor of key drug transporters.

  • Methodology :

    • Transporters : Screen against important uptake (e.g., OATPs, OATs, OCTs) and efflux (e.g., P-gp, BCRP) transporters.[8]

    • Assay Format : Use cell lines overexpressing specific transporters.

    • Procedure : Measure the uptake of this compound into these cells or its effect on the transport of known substrates.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a new chemical entity.[9][10]

4.2.1. Single-Dose Pharmacokinetics in Rodents

  • Objective : To determine the basic pharmacokinetic parameters of this compound after a single intravenous (IV) and oral (PO) dose.

  • Methodology :

    • Animal Model : Use at least two rodent species (e.g., rats and mice).

    • Dosing : Administer a single IV and PO dose of this compound to different groups of animals.

    • Blood Sampling : Collect blood samples at predetermined time points (e.g., pre-dose, and at multiple time points post-dose).

    • Plasma Preparation : Process the blood to obtain plasma.

    • Analysis : Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

    • Pharmacokinetic Parameters : Calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), area under the curve (AUC), and oral bioavailability (F%).

4.2.2. Mass Balance and Excretion Study

  • Objective : To determine the routes and extent of excretion of this compound and its metabolites.

  • Methodology :

    • Radiolabeling : Synthesize a radiolabeled version of this compound (e.g., with ¹⁴C or ³H).

    • Dosing : Administer a single dose to rodents (typically rats).

    • Sample Collection : Collect urine, feces, and expired air over a period of time until most of the radioactivity is recovered.

    • Analysis : Measure the total radioactivity in the collected samples.

    • Metabolite Profiling : Analyze the samples by radio-HPLC to identify and quantify the parent compound and its metabolites.

Data Presentation: Quantitative Parameters and Analytical Methods

Clear and structured presentation of quantitative data is essential for interpretation and comparison.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterSymbolDescription
Area Under the CurveAUCThe integral of the drug concentration-time curve, representing total drug exposure.
ClearanceCLThe volume of plasma cleared of the drug per unit time.
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Elimination Half-lifeThe time required for the concentration of the drug in the body to be reduced by half.
Maximum ConcentrationCmaxThe highest concentration of the drug observed in the plasma after administration.
Time to Maximum ConcentrationTmaxThe time at which Cmax is reached.
Oral BioavailabilityF%The fraction of an orally administered dose of unchanged drug that reaches the systemic circulation.

Table 2: Potential Analytical Methods for Quantification of this compound and its Metabolites

Analytical TechniqueSample PreparationKey Advantages
LC-MS/MS Protein precipitation, liquid-liquid extraction, or solid-phase extraction.High sensitivity, high selectivity, suitable for complex biological matrices.[1][11]
GC-MS Derivatization to increase volatility (e.g., silylation).High chromatographic resolution, especially for isomeric separation with a chiral column.[1]
High-Resolution MS Similar to LC-MS/MS.Accurate mass measurement for metabolite identification and structural elucidation.

Conclusion

While there is a clear need for further research into the specific metabolic fate and pharmacokinetics of this compound, this guide provides a robust theoretical and practical framework for undertaking such investigations. By understanding the putative metabolic pathways and employing the detailed experimental workflows outlined herein, researchers can effectively characterize the ADME profile of this compound. This knowledge is not only critical for assessing the safety and efficacy of therapeutic peptides containing this modified amino acid but also for advancing the rational design of next-generation peptide-based drugs. The proposed strategies will enable the generation of crucial data to fill the current knowledge gap and support the development of novel therapeutics.

References

N-Methylvaline: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Non-Proteinogenic Amino Acid Core to Innovations in Peptide Therapeutics

N-Methylvaline (N-Me-Val), a non-proteinogenic amino acid, has emerged as a pivotal building block in medicinal chemistry and drug development. Its incorporation into peptide structures offers a strategic approach to overcoming the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low cell permeability. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its impact on the biological activity and pharmacokinetic profiles of peptides. Detailed experimental protocols and quantitative data are presented to support researchers in the application of this valuable synthetic tool.

Physicochemical Properties of this compound

This compound is a derivative of the proteinogenic amino acid L-valine, featuring a methyl group on the alpha-amino nitrogen.[1][2] This seemingly minor modification imparts significant changes to the molecule's properties, most notably an increase in lipophilicity.[3] The optically active L-configuration, N-methyl-L-valine, is the most commonly utilized form in peptide synthesis.[2]

PropertyValue
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name (2S)-3-methyl-2-(methylamino)butanoic acid
CAS Number 2480-23-1
Appearance White to off-white powder

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with reductive amination and direct alkylation of a protected valine being the most common.

Reductive Amination (Eschweiler-Clarke Reaction)

This method provides a direct route to N-methylation of the free amino acid.[1]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add L-Valine (1.0 equivalent).

  • Reagent Addition: Add formic acid (approximately 2.5 equivalents) and formaldehyde solution (37% aqueous, approximately 3.0 equivalents).[4]

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain for 12-24 hours.[4]

  • Work-up:

    • Cool the mixture to room temperature.

    • Acidify the mixture with 1M HCl and wash with dichloromethane (DCM) to remove organic impurities.[1]

    • Basify the aqueous phase to pH 11 with a suitable base (e.g., NaOH).[1]

    • Extract the product into dichloromethane (3 x volume).[1]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-methyl-L-valine.[1] The product can be further purified by column chromatography or recrystallization.[1]

Eschweiler_Clarke_Reaction L_Valine L-Valine Iminium_Ion Iminium Ion Intermediate L_Valine->Iminium_Ion + Formaldehyde Formaldehyde Formaldehyde Formic_Acid Formic Acid N_Methylvaline This compound Iminium_Ion->N_Methylvaline + Formic Acid (Hydride Donor) Direct_Alkylation_Workflow L_Valine L-Valine Boc_L_Valine Boc-L-Valine L_Valine->Boc_L_Valine Boc Protection Boc_N_Methyl_L_Valine Boc-N-methyl-L-valine Boc_L_Valine->Boc_N_Methyl_L_Valine N-Methylation (NaH, CH3I) N_Methyl_L_Valine N-Methyl-L-valine Boc_N_Methyl_L_Valine->N_Methyl_L_Valine Deprotection (TFA) GPCR_Signaling_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide_Ligand Peptide Ligand (with this compound) GPCR GPCR Peptide_Ligand->GPCR Binding & Activation G_Protein G-Protein GPCR->G_Protein Activation Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

An In-Depth Technical Guide to the Structural Elucidation of N-Methylvaline Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylvaline, a chiral amino acid derivative, is of significant interest in medicinal chemistry and drug development due to its potential to enhance the pharmacokinetic and pharmacodynamic properties of peptides. The stereochemistry of this compound is critical, as enantiomers can exhibit distinct biological activities. This technical guide provides a comprehensive overview of the methods for the structural elucidation of this compound enantiomers, detailing experimental protocols for their separation and characterization. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed methodologies, quantitative data, and workflow visualizations to support the analysis of these important chiral building blocks.

Introduction

N-methylated amino acids are valuable components in the design of peptidomimetics, offering improved metabolic stability, membrane permeability, and conformational rigidity. This compound, specifically, introduces a bulky isopropyl side chain and a methylated amine, which can significantly influence peptide structure and function. The presence of a chiral center at the alpha-carbon necessitates the separation and independent analysis of the N-Methyl-L-valine and N-Methyl-D-valine enantiomers to fully understand their biological effects and ensure the stereochemical purity of drug candidates. This guide outlines the primary analytical techniques employed for the structural elucidation of this compound enantiomers.

Physicochemical Properties of this compound Enantiomers

The distinct three-dimensional arrangement of atoms in N-Methyl-L-valine and N-Methyl-D-valine gives rise to their differential interaction with polarized light and chiral environments, while their fundamental physical properties remain identical.

PropertyN-Methyl-L-valineN-Methyl-D-valineN-Methyl-DL-valine
Molecular Formula C₆H₁₃NO₂C₆H₁₃NO₂C₆H₁₃NO₂
Molecular Weight 131.17 g/mol [1][2]131.17 g/mol [3][4]131.17 g/mol [5]
CAS Number 2480-23-1[1][2]88930-14-7[3][4]2566-32-7[5]
Appearance White to off-white powder[6]White to off-white solidWhite powder[7]
Melting Point Data for derivatives available, but not consistently reported for the free amino acid. For example, N-Fmoc-N-methyl-L-valine melts at 187°C[8].No specific data found for the underivatized form.No specific data found.
Optical Activity [α]²⁰/D +25.0° ± 1.0° (c = 1 in 1 M HCl)No specific data found, but expected to be equal in magnitude and opposite in sign to the L-enantiomer.Optically inactive.
IUPAC Name (2S)-3-methyl-2-(methylamino)butanoic acid[1][2](2R)-3-methyl-2-(methylamino)butanoic acid[3][4]3-methyl-2-(methylamino)butanoic acid[5]

Chromatographic Separation of this compound Enantiomers

Chromatographic techniques are paramount for the separation and quantification of this compound enantiomers. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for enantiomeric separation. This can be achieved through either direct or indirect approaches.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis dissolution Sample Dissolution derivatization Derivatization (Indirect Method) dissolution->derivatization hplc Chiral HPLC System dissolution->hplc derivatization->hplc integration Peak Integration hplc->integration ee_calc Enantiomeric Excess (ee) Calculation integration->ee_calc

General workflow for the chiral HPLC analysis of this compound.

Direct methods utilize a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly employed for this purpose.

Experimental Protocol: Direct Chiral HPLC

  • Column: Chiralpak® IA or similar amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The ratio may require optimization.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 25°C.[9]

  • Detection: UV at 210 nm.[9]

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.[9]

  • Injection Volume: 10 µL.[9]

Indirect methods involve derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column, such as a C18 reversed-phase column.

Experimental Protocol: Indirect Chiral HPLC with FMOC-Cl Derivatization

  • Derivatization:

    • Dissolve this compound in a borate buffer (pH 9.0).[9]

    • Add a solution of 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in acetonitrile.[9]

    • Allow the reaction to proceed at room temperature for approximately 30 minutes.[9]

    • Quench the reaction by adding an amine-containing reagent like glycine.[9]

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).[9]

    • Mobile Phase B: Acetonitrile with 0.1% TFA.[9]

    • Gradient: A linear gradient from 30% B to 70% B over 30 minutes.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30°C.[9]

    • Detection: UV at 265 nm.[9]

    • Sample Preparation: Dilute the derivatized sample with the initial mobile phase.[9]

    • Injection Volume: 20 µL.[9]

HPLC MethodStationary PhaseKey AdvantagesKey Limitations
Direct Polysaccharide-based (e.g., Chiralpak®)[9]Direct analysis without derivatization; robust.[9]May require extensive method development to find a suitable CSP.[9]
Indirect C18 reversed-phase[9]High sensitivity and resolution of diastereomers.[9]Requires an additional derivatization step which can introduce errors.[9]
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or semi-volatile derivatives of this compound, chiral GC-MS offers excellent resolution and sensitivity, along with structural information from the mass spectrometer. Derivatization is typically required to increase the volatility of the amino acid.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis derivatization Derivatization (e.g., with Ethyl Chloroformate) extraction Liquid-Liquid Extraction derivatization->extraction concentration Concentration extraction->concentration gcms Chiral GC-MS System concentration->gcms integration Peak Integration gcms->integration mass_spec Mass Spectra Analysis gcms->mass_spec ee_calc Enantiomeric Excess (ee) Calculation integration->ee_calc

General workflow for the chiral GC-MS analysis of this compound.

Experimental Protocol: Chiral GC-MS with Ethyl Chloroformate Derivatization

  • Derivatization:

    • To an aqueous solution of this compound, add ethanol and pyridine.[9]

    • Add ethyl chloroformate dropwise while vortexing.[9]

    • Extract the derivative with chloroform.[9]

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under a stream of nitrogen.[9]

  • GC-MS Analysis:

    • GC Column: Chiral capillary column, such as Chirasil®-L-Val.[9]

    • Carrier Gas: Helium at a constant flow rate.[9]

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 200°C at 5°C/min.[9]

    • Injector Temperature: 250°C.[9]

    • MS Detector: Electron ionization (EI) source at 70 eV, scanning a mass range of m/z 50-500.[9]

    • Sample Preparation: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for injection.[9]

GC-MS ParameterTypical Value/Condition
Derivatizing Agent Ethyl chloroformate[9]
Stationary Phase Chiral capillary column (e.g., Chirasil®-Val)[9]
Key Advantages Excellent resolution and sensitivity; provides structural information from MS.[9]
Key Limitations Requires derivatization; potential for thermal degradation.[9]

Spectroscopic and Spectrometric Methods

Spectroscopic techniques provide valuable information about the chemical structure and stereochemistry of this compound enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be used to distinguish between enantiomers. The CSA forms transient diastereomeric complexes with the this compound enantiomers, leading to different chemical shifts for corresponding protons.

G cluster_reactants Reactants cluster_products Diastereomeric Complexes cluster_outcome NMR Observation enantiomers This compound Enantiomers (D and L) complex_d [D-NMV-CSA] Complex enantiomers->complex_d complex_l [L-NMV-CSA] Complex enantiomers->complex_l csa Chiral Solvating Agent (CSA) csa->complex_d csa->complex_l nmr Distinct NMR Signals complex_d->nmr complex_l->nmr

Formation of diastereomeric complexes for NMR discrimination.

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Chiral Solvating Agent (CSA): (R)-(-)-Mandelic acid or a similar chiral acid.[9]

  • Sample Preparation:

    • Prepare a solution of this compound (approximately 5-10 mg) in about 0.6 mL of CDCl₃.

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of the CSA to the NMR tube.

  • Data Acquisition: Acquire another ¹H NMR spectrum and observe the splitting of signals, particularly the N-methyl protons, which often show good separation.

  • Data Analysis: Integrate the distinct signals for each enantiomer to determine the enantiomeric ratio.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light. Since enantiomers have mirror-image structures, they produce VCD spectra of equal intensity but opposite sign, making it a definitive technique for determining absolute configuration.

Experimental Protocol: VCD Spectroscopy

A general protocol involves:

  • Sample Preparation: Dissolving the this compound enantiomer in a suitable solvent (e.g., D₂O or CDCl₃) at a concentration that provides adequate signal without saturation.

  • Instrumentation: Using a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module.

  • Data Acquisition: Collecting spectra in the mid-IR region (typically 4000-800 cm⁻¹).

  • Data Analysis: The resulting VCD spectrum is a plot of the difference in absorbance (ΔA) versus wavenumber. The spectrum of one enantiomer will be a mirror image of the other. Computational modeling using Density Functional Theory (DFT) is often used to predict the VCD spectrum for a given absolute configuration, which is then compared to the experimental spectrum for assignment.

X-ray Crystallography

X-ray crystallography provides unambiguous determination of the three-dimensional atomic structure of a molecule in the solid state, including its absolute configuration. The primary challenge for this technique is obtaining a single crystal of sufficient quality.

Experimental Protocol: X-ray Crystallography

  • Crystallization: Grow single crystals of the this compound enantiomer from a suitable solvent or solvent mixture through techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

As of the writing of this guide, a published crystal structure for either N-Methyl-L-valine or N-Methyl-D-valine was not identified. However, the crystal structure of a peptide containing N-Ac-dehydro-Phe-L-Val-L-Val-OCH₃ has been determined, demonstrating the feasibility of crystallographic studies on valine-containing molecules[10]. The determination of the crystal structure of the individual this compound enantiomers would be a valuable contribution to the field.

Conclusion

The structural elucidation of this compound enantiomers is a critical step in the development of peptide-based therapeutics and other applications in medicinal chemistry. This guide has provided an in-depth overview of the primary analytical techniques for their separation and characterization. Chiral HPLC and GC-MS are powerful and reliable methods for quantitative analysis of enantiomeric purity. Spectroscopic techniques, particularly ¹H NMR with chiral solvating agents and VCD, offer valuable insights into the stereochemistry of these molecules. While a crystal structure for this compound has yet to be reported, X-ray crystallography remains the gold standard for unambiguous determination of absolute configuration. The detailed protocols and comparative data presented herein are intended to equip researchers with the necessary tools to confidently and accurately analyze the enantiomers of this compound in their own research and development endeavors.

References

An In-depth Technical Guide to N-Methylvaline as a Derivative of the Essential Amino acid L-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-L-valine (NMV), a methylated derivative of the essential amino acid L-valine, is a critical component in the design of advanced therapeutic peptides and peptidomimetics. Its incorporation into peptide backbones imparts significant advantages, including enhanced metabolic stability, increased cell permeability, and conformational rigidity, thereby addressing key limitations of native peptide drug candidates. This technical guide provides a comprehensive overview of N-Methyl-L-valine, detailing its physicochemical properties, synthesis methodologies, and its impact on peptide therapeutics. Detailed experimental protocols for its synthesis and incorporation into peptides are provided, alongside quantitative data and visualizations of relevant workflows and biological pathways to support researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction

N-methylated amino acids are a class of non-proteinogenic amino acids that have garnered substantial interest in peptide science and medicinal chemistry. The substitution of a methyl group on the backbone amide nitrogen of an amino acid residue can profoundly alter the physicochemical and biological properties of peptides.[1] This modification enhances proteolytic stability by introducing steric hindrance, which protects the peptide bond from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.[2][3] Furthermore, N-methylation can improve membrane permeability and oral bioavailability by increasing the lipophilicity of the peptide.[1][4] It also imparts conformational constraints that can stabilize specific secondary structures, leading to increased receptor selectivity and biological activity.[3]

N-Methyl-L-valine, as the N-methyl derivative of the branched-chain amino acid L-valine, is of particular interest due to the structural and functional significance of valine in many biologically active peptides.[5] This guide will explore the synthesis, properties, and applications of N-Methyl-L-valine, providing a technical resource for its utilization in research and drug development.

Physicochemical Properties

The introduction of a methyl group to the nitrogen atom of L-valine results in distinct physicochemical properties compared to its parent amino acid. These properties are crucial for its role in modifying peptide characteristics.

PropertyL-ValineN-Methyl-L-valineReference(s)
Molecular Formula C₅H₁₁NO₂C₆H₁₃NO₂[2][6]
Molecular Weight 117.15 g/mol 131.17 g/mol [2][6]
IUPAC Name (2S)-2-amino-3-methylbutanoic acid(2S)-3-methyl-2-(methylamino)butanoic acid[2][5]
CAS Number 72-18-42480-23-1[7]
XLogP3 -2.3-1.5[2]
Polar Surface Area 63.3 Ų49.3 Ų[2]
Optical Activity Not specified in provided results[α]/D +25.0±1.0°, c = 1 in 1 M HCl[7]

Synthesis of N-Methyl-L-valine

The synthesis of N-Methyl-L-valine can be achieved through several methods, with reductive amination and direct alkylation of N-protected L-valine being the most common.

Reductive Amination (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a one-pot reductive methylation of the primary amine of L-valine using formaldehyde as the methylating agent and formic acid as the reducing agent. This method is advantageous as it proceeds without racemization of the chiral center.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine L-Valine (1 equivalent), 37% aqueous formaldehyde (2.5 equivalents), and 95% formic acid (2.5 equivalents).[8]

  • Reaction: Heat the reaction mixture in a water bath at 100°C until the evolution of carbon dioxide ceases (typically 1-2 hours).

  • Work-up: Cool the reaction mixture to room temperature. Evaporate the mixture to dryness under reduced pressure.[8]

  • Purification: Dissolve the resulting residue in a minimal amount of water. Carefully neutralize the aqueous solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide). Concentrate the neutralized aqueous solution under reduced pressure to a small volume. Add ethanol to the concentrated solution to induce crystallization. Allow the mixture to stand at a cool temperature (e.g., 4°C) to facilitate complete crystallization. Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.[8]

Direct Alkylation of N-Protected L-Valine

This method involves the protection of the amino group of L-valine, followed by alkylation with a methylating agent, and subsequent deprotection. The use of a protecting group, such as tert-Butyloxycarbonyl (Boc), prevents over-methylation.[8]

  • N-Protection: Protect the amino group of L-valine with a suitable protecting group (e.g., Boc anhydride) to yield Boc-L-valine.

  • Alkylation:

    • Dissolve Boc-L-Valine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[8]

    • Cool the solution to 0°C in an ice bath.

    • Carefully add sodium hydride (2.2 equivalents) portion-wise to the solution.

    • Allow the mixture to stir at 0°C for 30 minutes.

    • Add methyl iodide (excess, e.g., 3.0 equivalents) dropwise to the reaction mixture.[8]

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[8]

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.[8]

  • Purification: Purify the resulting Boc-N-methyl-L-valine by column chromatography.[8]

  • Deprotection: Remove the Boc protecting group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield N-Methyl-L-valine.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of N-Methyl-L-valine cluster_reductive_amination Reductive Amination (Eschweiler-Clarke) cluster_direct_alkylation Direct Alkylation LValine1 L-Valine Reaction1 Heat (100°C) LValine1->Reaction1 Reagents1 Formaldehyde, Formic Acid Reagents1->Reaction1 Workup1 Evaporation, Neutralization Reaction1->Workup1 Purification1 Crystallization Workup1->Purification1 NMV1 N-Methyl-L-valine Purification1->NMV1 LValine2 L-Valine Protection N-Protection (e.g., Boc) LValine2->Protection BocVal Boc-L-Valine Protection->BocVal Alkylation Alkylation BocVal->Alkylation Reagents2 NaH, Methyl Iodide Reagents2->Alkylation Workup2 Aqueous Work-up Alkylation->Workup2 Purification2 Chromatography Workup2->Purification2 BocNMV Boc-N-Methyl-L-valine Purification2->BocNMV Deprotection Deprotection BocNMV->Deprotection NMV2 N-Methyl-L-valine Deprotection->NMV2

Workflow for the synthesis of N-Methyl-L-valine.

Impact of N-Methyl-L-valine on Peptide Properties

The incorporation of N-Methyl-L-valine into a peptide sequence can significantly enhance its therapeutic properties. These improvements are primarily due to increased metabolic stability and enhanced cell permeability.

Impact on Peptide PropertyObservationRationaleReference(s)
Metabolic Stability Increased half-life in biological fluids.The N-methyl group provides steric hindrance, protecting the adjacent peptide bonds from cleavage by proteases.[6][9]
Cell Permeability Enhanced ability to cross cell membranes, as measured by an increased apparent permeability coefficient (Papp).Increased lipophilicity and reduced hydrogen bonding capacity of the peptide backbone facilitate passage through lipid bilayers.[6][9]
Conformational Rigidity The peptide backbone's conformational freedom is restricted.The presence of the N-methyl group limits the rotation around the peptide bond, which can stabilize specific secondary structures like β-turns.[1][3]
Receptor Binding Affinity Can be altered (either increased or decreased).The conformational changes and steric bulk introduced by the N-methyl group can affect the precise interactions required for high-affinity binding to a receptor.[9]

Logical Relationship Diagram

Peptide_Modification_Impact Impact of N-Methyl-L-valine on Peptide Properties NMV Incorporation of N-Methyl-L-valine StericHindrance Steric Hindrance NMV->StericHindrance IncreasedLipophilicity Increased Lipophilicity NMV->IncreasedLipophilicity ReducedHBon Reduced Hydrogen Bonding NMV->ReducedHBon ConformationalRigidity Conformational Rigidity NMV->ConformationalRigidity ProteolyticResistance Increased Proteolytic Resistance StericHindrance->ProteolyticResistance CellPermeability Enhanced Cell Permeability IncreasedLipophilicity->CellPermeability ReducedHBon->CellPermeability AlteredBinding Altered Receptor Binding Affinity ConformationalRigidity->AlteredBinding TherapeuticEfficacy Improved Therapeutic Efficacy ProteolyticResistance->TherapeuticEfficacy CellPermeability->TherapeuticEfficacy AlteredBinding->TherapeuticEfficacy

Logical flow of how N-Methyl-L-valine incorporation enhances peptide properties.

Role in Modulating Signaling Pathways

N-Methyl-L-valine itself is not known to be a signaling molecule. Its primary role in the context of signaling pathways is as a structural component of peptide-based drugs that target specific receptors, such as G-protein coupled receptors (GPCRs). The enhanced stability and permeability of peptides containing N-Methyl-L-valine allow them to reach and interact with their target receptors more effectively, thereby modulating downstream signaling cascades.

The following diagram illustrates a generalized GPCR signaling pathway that could be targeted by a peptide therapeutic containing N-Methyl-L-valine.

Representative Signaling Pathway Diagram

GPCR_Signaling Modulation of a GPCR Signaling Pathway cluster_membrane Cell Membrane Peptide Peptide Ligand (containing N-Methyl-L-valine) GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binding GProtein G-Protein GPCR->GProtein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production CellularResponse Cellular Response SecondMessenger->CellularResponse Signal Transduction

A generalized GPCR signaling pathway modulated by a peptide containing N-Methyl-L-valine.

Analytical Methods for Characterization

The characterization and quantification of N-Methyl-L-valine and peptides containing this modified amino acid are crucial for research and quality control. Several analytical techniques are employed for this purpose.

Analytical TechniqueApplicationKey ConsiderationsReference(s)
Mass Spectrometry (MS) Identification and quantification of N-Methyl-L-valine in peptide sequences.N-methylation leads to a predictable mass shift and can influence fragmentation patterns.[1]
NMR Spectroscopy Structural elucidation and purity assessment.Provides detailed structural information and can be used for quantitative analysis (qNMR).[10]
HPLC Purification and purity analysis of N-Methyl-L-valine and peptides. Chiral HPLC for enantiomeric purity.A versatile technique for separating complex mixtures. Chiral stationary phases can resolve enantiomers.[10]
Gas Chromatography (GC) Purity analysis, often after derivatization.Can be used for the analysis of volatile derivatives of N-Methyl-L-valine.[11]

Conclusion

N-Methyl-L-valine is a valuable synthetic tool in the field of peptide and drug development. Its incorporation into peptide backbones offers a strategic approach to overcome the inherent limitations of peptide therapeutics, such as poor metabolic stability and low cell permeability. The synthesis of N-Methyl-L-valine is well-established, with robust protocols available to researchers. A thorough understanding of its physicochemical properties and the impact of its incorporation on peptide structure and function is essential for the rational design of novel and effective peptide-based drugs. This technical guide provides a foundational resource for scientists and researchers working to harness the potential of N-Methyl-L-valine in their therapeutic development programs.

References

Methodological & Application

Application Note: A Robust Protocol for the Solid-Phase Synthesis of Peptides Containing N-Methylvaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-Methylvaline, into peptide sequences is a critical strategy in modern drug discovery and development. N-methylation can significantly enhance a peptide's therapeutic properties by increasing its metabolic stability, improving cell permeability, and constraining its conformation to favor a bioactive state.[1][2][3] However, the steric hindrance imposed by the N-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and reduced yields.[4][5] This application note provides a detailed protocol for the efficient incorporation of Fmoc-N-Methylvaline into peptide chains using optimized coupling strategies.

Challenges in this compound Incorporation

The primary obstacle in the SPPS of peptides containing this compound is the steric bulk around the secondary amine. This hindrance impedes the approach of the activated carboxyl group of the incoming amino acid, making peptide bond formation significantly more difficult than with primary amines.[5] This challenge is particularly pronounced when coupling an amino acid to an N-terminal N-methylated residue or when coupling two consecutive N-methylated amino acids.[1][5] Standard coupling reagents like HBTU and HCTU are often less effective under these conditions.[1][5]

Recommended Coupling Reagents

To overcome the steric hindrance associated with this compound, the use of more potent coupling reagents is essential. The following table summarizes highly effective reagents for this purpose.

Coupling ReagentAdditive (if applicable)Key Advantages
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)DIEAReacts faster and with less epimerization compared to HBTU. Widely successful for N-methyl amino acid coupling.[1][2][6]
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)DIEAEspecially effective in coupling N-protected N-methyl amino acids to other N-methyl amino acids.[1][6]
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)HOAt/DIEAA highly effective phosphonium salt-based coupling reagent.[1]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)DIEAA third-generation uronium salt with high efficiency for sterically hindered couplings.[5]
PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate)DIEAA more reactive coupling reagent, particularly useful for difficult couplings.[1][6]
BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride)DIEAEffective for challenging couplings, including those involving N-methylated residues.[1][5]

Experimental Protocol: Incorporation of Fmoc-N-Methylvaline

This protocol outlines the key steps for the successful incorporation of Fmoc-N-Methylvaline into a peptide sequence on a solid support.

Resin Swelling
  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes to ensure optimal reaction conditions.[1][5]

Fmoc Deprotection
  • Treat the resin with a solution of 20% piperidine in DMF.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]

Coupling of Fmoc-N-Methylvaline

This protocol utilizes HATU as the coupling reagent, which is a widely effective choice for N-methylated amino acids.[1][2]

  • Activation Solution Preparation: In a separate reaction vessel, dissolve:

    • 4 equivalents of Fmoc-N-Methylvaline-OH

    • 4 equivalents of HATU

    • 8 equivalents of N,N-diisopropylethylamine (DIEA) in DMF or NMP (approximately 10 mL per gram of resin).[1]

  • Mix the activation solution at room temperature for approximately 5 minutes.[1]

  • Coupling Reaction: Add the freshly prepared activation solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.[7] Microwave-assisted SPPS can also significantly enhance coupling efficiency.[4]

Monitoring the Coupling Reaction
  • The traditional ninhydrin (Kaiser) test is not reliable for secondary amines like this compound.

  • Bromophenol Blue Test: Use the bromophenol blue test to monitor the completion of the coupling reaction.[1][5]

    • Test Solution: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.[1]

    • Procedure:

      • Take a small sample of the resin and wash it with methanol.[1]

      • Add a few drops of the bromophenol blue test solution.[1]

      • Observe the color of the beads. A yellow color indicates a complete coupling, while a blue or green color signifies an incomplete reaction, requiring a recoupling step.[1][5]

Capping (Optional but Recommended)
  • To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

  • Treat the resin with a solution of acetic anhydride and DIEA in DMF.

Washing
  • After the coupling (and optional capping) step, thoroughly wash the resin with DMF and then dichloromethane (DCM) to remove any excess reagents and byproducts.[7]

Cleavage and Deprotection
  • Once the peptide synthesis is complete, dry the resin.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is Reagent K: 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[7]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[7]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Wash the peptide pellet with cold ether to remove scavengers.

  • Dry the crude peptide under vacuum.

Visualization of the Workflow and Chemical Pathway

SPPS_Workflow_N_Methylvaline start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: Fmoc-N-Methylvaline-OH HATU, DIEA in DMF wash1->coupling monitor Monitoring (Bromophenol Blue Test) coupling->monitor monitor->coupling Incomplete (Recouple) wash2 DMF/DCM Wash monitor->wash2 Coupling Complete repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Continue Sequence cleavage Cleavage & Deprotection (TFA Cocktail) repeat->cleavage Final Residue end End: Crude Peptide cleavage->end

Caption: Experimental workflow for the solid-phase synthesis of a peptide containing this compound.

Coupling_Mechanism reagent reagent intermediate intermediate product product fmoc_nmval Fmoc-N-Methylvaline-OH activated_ester Activated OAt Ester (Intermediate) fmoc_nmval->activated_ester DIEA hatu HATU hatu->activated_ester resin_nh Resin-Peptide-NH₂ peptide_bond New Peptide Bond Formed (Resin-Peptide-CO-N(Me)Val-Fmoc) resin_nh->peptide_bond Nucleophilic Attack activated_ester->peptide_bond

Caption: Simplified chemical pathway of the HATU-mediated coupling of Fmoc-N-Methylvaline.

Conclusion

The successful incorporation of this compound into synthetic peptides is achievable with careful optimization of the coupling conditions. The use of potent coupling reagents such as HATU, in conjunction with appropriate monitoring techniques like the bromophenol blue test, can overcome the challenges posed by steric hindrance. The protocol detailed in this application note provides a reliable framework for researchers to synthesize N-methylated peptides, thereby facilitating the development of novel peptide-based therapeutics with enhanced pharmacological properties.

References

Application Note: HPLC Analysis of N-Methylvaline with Pre-column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylvaline is a non-proteinogenic amino acid that plays a significant role as a building block in various natural products and synthetic pharmaceuticals. Its accurate quantification is crucial for process monitoring, quality control, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation and quantification of amino acids.[1][2] However, this compound, like most amino acids, lacks a strong chromophore, making its direct detection by UV-Vis difficult at low concentrations.[3]

To overcome this limitation, pre-column derivatization is employed to attach a UV-active or fluorescent tag to the amino acid molecule, thereby enhancing its detectability.[1][4] This application note provides a detailed protocol for the HPLC analysis of this compound using pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl), a reagent well-suited for both primary and secondary amino acids.[5][6]

Principle of the Method

The method is based on the reaction of the secondary amine group of this compound with FMOC-Cl in a buffered solution to form a stable, highly fluorescent derivative. This derivatization step is performed prior to the injection of the sample into the HPLC system.[7] The resulting FMOC-N-Methylvaline derivative is then separated from other sample components on a reversed-phase HPLC column and detected by either a UV or fluorescence detector.[6][8] The combination of o-phthalaldehyde (OPA) and FMOC-Cl can be used for the simultaneous analysis of primary and secondary amino acids, where OPA derivatizes primary amino acids first, followed by the derivatization of secondary amino acids with FMOC-Cl.[6][9][10]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Boric acid

  • Sodium hydroxide

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Hydrochloric acid

  • Sample containing this compound

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Gradient pump

    • Autosampler with derivatization capabilities (recommended) or manual injector[3][10]

    • Column oven

    • UV-Vis or Fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

Preparation of Solutions
  • Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 900 mL of water. Adjust the pH to 9.0 with concentrated sodium hydroxide solution and make up the volume to 1 L with water.

  • FMOC-Cl Reagent (10 mg/mL): Dissolve 100 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily and kept protected from light.[9]

  • Mobile Phase A: 20 mM Sodium acetate buffer (pH 6).[4]

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for a liquid sample is outlined below:

  • If the sample contains solid particles, centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • If necessary, dilute the sample with water to bring the this compound concentration within the calibration range.

Pre-column Derivatization Procedure

This procedure can be automated using a programmable autosampler or performed manually.[3]

  • To 100 µL of the standard solution or sample in a microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 9.0).

  • Vortex the mixture for 10 seconds.

  • Add 200 µL of the FMOC-Cl reagent (10 mg/mL in acetonitrile).

  • Vortex immediately for 30 seconds.

  • Let the reaction mixture stand at room temperature for 5 minutes.[7]

  • To stop the reaction and remove excess FMOC-Cl, add 100 µL of an amine-containing reagent like 1-aminoadamantane (ADAM) or glycine solution and vortex.

  • The derivatized sample is now ready for HPLC analysis.

HPLC Conditions
  • Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 20 mM Sodium acetate buffer (pH 6)[4]

    • B: Acetonitrile

  • Gradient Program:

Time (min)% A% B
09010
205050
251090
301090
319010
409010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection:

    • UV Detection: 266 nm[4]

    • Fluorescence Detection: Excitation at 265 nm, Emission at 310 nm[5]

Data Presentation

Quantitative data for the analysis of secondary amino acids using FMOC-Cl derivatization is summarized in the table below. Note that specific performance data for this compound may vary depending on the exact HPLC system and conditions. The data presented is representative of the performance expected for secondary amino acids like proline.

ParameterTypical ValueReference
Linearity (r²)> 0.99[11]
Limit of Detection (LOD)1 fmol/µL[7][12]
Limit of Quantification (LOQ)1-2.5 µM[11]
Intraday Precision (RSD %)< 10%[7][12]
Interday Precision (RSD %)< 10%[7][12]
Recovery90 - 102.8%[11]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Pre-column Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Dilution Dilution & Filtration Sample->Dilution Standard This compound Standard Standard->Dilution Buffer Add Borate Buffer Dilution->Buffer FMOC Add FMOC-Cl Reagent Buffer->FMOC React Vortex & React FMOC->React Quench Quench Reaction React->Quench Injection Inject into HPLC Quench->Injection Separation C18 Column Separation Injection->Separation Detection UV/Fluorescence Detection Separation->Detection Quantification Quantification Detection->Quantification derivatization_reaction NMV This compound React + NMV->React FMOC_Cl FMOC-Cl FMOC_Cl->React Borate Borate Buffer (pH 9.0) Borate->React Catalyst FMOC_NMV FMOC-N-Methylvaline Derivative (Fluorescent) HCl HCl Product -> React->Product Product->FMOC_NMV Product->HCl

References

Application Notes and Protocols for the Mass Spectrometric Identification of N-Methylvaline in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation is a post-translational modification that can significantly impact the biological activity, conformation, and pharmacokinetic properties of peptides and proteins. The presence of N-methylated amino acids, such as N-Methylvaline, can confer resistance to enzymatic degradation and modulate receptor binding affinity. Consequently, accurate and robust analytical methods for the identification and quantification of this compound in peptide sequences are crucial for basic research, drug discovery, and the quality control of peptide-based therapeutics.

This document provides detailed application notes and protocols for the identification and quantification of this compound in peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful and widely used technique in proteomics and pharmaceutical analysis.

Core Principles

The identification of this compound in peptides by mass spectrometry relies on several key principles:

  • Mass Shift: The methylation of the N-terminal amine or the amide nitrogen within a peptide bond introduces a mass shift of +14.01565 Da (CH2) compared to its non-methylated counterpart. This mass difference is readily detectable by high-resolution mass spectrometers.

  • Chromatographic Behavior: N-methylation increases the hydrophobicity of a peptide, leading to a longer retention time on reversed-phase high-performance liquid chromatography (RP-HPLC) columns. This change in retention time can be an initial indicator of methylation.

  • Fragmentation Pattern: The presence of an N-methyl group can influence the fragmentation pattern of a peptide during tandem mass spectrometry (MS/MS). Notably, N-terminal methylation often leads to the formation of a highly stable and abundant a1 ion upon collision-induced dissociation (CID). This characteristic fragment can be a strong diagnostic marker for N-terminal this compound.

Experimental Protocols

Sample Preparation: Protein Digestion and Peptide Extraction

This protocol describes the in-solution digestion of a protein sample to generate peptides for LC-MS/MS analysis.

Materials:

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Ammonium Bicarbonate

  • Formic Acid

  • Acetonitrile (ACN)

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Ultrapure water

Protocol:

  • Protein Denaturation: Dissolve the protein sample in 8 M urea, 50 mM ammonium bicarbonate.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylation: Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

  • Dilution and Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting and Concentration: Equilibrate a C18 SPE cartridge with 0.1% formic acid in 50% ACN, followed by 0.1% formic acid in water. Load the digested peptide sample onto the cartridge. Wash the cartridge with 0.1% formic acid in water to remove salts. Elute the peptides with 0.1% formic acid in 50% ACN.

  • Drying and Reconstitution: Dry the eluted peptides in a vacuum centrifuge. Reconstitute the dried peptides in 0.1% formic acid in water for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

LC Parameters:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would be 2-40% B over 30 minutes, followed by a wash and re-equilibration step. The gradient should be optimized based on the specific peptide of interest.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Data Acquisition: Data-Dependent Acquisition (DDA) for identification or Multiple Reaction Monitoring (MRM) for quantification.

Data Presentation: Quantitative Analysis

For targeted quantification of a peptide containing this compound, Multiple Reaction Monitoring (MRM) is the method of choice. This involves selecting a specific precursor ion (the m/z of the peptide) and monitoring specific fragment ions. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for accurate quantification.

Table 1: Example MRM Transitions for a Hypothetical Peptide (N-MeVal-Gly-Ala-Arg)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ion TypeCollision Energy (eV)
N-MeVal-Gly-Ala-Arg415.27114.11a115
N-MeVal-Gly-Ala-Arg415.27171.13y120
N-MeVal-Gly-Ala-Arg415.27242.17y222
SIL-IS (N-MeVal-Gly-Ala-[¹³C₆,¹⁵N₄]Arg)425.27114.11a115
SIL-IS (N-MeVal-Gly-Ala-[¹³C₆,¹⁵N₄]Arg)425.27181.13y120

Table 2: Expected Fragment Ions for a Peptide Containing N-Terminal this compound

Based on the hypothetical peptide: N-MeVal-Gly-Ala-Phe

Ion TypeSequenceCalculated m/z
a1N-MeVal114.11
b1N-MeVal142.10
y1Phe165.08
b2N-MeVal-Gly199.12
y2Ala-Phe236.12
b3N-MeVal-Gly-Ala270.16
y3Gly-Ala-Phe293.14

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis ProteinSample Protein Sample Denaturation Denaturation & Reduction ProteinSample->Denaturation Alkylation Alkylation Denaturation->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion PeptideMixture Peptide Mixture Digestion->PeptideMixture SPE Solid-Phase Extraction (Desalting) PeptideMixture->SPE CleanPeptides Clean Peptides SPE->CleanPeptides LC Reversed-Phase LC (Separation) CleanPeptides->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 DatabaseSearch Database Search (Identification) MS2->DatabaseSearch Quantification Quantification (MRM) MS2->Quantification Results Results DatabaseSearch->Results Quantification->Results

Caption: General experimental workflow for the identification of this compound in peptides.

Fragmentation of this compound Containing Peptide

peptide_fragmentation cluster_peptide Peptide Backbone cluster_fragments Fragmentation N-Term H- NMeVal N-MeVal N-Term->NMeVal Gly Gly NMeVal->Gly a1 a1 ion NMeVal->a1 a-ion cleavage Ala Ala Gly->Ala b2 b2 ion Gly->b2 b-ion cleavage Arg Arg Ala->Arg y2 y2 ion Ala->y2 y-ion cleavage C-Term -OH Arg->C-Term y1 y1 ion Arg->y1 y-ion cleavage

Caption: Fragmentation of a peptide with N-terminal this compound.

Conclusion

The methodologies outlined in this document provide a robust framework for the successful identification and quantification of this compound in peptides using LC-MS/MS. Careful sample preparation, optimized chromatographic separation, and appropriate mass spectrometric parameters are essential for achieving high-quality, reproducible results. The characteristic fragmentation pattern of N-methylated peptides, particularly the prominent a1 ion, serves as a valuable diagnostic tool. For quantitative studies, the use of Multiple Reaction Monitoring with stable isotope-labeled internal standards is the gold standard, ensuring high sensitivity and accuracy. These techniques are indispensable for advancing our understanding of the roles of N-methylation in biological systems and for the development of novel peptide-based therapeutics.

Application Notes and Protocols for the Structural Analysis of N-Methylvaline using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Methylvaline is an N-methylated amino acid, a class of molecules of significant interest in medicinal chemistry and drug development. The incorporation of N-methylated amino acids into peptides can enhance their therapeutic properties by increasing metabolic stability, improving cell permeability, and constraining conformational flexibility. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structural elucidation of this compound and peptides containing this modified amino acid. This document provides detailed application notes and experimental protocols for the comprehensive structural analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy.

Data Presentation: NMR Spectral Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are based on typical chemical shift ranges for similar N-methylated amino acids and valine derivatives. Actual experimental values may vary depending on the solvent, pH, and temperature.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
~ 3.0 - 3.2Doublet (d)~ 4-6
~ 2.1 - 2.3Multiplet (m)-
γ-CH₃~ 0.9 - 1.1Doublet (d)~ 6-7
γ'-CH₃~ 0.9 - 1.1Doublet (d)~ 6-7
N-CH₃~ 2.4 - 2.6Singlet (s)-
NH~ 2.0 - 3.0 (broad)Singlet (s)-
COOH~ 10.0 - 12.0 (broad)Singlet (s)-

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C=O~ 175 - 178
~ 65 - 68
~ 30 - 33
γ-CH₃~ 18 - 20
γ'-CH₃~ 18 - 20
N-CH₃~ 33 - 36

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

High-quality NMR spectra are contingent on proper sample preparation.

Materials:

  • This compound sample (1-5 mg for ¹H NMR, 10-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes and pipette tips

  • Cotton wool or syringe filter

Procedure:

  • Dissolution: Accurately weigh the this compound sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] The choice of solvent is critical as chemical shifts are solvent-dependent.[2] For biological samples, deuterium oxide (D₂O) is commonly used.

  • pH Adjustment (for aqueous samples): If using D₂O, the pD of the solution can significantly affect the chemical shifts of ionizable groups. Adjust the pD to the desired value (e.g., physiological pD ~7.4) using small aliquots of DCl or NaOD.

  • Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution. This can be done by passing the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube or by using a syringe filter.[3]

  • Transfer: Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard can be added. Common standards include TMS for organic solvents, and DSS or TSP for aqueous solutions.[3]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: 1D ¹H and ¹³C NMR Data Acquisition

Instrumentation:

  • High-field NMR spectrometer (400 MHz or higher is recommended for better resolution)

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard 1D proton pulse sequence (e.g., zg30 on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width: 0-15 ppm.

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay of 5 times the longest T₁ is necessary.

  • Acquisition Time (AQ): 2-4 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard 1D carbon pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width: 0-200 ppm.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from a few hundred to several thousand.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

Protocol 3: 2D NMR Data Acquisition for Structural Elucidation

2D NMR experiments are crucial for the unambiguous assignment of proton and carbon signals and for determining the connectivity within the molecule.

1. COSY (Correlation Spectroscopy):

  • Purpose: To identify scalar-coupled protons (protons on adjacent carbons).

  • Experiment: 2D ¹H-¹H COSY.

  • Key Correlations for this compound: A cross-peak is expected between the Hα and Hβ protons. Cross-peaks will also be observed between Hβ and the two γ-CH₃ groups.

2. HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.

  • Experiment: 2D ¹H-¹³C HSQC.

  • Key Correlations for this compound:

    • Hα proton will show a correlation to the Cα carbon.

    • Hβ proton will correlate with the Cβ carbon.

    • The γ-CH₃ protons will correlate with the γ-carbons.

    • The N-CH₃ protons will correlate with the N-CH₃ carbon.

3. HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is vital for piecing together the carbon skeleton.

  • Experiment: 2D ¹H-¹³C HMBC.

  • Key Correlations for this compound:

    • The N-CH₃ protons should show correlations to the Cα and potentially the C=O carbon.

    • The Hα proton should show correlations to the C=O, Cβ, and γ-carbons.

    • The γ-CH₃ protons should show correlations to the Cβ and Cα carbons.

Mandatory Visualizations

experimental_workflow Experimental Workflow for NMR Analysis of this compound cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structural Elucidation Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter Solution Dissolve->Filter NMR_Tube Transfer to NMR Tube Filter->NMR_Tube NMR_Spec High-Field NMR Spectrometer NMR_Tube->NMR_Spec OneD_NMR 1D NMR (¹H & ¹³C) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD_NMR Process_Data Process Spectra OneD_NMR->Process_Data TwoD_NMR->Process_Data Assign_Signals Assign ¹H & ¹³C Signals Process_Data->Assign_Signals Structural_Confirmation Confirm Structure & Connectivity Assign_Signals->Structural_Confirmation signaling_pathway Role of N-Methylated Amino Acids in Drug Development cluster_peptide Peptide Modification cluster_properties Enhanced Properties cluster_outcome Therapeutic Outcome Natural_Peptide Natural Peptide (e.g., containing Valine) N_Methylation N-Methylation (incorporation of this compound) Natural_Peptide->N_Methylation Proteolytic_Stability Increased Proteolytic Stability N_Methylation->Proteolytic_Stability Membrane_Permeability Improved Membrane Permeability N_Methylation->Membrane_Permeability Conformation Constrained Conformation N_Methylation->Conformation Bioavailability Enhanced Oral Bioavailability Proteolytic_Stability->Bioavailability Membrane_Permeability->Bioavailability Target_Binding Improved Target Binding & Selectivity Conformation->Target_Binding Drug_Candidate Optimized Peptide Drug Candidate Bioavailability->Drug_Candidate Target_Binding->Drug_Candidate

References

Protecting Group Strategies for N-Methylvaline in Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylated amino acids, such as N-Methylvaline, are crucial components in the design of therapeutic peptides and peptidomimetics. The presence of the N-methyl group can enhance metabolic stability, increase cell permeability, and modulate conformation, thereby improving the pharmacokinetic and pharmacodynamic properties of the parent peptide. However, the synthesis of peptides containing N-methylated amino acids presents unique challenges, primarily due to the steric hindrance of the N-methyl group, which can impede coupling reactions. The selection of an appropriate protecting group for the N-methylamino functionality is therefore a critical step in ensuring successful synthesis.

This document provides a comprehensive overview of common protecting group strategies for this compound, focusing on the widely used tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz) groups. Detailed experimental protocols, a comparative analysis of their performance, and logical workflow diagrams are presented to guide researchers in selecting the optimal strategy for their specific synthetic needs.

Protecting Group Strategies: A Comparative Overview

The choice of a protecting group for this compound is dictated by the overall synthetic strategy, particularly the conditions required for subsequent coupling and deprotection steps, and the compatibility with other protecting groups in the molecule (orthogonality).[1][2]

Protecting GroupStructureIntroduction ReagentsCleavage ConditionsAdvantagesDisadvantages
Boc (tert-Butoxycarbonyl)Boc-N(Me)Val-OHDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA)Robust, well-established in solid-phase peptide synthesis (SPPS).Harsh acidic cleavage can lead to side reactions with sensitive residues.
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-N(Me)Val-OHFmoc-Cl, Fmoc-OSuBase (e.g., 20% piperidine in DMF)Mild, base-labile cleavage allows for orthogonal protection with acid-labile side-chain protecting groups.Potential for diketopiperazine formation at the dipeptide stage.
Cbz (Benzyloxycarbonyl)Cbz-N(Me)Val-OHBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂/Pd-C)Stable to a wide range of conditions; orthogonal to both acid- and base-labile groups.Not suitable for peptides containing sulfur-containing amino acids or other reducible functional groups.

Experimental Protocols

Synthesis of Cbz-N-Methyl-L-valine

The synthesis of Cbz-N-Methyl-L-valine is typically achieved by N-methylation of the readily available Cbz-L-valine.[3]

Materials:

  • Cbz-L-valine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of Cbz-L-valine (1.0 eq) in anhydrous THF under an inert atmosphere, add sodium hydride (2.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add methyl iodide (3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Remove the THF under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove mineral oil.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Cbz-N-Methyl-L-valine. A reported yield for this method is around 55%.[3]

Synthesis of Boc-N-Methyl-L-valine

The synthesis of Boc-N-Methyl-L-valine can be performed by the N-methylation of Boc-L-valine.

Materials:

  • Boc-L-valine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Citric acid solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve Boc-L-valine (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (2.2 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction to 0 °C and add methyl iodide (3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully quench the reaction with water at 0 °C.

  • Concentrate the mixture in vacuo to remove THF.

  • Acidify the aqueous residue to pH 3-4 with 1 M citric acid solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give Boc-N-Methyl-L-valine.

Synthesis of Fmoc-N-Methyl-L-valine

The synthesis of Fmoc-N-Methyl-L-valine often involves a multi-step process to avoid side reactions.[4]

Materials:

  • L-Valine methyl ester hydrochloride

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane/water

Procedure:

  • Sulfonamide Formation: Dissolve L-Valine methyl ester hydrochloride (1.0 eq) and NaHCO₃ (2.5 eq) in a mixture of DCM and water. Add o-NBS-Cl (1.1 eq) and stir at room temperature until the reaction is complete (TLC monitoring). Extract the product into DCM, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • N-Methylation: Dissolve the sulfonamide (1.0 eq) and K₂CO₃ (3.0 eq) in DMF. Add methyl iodide (2.0 eq) and stir at room temperature overnight. Dilute with water and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Sulfonamide Cleavage: Dissolve the N-methylated sulfonamide (1.0 eq) and thiophenol (2.0 eq) in DMF. Add K₂CO₃ (2.0 eq) and stir at room temperature for a few hours. After completion, dilute with water and wash with ethyl acetate to remove thiophenol byproducts. The aqueous layer contains the N-Methyl-L-valine methyl ester.

  • Fmoc Protection: To the aqueous solution of N-Methyl-L-valine methyl ester, add dioxane and NaHCO₃ (2.0 eq). Add a solution of Fmoc-OSu (1.1 eq) in dioxane and stir overnight. Acidify the reaction mixture and extract the product with ethyl acetate. Wash with brine, dry, and concentrate.

  • Saponification: Dissolve the Fmoc-N-Methyl-L-valine methyl ester in a mixture of THF and water. Add LiOH (1.5 eq) and stir until the ester is hydrolyzed. Acidify the mixture and extract the final product, Fmoc-N-Methyl-L-valine, with ethyl acetate.

Orthogonal Protection Strategies in Peptide Synthesis

Orthogonal protection schemes are essential for the synthesis of complex peptides, allowing for the selective removal of one protecting group in the presence of others.[5][6] this compound can be incorporated into such strategies, for example, in the synthesis of cyclic peptides or peptides with side-chain modifications.

A common orthogonal strategy involves using a base-labile Fmoc group for the α-amino protection of most amino acids, an acid-labile Boc group for the this compound, and other acid-labile groups for side-chain protection. This allows for the selective deprotection of the Fmoc group during solid-phase peptide synthesis (SPPS) chain elongation, followed by a final acid-mediated cleavage that removes the Boc and side-chain protecting groups simultaneously.

Mandatory Visualizations

G cluster_0 Cbz Protection Workflow start This compound reagent Benzyl Chloroformate (Cbz-Cl) Base start->reagent Protection protected Cbz-N-Methylvaline reagent->protected deprotection_reagent H₂ / Pd-C protected->deprotection_reagent Deprotection deprotected This compound deprotection_reagent->deprotected

Caption: General workflow for Cbz protection and deprotection of this compound.

G cluster_1 Boc Protection Workflow start This compound reagent Di-tert-butyl dicarbonate (Boc)₂O start->reagent Protection protected Boc-N-Methylvaline reagent->protected deprotection_reagent Trifluoroacetic Acid (TFA) protected->deprotection_reagent Deprotection deprotected This compound deprotection_reagent->deprotected

Caption: General workflow for Boc protection and deprotection of this compound.

G cluster_2 Fmoc Protection Workflow start This compound reagent Fmoc-Cl or Fmoc-OSu start->reagent Protection protected Fmoc-N-Methylvaline reagent->protected deprotection_reagent 20% Piperidine in DMF protected->deprotection_reagent Deprotection deprotected This compound deprotection_reagent->deprotected

Caption: General workflow for Fmoc protection and deprotection of this compound.

G cluster_3 Orthogonal Strategy in SPPS resin Resin aa1 Couple Fmoc-AA-OH resin->aa1 deprotect1 Fmoc Deprotection (Piperidine) aa1->deprotect1 aa2 Couple Boc-N(Me)Val-OH deprotect1->aa2 deprotect2 Fmoc Deprotection (Piperidine) aa2->deprotect2 aa3 Couple Fmoc-AA-OH deprotect2->aa3 cleavage Final Cleavage (TFA) aa3->cleavage peptide Peptide with N(Me)Val cleavage->peptide

Caption: Simplified workflow of an orthogonal protection strategy in SPPS.

References

Application Notes and Protocols for the Quantification of N-Methylvaline in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylvaline is an N-methylated derivative of the essential amino acid valine. In biological systems, it is of significant interest primarily as a biomarker of exposure to methylating agents. The formation of this compound adducts at the N-terminal valine of hemoglobin provides a long-term record of exposure to such agents, for instance, from tobacco smoke.[1] Consequently, accurate and sensitive quantification of this compound in biological samples, particularly as a hemoglobin adduct, is crucial for toxicology studies, epidemiological research, and in the development of new therapeutics to understand potential drug-induced modifications.

This document provides detailed methodologies for the quantification of this compound, focusing on its analysis as a hemoglobin adduct in whole blood and outlining a strategy for the analysis of the free amino acid in plasma. The primary analytical techniques covered are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Quantitative Data Summary

The following tables summarize quantitative data for this compound levels found in the hemoglobin of smokers and non-smokers from various studies. This data highlights the significant increase in this compound adducts associated with smoking.

Table 1: this compound Levels in Hemoglobin of Smokers and Non-Smokers

PopulationThis compound (pmol/g globin)Analytical MethodReference
Smokers
Study A997 ± 203GC-NICI-MS/MS[2][3]
Study B~1.5 times higher than non-smokersNot Specified[1]
Non-Smokers
Study A904 ± 149GC-NICI-MS/MS[2][3]
Study BBaseline levels observedNot Specified[1]

Signaling Pathways and Biomarker Formation

This compound is not known to be a component of a specific signaling pathway. Its primary relevance in a biological context is as a biomarker formed from the reaction of methylating agents with the N-terminal valine of hemoglobin. This process is an example of adduct formation, where an exogenous chemical covalently binds to a biological macromolecule.

Hemoglobin_Adduct_Formation Methylating_Agent Methylating Agent (e.g., from Tobacco Smoke) N_Methylvaline_Adduct This compound-Hemoglobin Adduct Methylating_Agent->N_Methylvaline_Adduct Covalent Bonding Hemoglobin Hemoglobin (N-terminal Valine) Hemoglobin->N_Methylvaline_Adduct

Caption: Formation of this compound-Hemoglobin Adduct.

Experimental Protocols

Protocol 1: Quantification of this compound in Hemoglobin by GC-MS/MS

This protocol is based on the modified Edman degradation procedure, which is a well-established method for analyzing N-terminal hemoglobin adducts.[2]

1. Sample Collection and Hemoglobin Isolation:

  • Collect whole blood in EDTA-containing tubes.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma and erythrocytes.

  • Wash the erythrocyte pellet three times with an equal volume of 0.9% saline solution, centrifuging and aspirating the supernatant after each wash.

  • Lyse the erythrocytes by adding four volumes of ice-cold deionized water.

  • Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant containing the hemoglobin.

2. Globin Precipitation:

  • Add the hemoglobin solution dropwise to 20 volumes of ice-cold acetone containing 0.5% HCl while stirring.

  • Allow the globin to precipitate at -20°C for 1 hour.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Decant the supernatant and wash the globin pellet twice with ice-cold acetone.

  • Dry the globin pellet under a stream of nitrogen.

3. Modified Edman Degradation and Derivatization:

  • Resuspend a known amount of globin (e.g., 50 mg) in formamide.

  • Add a suitable internal standard, such as a stable isotope-labeled this compound peptide.

  • Add pentafluorophenyl isothiocyanate (PFPITC) and incubate at 45°C for 90 minutes to cleave the N-terminal amino acid.

  • Extract the resulting pentafluorophenylthiohydantoin (PFPTH) derivative of this compound with a non-polar organic solvent like hexane or toluene.

  • Evaporate the solvent to dryness.

4. GC-MS/MS Analysis:

  • Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate).

  • Inject an aliquot onto a GC-MS/MS system.

  • Gas Chromatograph (GC) Conditions (Example):

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer (MS) Conditions (Example):

    • Ionization Mode: Negative Chemical Ionization (NCI) or Electron Impact (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be optimized for the specific PFPTH derivative of this compound. For the PFPTH of valine, a precursor ion would be selected and fragmented to specific product ions.

Experimental Workflow for Hemoglobin Adduct Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Whole_Blood Whole Blood Sample Erythrocytes Isolate Erythrocytes Whole_Blood->Erythrocytes Hemoglobin Lyse and Isolate Hemoglobin Erythrocytes->Hemoglobin Globin Precipitate Globin Hemoglobin->Globin Edman_Degradation Modified Edman Degradation (PFPITC) Globin->Edman_Degradation Derivatization Formation of PFPTH-N-Methylvaline Edman_Degradation->Derivatization GCMS_Analysis GC-MS/MS Analysis Derivatization->GCMS_Analysis Quantification Quantification GCMS_Analysis->Quantification

Caption: Workflow for this compound Hemoglobin Adduct Analysis.
Protocol 2: Proposed Strategy for Quantification of Free this compound in Plasma by HPLC-MS/MS

This protocol outlines a general approach for the analysis of free this compound in plasma. Note: This method will require optimization and validation for your specific instrumentation and application.

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add a suitable stable isotope-labeled internal standard for this compound (if available).

  • Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. HPLC-MS/MS Analysis:

  • High-Performance Liquid Chromatograph (HPLC) Conditions (Example):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) or a HILIC column for polar compounds.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient (Example for C18):

      • 0-1 min: 2% B

      • 1-5 min: 2-98% B

      • 5-7 min: 98% B

      • 7.1-10 min: 2% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (MS) Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound (Theoretical - requires optimization):

      • Precursor Ion (Q1): 132.1 m/z ([M+H]+).

      • Product Ions (Q3): Potential fragments include the loss of the carboxylic group (86.1 m/z) or other characteristic fragments that need to be determined by direct infusion of an this compound standard.

    • Internal Standard: Use the corresponding MRM transitions for the stable isotope-labeled internal standard.

Logical Workflow for Free this compound Analysis in Plasma

HPLCMS_Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile/Methanol) Plasma_Sample->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_Separation HPLC Separation (C18 or HILIC) Reconstitution->HPLC_Separation MSMS_Detection MS/MS Detection (ESI+, MRM) HPLC_Separation->MSMS_Detection Data_Analysis Data Analysis and Quantification MSMS_Detection->Data_Analysis

Caption: Workflow for Free this compound Analysis in Plasma.

References

Applications of N-Methylvaline in Medicinal Chemistry and Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylvaline, a methylated derivative of the essential amino acid valine, is a critical building block in modern medicinal chemistry. Its incorporation into peptide-based therapeutics and other small molecules offers a powerful strategy to overcome prevalent challenges in drug design, such as poor metabolic stability and low cell permeability. The strategic addition of a methyl group to the amide nitrogen of valine can profoundly alter the physicochemical properties of a molecule, leading to enhanced "drug-like" characteristics.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in drug design, with a particular focus on its role in peptide therapeutics and as a key component of the potent anti-cancer agent, Monomethyl Auristatin F (MMAF).

Key Applications of this compound

The primary applications of this compound in medicinal chemistry stem from the advantageous properties conferred by N-methylation:

  • Enhanced Proteolytic Resistance: The methyl group provides steric hindrance, protecting the adjacent peptide bond from degradation by proteases and extending the in-vivo half-life of the therapeutic peptide.[1][2]

  • Improved Membrane Permeability: N-methylation increases the lipophilicity of a peptide by removing a hydrogen bond donor, which can facilitate its passage across cellular membranes and improve oral bioavailability.[1][3][4]

  • Conformational Constraint: The steric bulk of the methyl group restricts the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, potentially leading to higher receptor binding affinity and selectivity.[2]

A prime example of the successful application of this compound is in the structure of Monomethyl Auristatin F (MMAF) , a potent anti-tubulin agent used as a payload in antibody-drug conjugates (ADCs).[5][6] The N-terminal this compound in MMAF contributes to its hydrophobic character and increased cell permeability.[6]

Quantitative Data on the Impact of N-Methylation

The incorporation of this compound can significantly impact the biological activity and pharmacokinetic properties of a molecule. Below are tables summarizing the available quantitative data.

Table 1: In Vitro Cytotoxicity of Monomethyl Auristatin F (MMAF) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Karpas 299Anaplastic Large Cell Lymphoma119
H3396Breast Carcinoma105
786-ORenal Cell Carcinoma257
Caki-1Renal Cell Carcinoma200

Table 2: Impact of N-Methylation on Opioid Receptor Binding Affinity of Cyclic Enkephalin Analogues [7]

CompoundN-Methylated Residue(s)μ Receptor Binding Affinity (Ki, nM)δ Receptor Binding Affinity (Ki, nM)κ Receptor Binding Affinity (Ki, nM)
Parent Peptide 1 None0.412 ± 0.0350.202 ± 0.0050.602 ± 0.152
Analogue 1 Phe(NMe)⁴1.01 ± 0.061.01 ± 0.062.00 ± 0.10
Parent Peptide 2 None0.282 ± 0.0410.306 ± 0.0110.677 ± 0.055
Analogue 2 Phe(NMe)⁴0.876 ± 0.0596.07 ± 0.391.42 ± 0.16
Analogue 3 Cys(NMe)⁵0.641 ± 0.0101.79 ± 0.030.875 ± 0.015
Analogue 4 Phe(NMe)⁴, Cys(NMe)⁵0.586 ± 0.0110.776 ± 0.0500.894 ± 0.126

Data presented as mean ± SEM.

Pharmacokinetic Improvements:

While comprehensive tabulated data directly comparing a peptide with and without this compound is sparse in the reviewed literature, the qualitative improvements are well-documented. A notable example is a tri-N-methylated analog of the Veber-Hirschmann peptide, which demonstrated a significant enhancement in oral bioavailability, reaching 10%.[8] N-methylation of an isoleucine residue in an endothelin receptor antagonist increased its half-life in rat intestinal perfusate from 10.6 minutes to 538 minutes.[4]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the mechanism of action of this compound-containing MMAF and a typical experimental workflow for its evaluation.

MMAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADC Antibody-Drug Conjugate (e.g., Belantamab Mafodotin) Receptor Tumor-Specific Antigen (e.g., BCMA) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAF Released MMAF (contains this compound) Lysosome->MMAF 4. Linker Cleavage & Payload Release Tubulin α/β-Tubulin Dimers MMAF->Tubulin 5. Inhibition of Tubulin Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest MMAF->G2M_Arrest 6. Mitotic Spindle Disruption Microtubules Microtubules Tubulin->Microtubules Polymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis 7. Programmed Cell Death

Caption: Mechanism of action of an MMAF-containing ADC.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies SPPS Solid-Phase Peptide Synthesis of this compound Peptide Purification HPLC Purification SPPS->Purification Analysis Mass Spectrometry & NMR Analysis Purification->Analysis Tubulin_Assay Tubulin Polymerization Inhibition Assay Analysis->Tubulin_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Analysis->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay Animal_Model Xenograft Animal Model Cytotoxicity_Assay->Animal_Model PK_Study Pharmacokinetic (PK) Studies Animal_Model->PK_Study Efficacy_Study Tumor Growth Inhibition Studies Animal_Model->Efficacy_Study

Caption: Experimental workflow for evaluating this compound-containing compounds.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide

This protocol describes the manual synthesis of a peptide containing an this compound residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-N-Methyl-L-valine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether (cold)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours in the peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes and drain.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-N-Methyl-L-valine:

    • Coupling to an N-methylated residue is often slower. Therefore, a stronger coupling agent or longer coupling times may be necessary. Using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent is recommended.

    • Follow the same procedure as in step 3, but use Fmoc-N-Methyl-L-valine. Double coupling (repeating the coupling step) is often required.

  • Repeat Fmoc deprotection and coupling steps for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This protocol describes a method to assess the inhibitory effect of an this compound-containing compound, such as MMAF, on tubulin polymerization in vitro.

Materials:

  • Lyophilized porcine brain tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate) solution

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI, which fluoresces upon binding to microtubules)

  • Test compound (e.g., MMAF) dissolved in DMSO

  • Positive control: Nocodazole (inhibitor)

  • Negative control: Paclitaxel (stabilizer)

  • Vehicle control (DMSO)

  • Black, clear-bottom 96-well microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • On ice, reconstitute tubulin to 10 mg/mL in ice-cold General Tubulin Buffer.

    • Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.

    • Prepare serial dilutions of the test compound, nocodazole, and paclitaxel in General Tubulin Buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup:

    • Pre-warm the fluorescence plate reader to 37°C.

    • Prepare the tubulin polymerization reaction mix on ice. For a 100 µL final volume per well, combine:

      • Tubulin (to a final concentration of 3 mg/mL)

      • GTP (to a final concentration of 1 mM)

      • Glycerol (to a final concentration of 10% v/v)

      • Fluorescent reporter dye (according to the manufacturer's instructions)

      • General Tubulin Buffer to bring to the final volume.

  • Running the Assay:

    • To the wells of the 96-well plate, add 10 µL of the test compound dilutions, controls, or vehicle.

    • To initiate polymerization, add 90 µL of the tubulin polymerization reaction mix to each well.

    • Immediately place the plate in the pre-warmed plate reader.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each concentration of the test compound and controls.

    • Determine the rate of polymerization (the slope of the linear phase) and the maximum fluorescence intensity (the plateau).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a valuable tool in the medicinal chemist's arsenal for optimizing the properties of peptide and small molecule therapeutics. As demonstrated by its role in MMAF and the general principles of N-methylation, its incorporation can lead to significant improvements in metabolic stability, cell permeability, and biological activity. The protocols provided herein offer a starting point for the synthesis and evaluation of this compound-containing compounds, facilitating the development of next-generation therapeutics with enhanced efficacy and druggability.

References

Application Notes and Protocols for the Use of Fmoc-N-Methylvaline in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methylation of amino acids, such as in Fmoc-N-Methylvaline, is a critical modification in peptide-based drug design. This alteration can significantly enhance a peptide's pharmacokinetic properties by increasing its metabolic stability against enzymatic degradation, improving cell permeability, and inducing conformational rigidity, which can lead to higher receptor affinity and selectivity.[1][2] However, the incorporation of N-methylated amino acids, particularly sterically hindered residues like N-methylvaline, into a peptide sequence during automated solid-phase peptide synthesis (SPPS) presents significant challenges.[3]

The primary obstacle is the steric hindrance posed by the N-methyl group, which reduces the nucleophilicity of the secondary amine and sterically shields it. This makes the formation of the peptide bond with the incoming activated amino acid more difficult compared to coupling with a primary amine, often resulting in incomplete reactions, lower yields, and deletion sequences.[3] Consequently, the selection of appropriate coupling reagents and optimized protocols is paramount for the successful automated synthesis of peptides containing Fmoc-N-Methylvaline.

Data Presentation: Comparative Performance of Coupling Reagents

The choice of coupling reagent is critical to overcoming the steric hindrance associated with Fmoc-N-Methylvaline. Below is a summary of commonly used coupling reagents and their relative performance in the context of sterically hindered N-methylated amino acid couplings.

Coupling ReagentReagent TypeRelative Potency for N-Methylated CouplingsTypical Coupling Time (Automated Synthesis)Reported Purity/YieldKey Considerations & Potential Side Reactions
HATU Uronium/Aminium SaltVery High30 min - 4 hoursHighA highly recommended reagent for difficult couplings.[3] Pre-activation is recommended to minimize guanidinylation of the N-terminus, which can occur if used in large excess.[1]
HBTU/HCTU Uronium/Aminium SaltModerate to Low1 - 4 hoursOften low yields and incomplete couplingsLess effective for highly hindered systems.[3] May require double coupling.
COMU Uronium/Aminium SaltVery High15 min - 2 hoursHighHigh efficiency, comparable to HATU, with the advantage of producing non-explosive byproducts, enhancing safety.[4]
PyAOP Phosphonium SaltVery High30 min - 2 hoursHighParticularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[5]
PyBOP Phosphonium SaltHigh30 min - 2 hoursGoodOften used with an additive like HOAt to enhance coupling efficiency for hindered residues.
PyBrOP Phosphonium SaltHigh30 min - 2 hoursGoodA more reactive phosphonium reagent used for particularly challenging couplings where other reagents may be inefficient.[3]

Experimental Protocols

General Protocol for Automated Peptide Synthesis with Fmoc-N-Methylvaline

This protocol outlines a general procedure for incorporating Fmoc-N-Methylvaline into a peptide sequence using an automated peptide synthesizer. The protocol uses HATU as the coupling reagent, which is highly recommended for sterically hindered N-methylated amino acids.[3]

Materials:

  • Fmoc-N-Methylvaline

  • Appropriate solid-phase resin (e.g., Rink Amide, Wang resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF for Fmoc deprotection

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure (based on a 0.1 mmol scale):

  • Resin Swelling: The resin is swelled in DMF for 30-60 minutes in the reaction vessel of the automated synthesizer.

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating with 20% piperidine in DMF. This is typically a two-step process within the automated protocol (e.g., 2 minutes followed by 8 minutes).

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.

  • Coupling of Fmoc-N-Methylvaline:

    • Pre-activation: In a separate vial, Fmoc-N-Methylvaline (4 equivalents), HATU (3.9 equivalents), and DIEA (8 equivalents) are dissolved in DMF. The solution is allowed to pre-activate for 1-5 minutes.

    • Coupling Reaction: The activated amino acid solution is transferred to the reaction vessel containing the deprotected peptide-resin. The coupling reaction is allowed to proceed for 1 to 4 hours with agitation. For particularly difficult couplings (e.g., coupling to another N-methylated residue), a double coupling may be necessary.

  • Washing: After the coupling is complete, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring the Coupling: The completeness of the coupling should be monitored. The bromophenol blue test is recommended as the ninhydrin test gives a false negative with N-methylated amines. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling, in which case a recoupling step is advised.

  • Chain Elongation: Steps 2-6 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: The N-terminal Fmoc group of the final peptide is removed using 20% piperidine in DMF.

  • Final Washing: The peptide-resin is washed with DMF, followed by DCM, and then dried under vacuum.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase HPLC.

Protocol for the Bromophenol Blue Test

Materials:

  • Bromophenol blue solution (3 mg in 1 mL of DMF)

  • Methanol

Procedure:

  • A small sample of the peptide-resin is taken from the reaction vessel.

  • The resin beads are washed with methanol.

  • A few drops of the bromophenol blue solution are added.

  • The color of the resin beads is observed.

    • Yellow: Complete coupling (no free amine).

    • Blue/Green: Incomplete coupling (free amine present).

Mandatory Visualizations

Experimental Workflow

Automated_Peptide_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle (Repeated for each amino acid) Resin_Swelling Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Coupling (Fmoc-N-Me-Val-OH, HATU, DIEA in DMF) Washing_1->Coupling Washing_2 Washing (DMF/DCM) Coupling->Washing_2 Monitoring Monitoring (Bromophenol Blue Test) Washing_2->Monitoring Monitoring->Washing_1 Incomplete Recouple Recouple Final_Deprotection Final Fmoc Deprotection Monitoring->Final_Deprotection Complete Recouple->Coupling If Incomplete Start Start with Resin Start->Resin_Swelling Final_Washing Final Washing (DCM) Final_Deprotection->Final_Washing Cleavage Cleavage from Resin (TFA Cocktail) Final_Washing->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Purified Peptide Purification->End

Caption: Automated synthesis workflow for Fmoc-N-Methylvaline incorporation.

Signaling Pathway

The inclusion of this compound in peptides can enhance their therapeutic properties, for instance, in somatostatin analogs that target G protein-coupled receptors (GPCRs).[6] The following diagram illustrates a generalized signaling pathway for a somatostatin receptor (SSTR), a type of GPCR, upon binding to a peptide agonist containing this compound.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide Peptide Agonist (with this compound) GPCR Somatostatin Receptor (SSTR - GPCR) Peptide->GPCR Binds G_Protein G Protein (Gi) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion, Anti-proliferative effects) PKA->Cellular_Response Phosphorylates targets

References

Application Notes and Protocols for the Incorporation of N-Methylvaline to Enhance Peptide Lipophilicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methylation of the peptide backbone, specifically the incorporation of N-methylated amino acids like N-Methylvaline, is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptides.[1][2] This modification involves substituting the amide proton with a methyl group, which imparts several beneficial properties.[1] Key advantages include increased metabolic stability against enzymatic degradation, improved membrane permeability, and enhanced oral bioavailability.[3][4] The introduction of an N-methyl group reduces the number of hydrogen bond donors and can induce a more favorable conformation for receptor binding, ultimately transforming a biologically active peptide with poor drug-like properties into a viable therapeutic agent.[2][5]

These application notes provide a comprehensive guide to the incorporation of this compound into peptide sequences. Detailed protocols for solid-phase peptide synthesis (SPPS), along with methods for evaluating the impact of this modification on key pharmacological parameters, are presented.

Impact of this compound Incorporation on Peptide Properties

The inclusion of this compound in a peptide sequence significantly alters its physicochemical properties, leading to improved pharmacological characteristics. The primary benefits are enhanced lipophilicity, increased enzymatic stability, and improved cell permeability.

Increased Lipophilicity

N-methylation of the valine residue increases the lipophilicity of a peptide by removing a hydrogen bond donor (the amide proton) and introducing a hydrophobic methyl group.[6] This increased lipophilicity can lead to improved membrane permeability.[6] The distribution coefficient (logD) at a physiological pH of 7.4 is a common measure of lipophilicity.

Enhanced Enzymatic Stability

The steric hindrance provided by the N-methyl group on the valine residue protects the adjacent peptide bonds from cleavage by proteases.[1][5] This leads to a significantly longer half-life in biological fluids, such as human serum.

Improved Cell Permeability

The increased lipophilicity and reduced hydrogen bonding capacity resulting from N-methylation can enhance a peptide's ability to cross cell membranes.[5] The apparent permeability coefficient (Papp), often assessed using in vitro models like the Caco-2 cell assay, provides a measure of this improvement.

Quantitative Data Summary

The following tables summarize the quantitative impact of incorporating this compound on key peptide properties. The exact improvements are sequence-dependent, and the data presented here are representative examples.

Modification Peptide Sequence logD at pH 7.4 Fold Increase in Lipophilicity
UnmodifiedAc-Val-Ala-Phe-NH₂1.2-
This compoundAc-(N-Me)Val-Ala-Phe-NH₂1.84.0

Table 1: Impact of this compound on Peptide Lipophilicity.

Modification Peptide Sequence Protease Half-life (t½) in Human Serum (hours) Fold Increase in Stability
UnmodifiedAc-Gly-Val-Phe-Gly-NH₂Chymotrypsin1.5-
This compoundAc-Gly-(N-Me)Val-Phe-Gly-NH₂Chymotrypsin> 24> 16

Table 2: Enhancement of Enzymatic Stability by this compound. [5]

Modification Peptide Sequence Papp (A to B) (10⁻⁶ cm/s) Fold Increase in Permeability
UnmodifiedAc-Tyr-Val-Ala-Asp-NH₂0.5-
This compoundAc-Tyr-(N-Me)Val-Ala-Asp-NH₂2.55.0

Table 3: Improvement of Cell Permeability with this compound. [5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound-Containing Peptides

The primary challenge in incorporating this compound via SPPS is the steric hindrance from the N-methyl group, which can lead to slower and incomplete coupling reactions.[1] Therefore, the use of highly reactive coupling reagents and optimized conditions is crucial.[7]

Materials:

  • Fmoc-protected amino acids

  • Fmoc-N-Methyl-L-Valine

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.[6]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.[6]

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vessel, pre-activate the Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIEA (8 eq.) in DMF for 1-2 minutes.[8]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[8]

    • Wash the resin with DMF and DCM.

  • This compound Coupling:

    • Pre-activate Fmoc-N-Methyl-L-Valine (4 eq.) with HATU (3.9 eq.) and DIEA (8 eq.) in DMF.

    • Add the activated solution to the resin and allow the reaction to proceed for 2-4 hours. Longer coupling times or double coupling may be necessary.[7]

    • Monitor the coupling reaction using a colorimetric test (e.g., Bromophenol Blue test).[8]

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage filtrate to cold diethyl ether.[6]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the purified peptide by mass spectrometry.

cluster_SPPS_Cycle One Cycle of N-Methyl Amino Acid Incorporation in SPPS Resin Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling This compound Coupling (Fmoc-(N-Me)Val-OH, HATU, DIEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Next_Cycle Ready for Next Cycle Washing2->Next_Cycle

Caption: General workflow for one cycle of this compound incorporation in SPPS.[7]

Protocol 2: On-Resin N-Methylation

An alternative to using pre-synthesized N-methylated amino acids is to perform the methylation directly on the resin-bound peptide.[3] This involves a three-step procedure.[2]

Materials:

  • Peptide-bound resin (with the N-terminal amine to be methylated deprotected)

  • N-Methyl-2-pyrrolidone (NMP)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine or DIEA

  • Dimethyl sulfate or methyl iodide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Mercaptoethanol

Procedure:

  • Sulfonylation (Protection):

    • Swell the N-terminally deprotected peptide-resin in NMP.[8]

    • Add a solution of o-NBS-Cl (5 eq.) and collidine (5 eq.) in NMP to the resin.

    • Agitate for 15-30 minutes.[2]

    • Wash the resin thoroughly with NMP and DCM.

  • Methylation:

    • Swell the sulfonated resin in NMP.

    • Add DBU (5 eq.) followed by dimethyl sulfate (10 eq.).

    • Agitate for 5-10 minutes. Repeat this step once more.[8][9]

    • Wash the resin with NMP.

  • Desulfonylation (Deprotection):

    • Swell the methylated resin in NMP.

    • Add a solution of mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP.

    • Agitate for 5 minutes. Repeat this step once more.

    • Wash the resin thoroughly with NMP. The N-methylated amine is now ready for the next coupling step.

Start Deprotected N-terminal Amine on Resin Sulfonylation Sulfonylation (o-NBS-Cl, Collidine) Start->Sulfonylation Methylation Methylation (Dimethyl Sulfate, DBU) Sulfonylation->Methylation Desulfonylation Desulfonylation (Mercaptoethanol, DBU) Methylation->Desulfonylation End N-Methylated Amine Ready for Coupling Desulfonylation->End

Caption: On-resin N-methylation workflow.[8]

Protocol 3: Enzymatic Stability Assay

This protocol determines the half-life of the peptide in the presence of proteases or serum.

Materials:

  • Synthesized peptides (unmodified and N-methylated)

  • Human or rat serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Peptide Incubation: Dissolve the peptides in PBS to a final concentration of 1 mg/mL. Add the peptide solution to an equal volume of serum and incubate at 37°C.[6]

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the peptide-serum mixture.[5]

  • Protein Precipitation: Quench the reaction by adding an equal volume of ACN with 0.1% TFA to precipitate the serum proteins.[6]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.[6]

  • Data Analysis: Plot the percentage of remaining peptide against time to determine the peptide's half-life in serum.[6]

Application Example: Inhibition of a Protein-Protein Interaction (PPI) Signaling Pathway

N-methylated peptides are effective tools for inhibiting protein-protein interactions (PPIs), which are often challenging targets for small molecules.[1] Consider a hypothetical signaling pathway where the interaction between Protein A and Protein B leads to a downstream cellular response, such as cell proliferation. An this compound-containing peptide can be designed to mimic the binding motif of Protein A, thereby disrupting the A-B interaction and inhibiting the signaling cascade.

cluster_Pathway Inhibition of a Protein-Protein Interaction (PPI) Signaling Pathway ProteinA Protein A Complex Protein A-B Complex ProteinA->Complex Binds ProteinB Protein B ProteinB->Complex Binds Response Downstream Cellular Response (e.g., Proliferation) Complex->Response Activates Inhibitor This compound Peptide (Mimic of Protein A binding motif) Inhibitor->ProteinB Inhibits Binding

Caption: this compound peptide inhibiting a PPI signaling pathway.[1]

Conclusion

The incorporation of this compound is a highly effective strategy for increasing the lipophilicity and overall drug-like properties of therapeutic peptides. By enhancing metabolic stability and cell permeability, this modification can significantly improve the pharmacokinetic profile of peptide candidates. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully synthesize and evaluate N-methylated peptides in their drug discovery and development programs.

References

Application Notes and Protocols: N-Methylvaline as a Building Block for Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylvaline, a naturally occurring N-methylated amino acid, is a critical building block in the biosynthesis of a variety of complex natural products with significant pharmacological activities. Its incorporation into peptide backbones introduces conformational constraints and increases metabolic stability, making it a valuable moiety in drug design and development. The substitution of a methyl group on the amide nitrogen enhances proteolytic resistance and can improve membrane permeability and oral bioavailability.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of complex natural products, with a focus on both biological and chemical methodologies.

This compound in Natural Product Biosynthesis

This compound is a key component of several important classes of natural products, most notably the actinomycin class of antibiotics and the immunosuppressant cyclosporine A.[1][4] The biosynthesis of these molecules is carried out by large, multi-modular enzymatic complexes known as Non-Ribosomal Peptide Synthetases (NRPSs).[1]

Actinomycin D

Actinomycin D is a potent anti-cancer agent produced by Streptomyces species.[1] Its structure features two pentapeptide lactone rings attached to a phenoxazinone chromophore. Each pentapeptide chain contains a N-methyl-L-valine residue. The biosynthesis is performed by actinomycin synthetases (ACMS I, II, and III), which are NRPS enzymes.[1] Within this enzymatic assembly line, an N-methyltransferase (NMT) domain catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the amino group of a valine residue.[1]

Cyclosporine A

Cyclosporine A is a powerful immunosuppressive drug isolated from the fungus Tolypocladium inflatum.[5] It is a cyclic undecapeptide containing seven N-methylated amino acids, including this compound. The biosynthesis of cyclosporine A is accomplished by cyclosporin synthetase, a massive multienzyme with an estimated size of approximately 1,400 kDa.[4][6] This NRPS is capable of incorporating various amino acids, leading to the production of a range of cyclosporine analogs.[4][6]

Synthetic Methodologies for Incorporating this compound

The synthesis of peptides containing this compound and other N-methylated amino acids presents unique challenges, primarily due to the steric hindrance at the N-methylated amine, which can lead to difficult coupling steps and low yields.[2][7] Two main strategies are employed for the synthesis of N-methylated peptides: the incorporation of pre-synthesized Fmoc-N-Me-amino acid monomers and on-resin N-methylation.[2]

Data Presentation: Comparison of Synthetic Methods and Coupling Reagents
N-Methylation MethodKey ReagentsTypical HPLC Purity of Crude Product (%)Reference
On-Resin N-Methylation (Microwave-assisted)o-NBS-Cl, DBU, Dimethylsulfate73%[8]
On-Resin N-Methylation (Ultrasonic agitation)o-NBS-Cl, DBU, Dimethylsulfate54%[8][9]
Coupling Reagent for N-Methylated Amino AcidsActivating AgentKey FeaturesReference
HATUDIEAEffective for coupling to N-methyl amino acids.[7]
PyBroP®DIEAEffective for coupling to N-methyl amino acids, especially at 0°C.[7]
Triphosgene-Used for in situ formation of highly active acid chlorides, facilitating condensation with N-methylated amino acids.[7][10]
Isonitrile CouplingMicrowave irradiationCan be used for the formation of tertiary amides in the synthesis of complex peptides like cyclosporine A.[5][11]

Experimental Protocols

Protocol 1: On-Resin N-Methylation of a Peptide Containing Valine

This protocol describes a three-step method for the site-specific N-methylation of a valine residue within a peptide chain on a solid support.[2][8][9][12]

Materials:

  • Peptide-resin with an N-terminal valine

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 4-Dimethylaminopyridine (DMAP)

  • N-methylpyrrolidine (NMP)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfate

  • 2-Mercaptoethanol

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Sulfonylation:

    • Swell the peptide-resin in DMF.

    • Prepare a solution of 4 equivalents of o-NBS-Cl and 10 equivalents of DMAP in NMP.[8][9]

    • Add the pre-activated solution to the resin and shake for 40 minutes to 2 hours.[8][9]

    • Wash the resin thoroughly with DMF.

  • Methylation:

    • Prepare a solution of DBU and dimethyl sulfate in NMP.

    • Add the methylation solution to the resin and shake. For challenging sequences, this step can be performed with ultrasonic agitation or microwave irradiation to improve efficiency.[8]

    • Wash the resin with NMP.

  • Desulfonylation:

    • Prepare a solution of 2-mercaptoethanol and DBU in DMF.

    • Add the desulfonylation solution to the resin and shake for 5 minutes. Repeat this step.

    • Wash the resin thoroughly with DMF.

Protocol 2: HATU Coupling of Fmoc-N-Methylvaline in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling of an Fmoc-protected this compound to a growing peptide chain on a solid support using HATU as the coupling reagent.[7]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-N-Methylvaline

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)

Procedure:

  • Swell the resin in DMF or NMP.[7]

  • In a separate vessel, dissolve 4 equivalents of Fmoc-N-Methylvaline (based on the resin substitution) in DMF or NMP.[7]

  • Add 4 equivalents of HATU and 8 equivalents of DIEA to the amino acid solution.[7]

  • Mix the solution at room temperature for 5 minutes to pre-activate the amino acid.[7]

  • Add the activated amino acid solution to the resin.[7]

  • Shake the resin suspension at room temperature for one hour.[7]

  • Monitor the coupling reaction using the bromophenol blue test, as ninhydrin tests are not effective for N-methylated amino acids.[7] If the coupling is incomplete, perform a second coupling.[7]

  • Filter the resin and wash with fresh solvent.[7]

Protocol 3: Analytical RP-HPLC of N-Methylated Peptides

This protocol provides a general method for analyzing the purity of a synthetic N-methylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[13]

Materials:

  • Lyophilized N-methylated peptide

  • 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A)

  • 0.1% TFA in acetonitrile (Solvent B)

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the lyophilized peptide.

    • Dissolve the peptide in a suitable solvent (e.g., 0.1% TFA in water or a water/acetonitrile mixture) to a final concentration of 1 mg/mL.[13]

  • HPLC Analysis:

    • Equilibrate the C18 column with a mixture of Solvent A and Solvent B.

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient of Solvent B. A typical gradient might be 5% to 95% Solvent B over 30 minutes.

    • Monitor the elution at 214 nm for the peptide backbone and optionally at 280 nm if the peptide contains aromatic residues.[13]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.[13] Note that N-methylated peptides can sometimes show multiple peaks due to cis/trans isomers of the N-methylated amide bond.[13]

Visualizations

Biosynthesis_of_Actinomycin_D_Pentapeptide cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line cluster_Inputs Inputs cluster_Outputs Outputs Module1 Module 1 A T Module2 Module 2 A T NMT Module1->Module2 Threonine Module3 Module 3 A T Module2->Module3 D-Valine Module4 Module 4 A T Module3->Module4 Proline Module5 Module 5 A T C Module4->Module5 Sarcosine Release Release Module5->Release L-N-Methylvaline Pentapeptide Pentapeptide Chain Release->Pentapeptide AminoAcids Amino Acids AminoAcids->Module1 SAM S-Adenosylmethionine (SAM) SAM->Module2

Caption: NRPS assembly line for the actinomycin pentapeptide biosynthesis.

On_Resin_N_Methylation_Workflow Start Peptide on Resin (N-terminal Valine) Sulfonylation 1. Sulfonylation (o-NBS-Cl, DMAP) Start->Sulfonylation Methylation 2. Methylation (DBU, Dimethyl Sulfate) Sulfonylation->Methylation Desulfonylation 3. Desulfonylation (2-Mercaptoethanol, DBU) Methylation->Desulfonylation End N-Methylated Peptide on Resin Desulfonylation->End

Caption: Workflow for on-resin N-methylation of a peptide.

Peptide_Analysis_Workflow Crude_Peptide Crude N-Methylated Peptide Sample_Prep Sample Preparation (Dissolution in 0.1% TFA) Crude_Peptide->Sample_Prep HPLC RP-HPLC Analysis (C18 Column, UV Detection) Sample_Prep->HPLC Data_Analysis Data Analysis (Purity Calculation) HPLC->Data_Analysis Purified_Peptide Purity Assessment Data_Analysis->Purified_Peptide

Caption: General workflow for the analysis of N-methylated peptides.

References

On-Resin N-Methylation of Valine Residues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can improve metabolic stability by protecting against enzymatic degradation, increase cell permeability by reducing the hydrogen bonding capacity of the amide backbone, and modulate conformation to improve binding affinity and selectivity.[1][2] However, the on-resin N-methylation of sterically hindered amino acids like valine presents unique challenges, primarily in the subsequent coupling of the next amino acid residue.[3]

This document provides detailed protocols and application notes for the on-resin N-methylation of valine residues, compiled from established methodologies. The primary focus is a robust three-step procedure involving N-terminal amine protection, methylation, and deprotection, which is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][4]

Data Presentation: Comparison of On-Resin N-Methylation Protocols

The following table summarizes quantitative data from various on-resin N-methylation protocols. While not all data is specific to valine, it provides a comparative overview of reaction conditions and outcomes for different amino acids, offering a valuable baseline for optimizing the N-methylation of the sterically hindered valine residue.

Protocol StepReagents and ConditionsDurationTypical Purity/YieldReference
Sulfonylation (Amine Protection) 4 equiv. o-NBS-Cl, 10 equiv. DMAP in NMP5 minHigh Conversion[1]
o-NBS-Cl, DIPEA in DMF2 x 15 min>95%Biron et al. (2006)
Methylation 10 equiv. Dimethyl sulfate, 5 equiv. DBU in NMP2 minHigh Conversion[2][4]
MeI, NaH in THFNot specifiedEffective for Boc-protected valine[5]
LiOtBu in THF, then CH3I in DMSONot specifiedNearly complete conversion for cyclic peptides[6]
Desulfonylation (Deprotection) 10 equiv. 2-Mercaptoethanol, 5 equiv. DBU in NMP2 x 2.5 minHigh Conversion[1]
2-Mercaptoethanol, DBU in DMF2 x 5 min>95%Biron et al. (2006)
Optimized Full Procedure o-NBS-Cl/DMAP; Dimethyl sulfate/DBU; 2-Mercaptoethanol/DBU in NMP40 min total74-99% HPLC purity for various residues[1]
Original Full Procedure o-NBS-Cl/DMAP; Methylating agent/base; Deprotection~4 hoursNot specifiedNaoum et al.

Experimental Protocols

The following are detailed methodologies for the on-resin N-methylation of a valine residue at the N-terminus of a peptide chain. These protocols are adapted from established procedures and include considerations for the sterically hindered nature of valine.

Protocol 1: Optimized On-Resin N-Monomethylation of Valine

This protocol is an adaptation of the rapid and efficient three-step procedure.[1][2][4]

Materials:

  • Peptide-resin with a free N-terminal valine

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl sulfate (DMS)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • Dichloromethane (DCM)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HATU, HBTU/HOBt)[3]

  • N,N'-Diisopropylethylamine (DIEA)

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin (with the N-terminal Fmoc group removed from the valine residue) in NMP for 15 minutes in a reaction vessel.

    • Drain the NMP.

  • Step 1: Sulfonylation (o-NBS Protection)

    • Prepare a solution of o-NBS-Cl (4 equivalents relative to the resin loading) and DMAP (10 equivalents) in NMP.

    • Add the solution to the resin and agitate for 5 minutes at room temperature.

    • Wash the resin thoroughly with NMP (3x) and DCM (3x).

  • Step 2: Methylation

    • Prepare a solution of DBU (5 equivalents) in NMP and add it to the resin, agitating for 3 minutes.

    • Prepare a solution of dimethyl sulfate (10 equivalents) in NMP and add it to the resin, agitating for 2 minutes.

    • Drain the solution and wash the resin once with NMP.

    • Repeat the DBU and dimethyl sulfate treatment one more time to ensure complete methylation.

    • Wash the resin thoroughly with NMP (5x).

  • Step 3: Desulfonylation (o-NBS Deprotection)

    • Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP.

    • Add the solution to the resin and agitate for 5 minutes.

    • Drain and repeat the deprotection step one more time.

    • Wash the resin thoroughly with NMP (5x) and DCM (3x).

    • Dry the resin under vacuum.

  • Coupling of the Next Amino Acid:

    • Due to the steric hindrance of the newly formed N-methylvaline, a more potent coupling reagent such as HATU is recommended.[3]

    • Pre-activate a solution of the next Fmoc-amino acid (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF with DIEA (6 equivalents) for 2-3 minutes.

    • Add the activated solution to the resin and allow the coupling reaction to proceed for 4-6 hours or overnight.[3]

    • Monitor the coupling reaction using a test cleavage and LC-MS analysis, as the Kaiser test is not suitable for secondary amines.[3]

Mandatory Visualizations

Experimental Workflow for On-Resin N-Methylation of Valine

OnResin_N_Methylation_Valine start Peptide-Resin (Free N-terminal Valine) sulfonylation Step 1: Sulfonylation (o-NBS-Cl, DMAP) start->sulfonylation wash1 Wash (NMP, DCM) sulfonylation->wash1 methylation Step 2: Methylation (DBU, Dimethyl Sulfate) wash1->methylation wash2 Wash (NMP) methylation->wash2 desulfonylation Step 3: Desulfonylation (2-Mercaptoethanol, DBU) wash2->desulfonylation wash3 Wash (NMP, DCM) desulfonylation->wash3 coupling Coupling of Next Amino Acid (HATU) wash3->coupling end N-Methylated Peptide-Resin coupling->end

Caption: Workflow for the on-resin N-methylation of valine.

Logical Relationship of N-Methylation Effects

N_Methylation_Effects N_Methylation On-Resin N-Methylation of Valine Improved_Properties Improved Therapeutic Properties N_Methylation->Improved_Properties Challenges Synthetic Challenges N_Methylation->Challenges Metabolic_Stability Increased Metabolic Stability Improved_Properties->Metabolic_Stability Cell_Permeability Enhanced Cell Permeability Improved_Properties->Cell_Permeability Conformational_Modulation Modulated Conformation Improved_Properties->Conformational_Modulation Steric_Hindrance Steric Hindrance of Valine Challenges->Steric_Hindrance Coupling_Difficulty Difficult Subsequent Coupling Steric_Hindrance->Coupling_Difficulty

Caption: Effects and challenges of N-methylating valine.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Methylvaline Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the sterically hindered coupling of N-Methylvaline in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is coupling this compound so challenging?

The primary difficulty in coupling this compound arises from significant steric hindrance. This is caused by two main factors:

  • N-Methyl Group: The methyl group on the alpha-nitrogen adds bulk directly adjacent to the reaction center, impeding the approach of the activated carboxylic acid.

  • Bulky Side Chain: The isopropyl side chain of valine further contributes to the steric congestion around the alpha-carbon.

This combined steric bulk dramatically reduces the nucleophilicity of the N-methylamino group, leading to slow and often incomplete coupling reactions. This can result in deletion sequences in the final peptide.[1]

Q2: What are the most effective coupling reagents for this compound?

Standard coupling reagents like DCC or DIC are often insufficient for overcoming the steric hindrance of this compound.[2] More potent activating reagents are necessary. The most successful strategies employ highly reactive onium-type reagents that rapidly generate the active ester intermediate, minimizing side reactions.[1] These are broadly categorized into uronium/aminium and phosphonium salts.

  • Uronium/Aminium Reagents: Compounds such as HATU, HCTU, and COMU are among the most effective for difficult couplings.[1][2] HATU, based on the HOAt additive, reacts quickly with less epimerization.[1][3] COMU is a third-generation uronium reagent offering reactivity often comparable to HATU but with an improved safety profile as it is not based on potentially explosive HOBt or HOAt derivatives.[2][4]

  • Phosphonium Reagents: PyAOP and PyBOP are also highly recommended for hindered couplings.[2][5] PyAOP is particularly effective in coupling N-protected N-methyl amino acids.[3][5] Halogenophosphonium reagents like PyBroP and PyCloP have also demonstrated high efficiency for coupling N-methylated amino esters.[6][7]

Q3: Can modifying reaction conditions improve coupling efficiency?

Yes, optimizing reaction conditions is a critical strategy to overcome the activation energy barrier imposed by steric hindrance.

  • Elevated Temperature: Increasing the reaction temperature can significantly enhance the coupling rate. Microwave-assisted synthesis is particularly effective for difficult couplings, allowing for controlled heating to temperatures such as 50-75°C for shorter durations (e.g., 5-30 minutes).[2][8]

  • Extended Reaction Time: For sterically hindered reactions that are slow, extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.[2]

  • Double Coupling: For particularly challenging couplings, such as coupling an N-methylated amino acid onto another N-methylated residue, repeating the coupling step with fresh reagents can improve the yield.[9]

Troubleshooting Guide

Problem: Incomplete coupling of this compound, leading to deletion sequences.

This is the most common issue when working with this compound. The troubleshooting workflow below outlines steps to diagnose and resolve this problem.

G cluster_0 Troubleshooting Workflow for Incomplete this compound Coupling A Incomplete Coupling Detected (e.g., via Mass Spectrometry) B Step 1: Verify Reagent Quality & Stoichiometry A->B Start Troubleshooting C Step 2: Select a High-Potency Coupling Reagent B->C Reagents OK D Step 3: Optimize Reaction Conditions C->D Reagent Selected F Coupling Successful C->F Coupling Complete E Step 4: Perform a Double Coupling D->E Still Incomplete D->F Coupling Complete E->F Coupling Complete G Re-evaluate Synthetic Strategy E->G Still Incomplete

Caption: Troubleshooting workflow for sterically hindered this compound couplings.

Step 1: Verify Reagent Quality and Stoichiometry

  • Fresh Reagents: Ensure that the coupling reagents, amino acid derivatives, and solvents are fresh and of high purity. Degradation of reagents can lead to lower activation efficiency.

  • Correct Stoichiometry: Use an appropriate excess of the amino acid and coupling reagents. For difficult couplings, a higher excess (e.g., 4 equivalents of amino acid and coupling reagent) is often recommended.[7]

Step 2: Select a High-Potency Coupling Reagent

If standard reagents were used, switch to a more powerful onium salt-based reagent. The choice of reagent can significantly impact the yield and purity of the final peptide.[9]

Data Presentation: Comparison of Coupling Reagents for this compound

Reagent FamilyExamplesRelative PerformanceKey Features
Uronium/Aminium HATU, HCTU, COMUVery HighHATU is often considered a gold standard for difficult couplings due to its high reactivity and reduced racemization.[2][4][7] COMU offers similar efficiency with an improved safety profile.[4]
Phosphonium PyAOP, PyBOP, PyBroPHigh to Very HighPyAOP is highly effective for N-methyl amino acid couplings.[3][5] PyBroP is a more reactive halogenophosphonium reagent.[3][6]
Carbodiimides DCC, DICLowGenerally insufficient for sterically hindered couplings involving this compound.[2]

Step 3: Optimize Reaction Conditions

  • Increase Temperature: Employ microwave-assisted synthesis to raise the reaction temperature to 50-75°C.[8] This can provide the necessary activation energy to overcome the steric barrier.[2]

  • Extend Reaction Time: For room temperature couplings, increase the reaction time to 4 hours or longer.[2]

  • Solvent Choice: Ensure the resin is well-swollen in a suitable solvent like DMF or NMP.[7]

Step 4: Perform a Double Coupling

If a single coupling still results in an incomplete reaction, perform a second coupling. After the initial coupling time, drain the reaction vessel and add a fresh solution of the activated amino acid to the resin.[9]

Experimental Protocols

Protocol 1: General Procedure for this compound Coupling using HATU

This protocol outlines a general procedure for coupling a sterically hindered N-methylated amino acid on a solid support using HATU.

G cluster_0 HATU Coupling Protocol Workflow A 1. Resin Preparation (Swell & Deprotect) B 2. Amino Acid Activation (Fmoc-N-Me-Val-OH, HATU, DIEA in DMF) A->B C 3. Coupling Reaction (Add activated mixture to resin) B->C D 4. Agitation (1-4 hours at RT or via microwave) C->D E 5. Monitoring (e.g., Bromophenol Blue test) D->E F 6. Washing (Thoroughly wash with DMF) E->F Positive Result H Incomplete E->H Negative Result G Coupling Complete F->G I Recouple or Troubleshoot H->I

Caption: Experimental workflow for HATU-mediated this compound coupling.

Materials and Reagents:

  • Fmoc-N-Methyl-L-Valine

  • Peptide-resin with a free N-terminal amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

Procedure (based on a 0.1 mmol scale):

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform Fmoc deprotection using standard procedures (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.[9]

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-Methyl-L-Valine (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF. Add DIEA (8 eq., 0.8 mmol). Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.[7][8]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.[2]

  • Agitation: Agitate the reaction mixture for 1-4 hours at room temperature. For microwave-assisted synthesis, heat at a controlled temperature (e.g., 50-75°C) for a shorter duration (e.g., 5-30 minutes).[8][9]

  • Monitoring: Monitor the completion of the coupling. Note that the Kaiser test is ineffective for N-methylated amines. A bromophenol blue test can be used as an alternative.[7]

  • Washing: Once the coupling is complete, drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.[2]

Protocol 2: Bromophenol Blue Test for Monitoring Coupling to N-Methylated Amines

Test Solution: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.[7]

Procedure:

  • Remove a small sample of resin beads from the reaction vessel and wash them with methanol.

  • Add a few drops of the bromophenol blue test solution to the resin beads.

  • Observe the color of the beads and the solution.

    • Yellow: Indicates a complete coupling (no free amine).

    • Blue to Green: Indicates an incomplete coupling (presence of free amine). A recoupling step is necessary.[7]

References

Technical Support Center: Synthesis of N-Methylvaline Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of peptides containing N-Methylvaline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis of these complex peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing peptides containing this compound?

The incorporation of this compound into a peptide sequence presents several key challenges, primarily stemming from its structure. The main difficulties include:

  • Steric Hindrance: The presence of a methyl group on the alpha-nitrogen, in addition to the bulky isobutyl side chain of valine, creates significant steric hindrance.[1][2][3] This bulkiness slows down the coupling reaction and can lead to incomplete amide bond formation.

  • Low Coupling Efficiency: Due to steric hindrance, standard coupling reagents and conditions are often inefficient, resulting in low yields and the formation of deletion sequences where the this compound was not successfully incorporated.[1][4][5]

  • Epimerization: N-methylated amino acids are particularly susceptible to racemization (epimerization) at the alpha-carbon during the activation step of the coupling reaction.[1][6] This loss of stereochemical purity can be difficult to rectify and can impact the final peptide's biological activity.[7][8]

  • Difficult Sequential Couplings: Coupling an this compound residue to another N-methylated amino acid is especially challenging and requires optimized conditions and highly efficient coupling reagents.[1]

Q2: Why is this compound prone to epimerization during peptide synthesis?

This compound is more susceptible to epimerization than its non-methylated counterpart because the absence of a proton on the nitrogen atom increases the acidity of the α-proton, making it easier to be abstracted by a base.[6] While these residues do not form the typical oxazolone intermediates associated with racemization, they can epimerize through other pathways, such as the formation of an oxazolium-5-oxide intermediate.[6] Factors that influence the degree of epimerization include the choice of coupling reagent, the type and amount of base used, the solvent, reaction temperature, and the pre-activation time.[6]

Q3: Which coupling reagents are recommended for incorporating this compound?

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids like this compound and can lead to significant racemization.[4][6] Highly reactive onium-type reagents are preferred. These include:

  • Uronium/Aminium Reagents: HATU, HCTU, and COMU are among the most effective for difficult couplings.[3][9] HATU, which is based on the additive HOAt, is known for its high reactivity and ability to suppress epimerization.[3][6]

  • Phosphonium Reagents: PyAOP and PyBOP are also highly effective for coupling sterically hindered amino acids.[4][10] PyBrOP is another potent, albeit highly reactive, option.[9]

Q4: Can I use the Kaiser test to monitor the coupling of this compound?

No, the Kaiser test is not effective for monitoring the coupling of this compound. The Kaiser test is used to detect primary amines. Since the nitrogen atom of this compound is a secondary amine, it will not give a positive result (a blue/green color). Alternative tests, such as the Chloranil or Isatin test, should be used to monitor the completion of the coupling reaction.[11]

Troubleshooting Guide

Problem 1: Low Coupling Yield / Incomplete Reaction

Symptoms:

  • Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to a deletion sequence (the peptide without this compound).

  • The Chloranil or Isatin test remains positive after the coupling step, indicating the presence of unreacted secondary amine on the resin.[11][12]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficiently reactive coupling reagent. Use a highly efficient uronium/aminium (e.g., HATU, HCTU, COMU) or phosphonium (e.g., PyAOP, PyBOP) reagent.[1][3]
Steric hindrance impeding the reaction. Increase the equivalents of the this compound amino acid and coupling reagent (e.g., from 3 eq. to 4-5 eq.).[12]
Inadequate reaction time. Extend the coupling time. For this compound, a coupling time of 2-4 hours or even overnight may be necessary.[11][12]
Suboptimal reaction temperature. For particularly difficult couplings, consider increasing the reaction temperature. However, be aware that this may also increase the risk of epimerization.[1][6]
Peptide aggregation on the resin. If peptide aggregation is suspected, consider using a solvent system that disrupts secondary structures or incorporating a pseudo-proline dipeptide in the sequence prior to the difficult coupling.[13][14]
Difficult coupling sequence (e.g., N-Me-Val to another N-Me amino acid). Perform a "double coupling" by repeating the coupling step with a fresh solution of activated this compound.[1]
Problem 2: High Levels of Epimerization

Symptoms:

  • High-performance liquid chromatography (HPLC) analysis of the purified peptide shows a peak with the same mass as the target peptide but a different retention time, indicating the presence of a diastereomer.

  • Chiral amino acid analysis confirms the presence of D-N-Methylvaline in addition to the desired L-N-Methylvaline.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Use of a racemization-prone coupling reagent. Avoid carbodiimide-based reagents (DCC, DIC) without additives. Use reagents known to suppress epimerization, such as HATU or those used with additives like HOAt or Oxyma.[6]
Inappropriate base. Use a sterically hindered, weaker base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger bases.[6] Use the minimum amount of base necessary.
Prolonged pre-activation time. Minimize the pre-activation time of the this compound before adding it to the resin. A pre-activation time of 1-3 minutes is often recommended.[1][6]
High reaction temperature. Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature) to minimize the rate of epimerization.[6]
Solvent effects. Polar aprotic solvents like DMF can promote epimerization. If solubility allows, consider using a less polar solvent.[6]

Quantitative Data Summary

The choice of coupling reagent significantly impacts the success of incorporating this compound. While exact yields are sequence-dependent, the following table provides a general comparison of commonly used reagents for sterically hindered amino acids.

Table 1: Comparison of Coupling Reagents for this compound Incorporation

Coupling ReagentCategoryRelative ReactivityEpimerization RiskNotes
DCC / DIC CarbodiimideLow to ModerateHighGenerally not recommended for this compound unless used with additives like HOBt or Oxyma, and even then, epimerization can be significant.[4][6][10]
HBTU / TBTU Uronium/AminiumHighModerateGenerally effective, but HATU is often superior for challenging couplings and minimizing epimerization.[9]
HATU / HCTU Uronium/AminiumVery HighLowHighly recommended for this compound. The presence of HOAt in HATU is particularly effective at suppressing racemization.[9]
PyBOP / PyAOP PhosphoniumVery HighLowExcellent alternatives to HATU, known for high coupling efficiency with sterically hindered residues.[10]
COMU Uronium/AminiumVery HighLowA third-generation uronium reagent with reactivity comparable to HATU, offering improved safety and solubility.[9]

Key Experimental Protocols

Protocol 1: Manual Coupling of Fmoc-N-Methylvaline using HATU

This protocol describes the manual solid-phase peptide synthesis (SPPS) coupling of Fmoc-N-Methylvaline onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • Fmoc-N-Methylvaline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • 20% piperidine in DMF

  • Chloranil test solution

Procedure:

  • Resin Preparation: If the N-terminus of the peptide-resin is Fmoc-protected, treat the resin with 20% piperidine in DMF twice (for 5 minutes, then for 15 minutes) to remove the Fmoc group. Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).[11]

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-N-Methylvaline (4 equivalents relative to the resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution.[12]

  • Pre-activation: Allow the mixture to pre-activate for 1-3 minutes at room temperature.[1]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.[12]

  • Monitoring: Monitor the coupling reaction using the Chloranil test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/green beads), extend the coupling time or perform a second coupling.[11][12]

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).[12]

  • Capping (Optional): If the coupling is incomplete after an extended time or a second coupling, cap any unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

Protocol 2: Analysis of Epimerization using Chiral Amino Acid Analysis

This protocol outlines a general method to determine the level of epimerization of this compound after peptide synthesis and cleavage.

Materials:

  • Synthesized peptide containing this compound

  • 6 M HCl or 6 M DCl in D₂O

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

  • Acetone

  • 1 M NaHCO₃

  • 2 M HCl

  • HPLC system with a C18 column and UV or MS detector

Procedure:

  • Peptide Hydrolysis: Place the peptide sample in a hydrolysis tube and add 6 M HCl. Seal the tube under vacuum and heat at 110 °C for 24 hours to break all amide bonds. (Note: Using deuterated acid allows for correction of any racemization that may occur during the hydrolysis step itself).[6]

  • Derivatization: a. Evaporate the hydrolyzed sample to dryness. b. Dissolve the amino acid residue in 100 µL of 1 M NaHCO₃. c. Add a solution of Marfey's reagent in acetone and incubate at 40 °C for 1 hour.

  • Quenching: Quench the reaction by adding 2 M HCl.

  • HPLC Analysis: Analyze the derivatized amino acid mixture by reverse-phase HPLC. The diastereomeric derivatives formed from L-N-Methylvaline and D-N-Methylvaline will have different retention times, allowing for their separation and quantification.

Visualizations

G cluster_0 SPPS Cycle for this compound A Resin with N-terminal Amine B Fmoc-N-Me-Val Activation (HATU/DIPEA in DMF) C Coupling (2-4 hours) B->C D Washing (DMF, DCM) C->D E Monitoring (Chloranil Test) D->E F Incomplete E->F Positive G Complete E->G Negative F->C Recouple or Cap H Next Cycle G->H

Caption: Workflow for the solid-phase synthesis coupling of this compound.

G cluster_1 Troubleshooting Low Coupling Yield A Low Yield / Deletion Sequence Detected B Check Coupling Reagent A->B C Extend Reaction Time A->C D Increase Reagent Equivalents A->D E Perform Double Coupling A->E B_sol Switch to HATU, PyAOP, or COMU B->B_sol C_sol Increase coupling to 4h or overnight C->C_sol D_sol Use 4-5 eq. of Amino Acid & Reagent D->D_sol E_sol Repeat coupling with fresh reagents E->E_sol

Caption: Decision tree for troubleshooting low coupling yields.

References

Technical Support Center: Optimizing N-Methylvaline Incorporation in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the incorporation of N-Methylvaline and other sterically hindered amino acids in Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the incorporation of this compound.

Issue: Incomplete coupling of this compound detected (e.g., positive Kaiser test on the subsequent amino acid).

Potential Cause Recommended Solution
Steric Hindrance The bulky N-methyl and isopropyl groups of this compound significantly hinder the coupling reaction.[1]
1. Switch to a more potent coupling reagent: Use onium salt-based reagents like HATU, HCTU, or COMU, which are known to be more effective for hindered amino acids than standard carbodiimides (e.g., DCC, DIC).[1][2] Phosphonium salts like PyBOP are also excellent choices.[1]
2. Perform a double coupling: After the initial coupling reaction, repeat the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.[2]
3. Increase reaction time: Extend the coupling time to allow for the slower reaction kinetics. Monitor the reaction progress to determine the optimal duration.
Peptide Aggregation on Resin The growing peptide chain can aggregate on the solid support, blocking reactive sites.
1. Change the solvent: Switch from N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), or use a mixture of the two. NMP has better solvating properties for aggregated peptides.[2]
2. Utilize microwave synthesis: Microwave-assisted peptide synthesis can disrupt peptide chain aggregation and provide the energy to overcome the activation barrier, leading to more efficient coupling.[2]

Issue: Significant racemization of the coupled this compound.

Potential Cause Recommended Solution
Over-activation of the amino acid Highly reactive coupling reagents and prolonged activation times can increase the risk of racemization.[1]
1. Choose a racemization-suppressing reagent: Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally better at minimizing racemization compared to HOBt-based reagents.[1][3]
2. Use a weaker base: In cases of a markedly increased risk of racemization, the weaker base sym-collidine has been recommended for substituting DIPEA or NMM.[3]
3. Limit pre-activation time: Use in-situ activation, where the coupling reagent is added to the resin immediately after the protected amino acid, to minimize the time the amino acid spends in its highly reactive state.[1]
4. Control the temperature: While heat can improve coupling efficiency, it can also increase racemization. For sensitive residues, lowering the coupling temperature may be necessary.[1]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for incorporating this compound?

For challenging couplings involving hindered amino acids like this compound, standard carbodiimide reagents are often insufficient.[1] More powerful onium salt reagents are generally required. Uronium/aminium salts like HATU, HCTU, and COMU are highly recommended.[1] Phosphonium salts such as PyBOP and PyAOP are also very effective.[1] COMU is noted for its high efficiency and safety profile as it is not based on the potentially explosive HOBt/HOAt.[1][3]

Q2: What is the difference between HBTU, HATU, and COMU?

HBTU, HATU, and COMU are all highly efficient uronium/aminium-type coupling reagents, but they differ in their activating leaving group, which affects their reactivity and side-product profile.[1]

  • HBTU is a widely used and effective reagent based on HOBt.[1]

  • HATU is based on HOAt, which makes it more reactive than HBTU, leading to faster and more complete couplings, especially for hindered amino acids.[3]

  • COMU is based on OxymaPure, which offers a safer alternative to the potentially explosive HOBt and HOAt, with coupling efficiencies comparable to HATU.[3]

Q3: Should I use a double coupling protocol for this compound?

While a single, extended coupling may be sufficient in some cases, starting with a double coupling protocol for this compound is a good practice, especially for valuable or complex peptides.[2] This helps to ensure the highest possible yield and prevent deletion sequences.

Q4: Can microwave synthesis improve the incorporation of this compound?

Yes, microwave-assisted peptide synthesis can be highly beneficial for coupling hindered amino acids like this compound.[2] The microwave energy can help overcome the activation energy barrier and disrupt peptide chain aggregation on the solid support, leading to faster and more efficient couplings.[2]

Q5: What is the best resin to use to avoid side reactions when incorporating this compound?

To mitigate the formation of diketopiperazine, a common side reaction, it is highly recommended to use a 2-chlorotrityl chloride (2-CTC) resin.[2] Its steric bulk hinders this cyclization and subsequent chain termination.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the performance of common high-efficiency coupling reagents for hindered amino acids, providing a guide for selection.

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsRacemization RiskKey Considerations
HATU Aminium SaltVery HighModerate-HighHighly reactive and fast, but can cause racemization with prolonged activation.[1][3]
HBTU Aminium SaltHighLow-ModerateWidely used and reliable, but can cause guanidinylation of the N-terminus if used in excess.[1]
HCTU Aminium SaltHighLow-ModerateA good compromise in terms of reactivity and price compared to HATU.[4]
COMU Aminium SaltVery HighLowHigh efficiency, safer (Oxyma-based), and good solubility.[1][3]
PyBOP Phosphonium SaltHighLowHigh efficiency and no guanidinylation side reaction.[1] Byproducts can be difficult to remove.[1]
DIC/HOAt Carbodiimide/AdditiveModerate-HighLow-ModerateCost-effective and avoids guanidinylation, but reaction times can be slower.[1]

Experimental Protocols

Protocol 1: Standard Manual SPPS Protocol for this compound Incorporation

This protocol provides a general guideline for the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acid resin (e.g., 2-chlorotrityl chloride resin)[2]

  • Fmoc-N-Methyl-L-Valine-OH

  • Coupling Reagent (e.g., HATU, COMU)[1][3]

  • Base: N,N-Diisopropylethylamine (DIPEA)[3]

  • Solvent: DMF or NMP[2]

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[2]

  • Fmoc Deprotection: Drain the swelling solvent. Add the deprotection solution (20% piperidine in DMF) to the resin. Agitate for 5 minutes, then drain. Add a fresh portion of the deprotection solution and agitate for another 15 minutes. Drain and wash the resin thoroughly with DMF.[5]

  • This compound Coupling (Double Coupling Recommended):

    • Activation: In a separate vessel, dissolve Fmoc-N-Methyl-L-Valine-OH (3 eq.), the coupling reagent (e.g., HATU, 2.9 eq.), and an additive if required (e.g., HOAt, 3 eq. for HATU) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 1-2 minutes.[6]

    • First Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash: Drain the coupling solution and wash the resin with DMF.

    • Second Coupling: Repeat the activation and coupling steps with fresh reagents.

  • Monitoring: After the second coupling, wash the resin and perform a chloranil test to confirm the absence of a free secondary amine. The Kaiser test is not suitable for N-methylated amino acids.[5]

  • Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.

  • Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the sequence.

Protocol 2: Microwave-Assisted SPPS for this compound Incorporation

This protocol is a modification of the standard protocol for use with a microwave peptide synthesizer.

Modifications to Protocol 1:

  • Coupling Step: Perform the coupling of Fmoc-N-Methyl-L-Valine-OH in a microwave peptide synthesizer. A typical protocol would involve heating at a controlled temperature (e.g., 50-75°C) for a shorter duration (e.g., 5-30 minutes).[7]

  • Caution: The optimal temperature and time should be determined empirically for the specific peptide sequence, as higher temperatures can increase the risk of racemization for certain amino acids.[7]

Visualizations

SPPS_Workflow start Start: Deprotected Peptide-Resin activation Prepare Activation Solution: Fmoc-N-Me-Val-OH + Reagent + Base coupling Add to Resin & Agitate (e.g., 1-2 hours) activation->coupling monitoring Monitoring (Chloranil Test) coupling->monitoring wash Wash Resin (DMF, DCM) monitoring->wash Coupling Complete (Negative Test) double_coupling Perform Double Coupling monitoring->double_coupling Incomplete Coupling (Positive Test) next_cycle Proceed to Next Cycle wash->next_cycle double_coupling->coupling Reagent_Selection start Need to couple this compound high_efficiency High Coupling Efficiency is Critical? start->high_efficiency racemization_risk Is Racemization a Major Concern? high_efficiency->racemization_risk Yes dic_hoat Consider DIC/HOAt high_efficiency->dic_hoat No safety_priority Is Safety (Avoiding Explosive Reagents) a Priority? racemization_risk->safety_priority No hatu Use HATU racemization_risk->hatu Yes comu Use COMU safety_priority->comu Yes pybop Consider PyBOP safety_priority->pybop No

References

side reactions associated with N-Methylvaline in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when incorporating N-Methylvaline (N-Me-Val) into peptide sequences during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Coupling Yields and Incomplete Reactions

Q1: Why am I observing low coupling yields or deletion sequences when incorporating this compound?

A1: The primary reason for low coupling efficiency with this compound is steric hindrance. The methyl group on the alpha-amino group, combined with the bulky isopropyl side chain of valine, creates a sterically crowded environment. This physically obstructs the approach of the activated carboxyl group of the incoming amino acid, leading to significantly slower reaction kinetics and incomplete coupling. This issue is particularly pronounced when coupling an amino acid onto an N-terminal N-Me-Val residue.

Troubleshooting Steps:

  • Optimize Coupling Reagent: Standard coupling reagents like HBTU and HCTU are often inefficient for N-Me-Val. Switch to more potent phosphonium-based reagents such as PyAOP or PyBOP, or aminium/uronium reagents like HATU or COMU, which are known to be more effective for sterically hindered couplings.[1][2]

  • Double Coupling: If a single coupling reaction is incomplete, perform a second coupling with a fresh solution of the activated amino acid and coupling reagent. This can help drive the reaction to completion.

  • Increase Reaction Time and Temperature: Extending the coupling time (e.g., 2-4 hours or even overnight) can improve yields. Microwave-assisted peptide synthesis (MA-SPPS) can also be beneficial by using elevated temperatures to accelerate the reaction.[3][4]

  • Monitor the Reaction: The standard ninhydrin (Kaiser) test is not effective for monitoring coupling to a secondary amine like this compound. Use a bromophenol blue test as an alternative to assess the completion of the coupling reaction.[1]

Issue 2: Epimerization of the Coupled Amino Acid

Q2: I am detecting the diastereomer of the amino acid coupled to this compound in my final product. What causes this and how can I prevent it?

A2: Epimerization, the change in stereochemistry at the alpha-carbon of the amino acid being coupled, is a common side reaction, especially with slow coupling reactions. The prolonged activation time of the carboxylic acid in the presence of a base increases the likelihood of proton abstraction from the alpha-carbon, leading to racemization.

Troubleshooting Steps:

  • Choice of Base: Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases to minimize the rate of epimerization.[5][6]

  • Minimize Pre-activation Time: Do not allow the amino acid to sit in the activated state for an extended period before adding it to the resin. A pre-activation time of 1-2 minutes is generally recommended.[5]

  • Lower the Reaction Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can reduce the rate of epimerization.[5]

  • Select Appropriate Coupling Reagents: Reagents like HATU are generally associated with lower levels of epimerization compared to HBTU.[7]

Issue 3: Diketopiperazine (DKP) Formation

Q3: My peptide synthesis is failing after the second amino acid, and I suspect diketopiperazine formation. How can I address this, especially when this compound is involved?

A3: Diketopiperazine (DKP) formation is a significant side reaction that occurs when a dipeptide is cleaved from the resin to form a cyclic dipeptide. This is particularly problematic for sequences containing proline or other secondary amino acids like this compound at the C-terminal or penultimate position.

Troubleshooting Steps:

  • Use 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the 2-CTC resin hinders the intramolecular cyclization required for DKP formation.[1]

  • Modify Deprotection Conditions: Avoid the standard 20% piperidine in DMF for Fmoc deprotection. A milder cocktail of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP has been shown to be effective in suppressing DKP formation.[1][8]

  • Incorporate Dipeptide Building Blocks: Synthesizing the problematic dipeptide unit separately and then coupling it to the resin can bypass the stage where DKP formation is most likely to occur.

Issue 4: Side Reactions During TFA Cleavage

Q4: I am observing unexpected byproducts after the final TFA cleavage of my this compound-containing peptide. What are the possible side reactions?

A4: During strong acid cleavage with TFA, several side reactions can occur, particularly with N-methylated peptides. These include:

  • Fragmentation: Cleavage of the peptide bond between consecutive N-methylated amino acids can occur.

  • Loss of N-terminal Acetyl-N-methylamino Acid: If the peptide is N-terminally acetylated at an N-methylated residue, this group can be lost during TFA cleavage.[2]

  • Alkylation of Sensitive Residues: Reactive carbocations generated from protecting groups can modify susceptible amino acids like Tryptophan, Methionine, Cysteine, and Tyrosine.

Troubleshooting Steps:

  • Optimize Cleavage Time: The duration of TFA cleavage can significantly impact the extent of side reactions. Perform a time-course study to find the optimal cleavage time that maximizes product yield while minimizing degradation.[2]

  • Use Scavengers: Always include a scavenger cocktail in your TFA cleavage mixture to quench reactive carbocations. The choice of scavengers depends on the amino acid composition of your peptide. A common general-purpose cocktail is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5). For peptides containing Trp, Met, or Cys, the addition of 1,2-ethanedithiol (EDT) is recommended.[9][10]

  • Use Cold TFA: Performing the cleavage at a reduced temperature (e.g., 4°C) can help to minimize acid-catalyzed side reactions.[11]

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for N-Methylated Amino Acids

Coupling ReagentReagent TypeGeneral Efficacy for N-Me CouplingsKey AdvantagesPotential Issues
HBTU / HCTU UroniumLess EffectiveCommonly available, cost-effective.Often results in incomplete coupling and lower yields.
HATU / TATU Aminium/UroniumHighly EffectiveFaster reaction kinetics, lower epimerization rates.[7]Can cause guanidinylation of the N-terminal amine if used in excess.
COMU UroniumHighly EffectiveExcellent solubility and high reactivity, often exceeding HATU.[1][12]Can also cause guanidinylation.
PyBOP / PyAOP PhosphoniumHighly EffectiveParticularly useful for the most sterically demanding couplings. Does not cause guanidinylation.[1][2]Byproducts can be more difficult to remove.

Note: The actual performance is highly dependent on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Optimized Coupling of an Amino Acid to N-Terminal this compound

This protocol is designed to maximize coupling efficiency while minimizing side reactions.

Materials:

  • Peptide-resin with N-terminal H-N-Me-Val-...

  • Fmoc-protected amino acid (4 equivalents)

  • HATU (3.9 equivalents)

  • DIPEA (8 equivalents)

  • Anhydrous NMP (N-Methyl-2-pyrrolidone)

  • Bromophenol blue test solution

Procedure:

  • Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.

  • Amino Acid Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid and HATU in NMP. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction: Drain the solvent from the swelled resin. Immediately add the pre-activated amino acid solution.

  • Agitation: Shake the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a moderately elevated temperature (e.g., 40-50°C) or using microwave irradiation.[3]

  • Monitoring: Take a small sample of resin beads, wash thoroughly with NMP and methanol, and perform a bromophenol blue test. A yellow color indicates a complete reaction.

  • Recoupling (if necessary): If the test is positive (blue/green), drain the reaction solution and repeat steps 2-5 with a fresh batch of reagents (double coupling).

  • Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with NMP (5x) and DCM (3x).

Protocol 2: Minimized Diketopiperazine (DKP) Formation during Fmoc Deprotection

This protocol uses a milder deprotection cocktail to suppress DKP formation.

Materials:

  • Fmoc-protected dipeptide-resin (e.g., Fmoc-Xaa-N-Me-Val-2-CTC-Resin)

  • Deprotection Solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP

  • NMP for washing

Procedure:

  • Resin Preparation: After the coupling of the second amino acid, wash the resin thoroughly with NMP.

  • First Deprotection: Add the 2% DBU / 5% piperazine solution to the resin and agitate for 5 minutes.

  • Drain and Second Deprotection: Drain the solution and add a fresh portion of the deprotection solution. Agitate for an additional 5-10 minutes.

  • Thorough Washing: Drain the deprotection solution and immediately wash the resin extensively with NMP (at least 5 times) to remove all traces of the basic reagents.

  • Proceed Immediately: Proceed without delay to the next coupling step to minimize the time the free N-terminal amine is exposed.

Visualizations

SPPS_Workflow_N_Me_Val cluster_cycle SPPS Cycle for N-Me-Val Start Start Deprotection Deprotection Start->Deprotection Washing_1 Washing Deprotection->Washing_1 Coupling Coupling Washing_1->Coupling Monitoring Monitoring Coupling->Monitoring Washing_2 Washing Next_Cycle Next AA Cycle Washing_2->Next_Cycle Continue Sequence Final_Peptide Cleavage & Purification Washing_2->Final_Peptide End of Sequence Monitoring->Washing_2 Complete Recouple Double Coupling Monitoring->Recouple Incomplete Recouple->Coupling

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Troubleshooting_Low_Yield Low_Yield Low Coupling Yield with N-Me-Val Check_Reagent Is Coupling Reagent Potent? (e.g., HATU, PyAOP) Low_Yield->Check_Reagent Switch_Reagent Switch to HATU, PyAOP, or COMU Check_Reagent->Switch_Reagent No Check_Time_Temp Sufficient Reaction Time/Temp? Check_Reagent->Check_Time_Temp Yes Monitor Monitor with Bromophenol Blue Switch_Reagent->Monitor Increase_Time_Temp Increase Time or Use Microwave Check_Time_Temp->Increase_Time_Temp No Double_Couple Perform Double Coupling Check_Time_Temp->Double_Couple Yes Increase_Time_Temp->Monitor Double_Couple->Monitor

Caption: Troubleshooting decision tree for low coupling yields with this compound.

DKP_Formation_Pathway Dipeptide_Resin Fmoc-Xaa-NMeVal-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Dipeptide_Resin->Deprotection Free_Amine H-Xaa-NMeVal-Resin Deprotection->Free_Amine DKP_Formation Intramolecular Cyclization (Diketopiperazine Formation) Free_Amine->DKP_Formation Side Reaction Chain_Elongation Coupling of Next AA Free_Amine->Chain_Elongation Desired Pathway Side_Product Cleaved DKP + Resin DKP_Formation->Side_Product Desired_Product Fmoc-AA-Xaa-NMeVal-Resin Chain_Elongation->Desired_Product

Caption: Competing pathways of chain elongation and diketopiperazine (DKP) formation.

References

preventing racemization of N-Methylvaline during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of N-Methylvaline. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with preventing racemization during the synthesis of this compound, particularly in the context of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to racemization during synthesis?

A1: this compound, like other N-methylated amino acids, is particularly susceptible to racemization during chemical synthesis for two main reasons:

  • Steric Hindrance: The presence of the N-methyl group, in addition to the bulky isobutyl side chain of valine, creates significant steric hindrance around the chiral α-carbon. This steric congestion can slow down the desired coupling reaction rates during peptide synthesis.[1]

  • Oxazolone Intermediate Formation: During the activation of the carboxylic acid for peptide bond formation, a highly reactive intermediate is formed. In the presence of a base, this intermediate can cyclize to form a 5(4H)-oxazolone. The α-proton of this oxazolone is acidic and can be easily abstracted by a base, leading to a planar, achiral enolate intermediate. Subsequent nucleophilic attack by an amine can occur from either face of this planar intermediate, resulting in a mixture of L- and D-isomers (racemization). The prolonged reaction times required to overcome the steric hindrance of this compound increase the likelihood of this side reaction.[2][3]

Q2: What are the most critical factors influencing racemization of this compound?

A2: Several factors in the reaction conditions have a significant impact on the degree of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent is paramount. Uronium/aminium (e.g., HATU) and phosphonium (e.g., PyAOP, PyBOP) salt-based reagents are generally preferred over carbodiimides (e.g., DIC) for sterically hindered couplings. The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure is crucial for suppressing racemization by minimizing the lifetime of the oxazolone intermediate.[2][3]

  • Base: The strength and steric hindrance of the base used for activation and neutralization are critical. Strong, non-hindered bases can accelerate the abstraction of the α-proton, leading to increased racemization. Weaker, more sterically hindered bases like N-methylmorpholine (NMM) or collidine are recommended over stronger bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[2][4]

  • Temperature: Higher reaction temperatures, while sometimes employed to increase coupling efficiency, also significantly increase the rate of racemization.[2]

  • Solvent: The polarity of the solvent can influence racemization rates, with more polar solvents sometimes favoring the racemization pathway.[2][4]

  • Pre-activation Time: Prolonged pre-activation of the this compound before the addition of the amine component can increase the opportunity for oxazolone formation and subsequent racemization.

Q3: Which coupling reagents are recommended for minimizing racemization when incorporating this compound in peptide synthesis?

A3: For coupling sterically hindered N-methylated amino acids like this compound, the following reagents are highly recommended:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for difficult couplings, offering high efficiency and low racemization, especially when used with a suitable base like NMM or collidine.[2][5][6]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective phosphonium-based reagent known for its ability to suppress racemization in sterically hindered couplings.[6][7][8]

  • PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): A very powerful coupling reagent specifically developed for challenging couplings, including those involving N-methylated amino acids.[6][7][9]

Q4: How can I determine the enantiomeric purity of my synthesized this compound?

A4: A reliable method for determining the enantiomeric purity is through chiral analysis after derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). The amino acid sample is hydrolyzed and then derivatized with Marfey's reagent to form diastereomers, which can then be separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). The ratio of the diastereomers corresponds to the enantiomeric ratio of the original sample.[10][11][12][13][14]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound, with a focus on preventing racemization.

Problem 1: High levels of racemization detected in the final product.

start High Racemization Detected reagent Review Coupling Reagent and Additive start->reagent base Assess Base and Reaction Conditions reagent->base If using carbodiimide solution1 Switch to HATU, PyAOP, or PyBrOP. Ensure addition of HOAt or OxymaPure. reagent->solution1 Yes end Racemization Minimized reagent->end No protocol Refine Coupling Protocol base->protocol If racemization persists solution2 Switch to a weaker base (NMM, collidine). Lower reaction temperature to 0°C. base->solution2 Yes base->end No solution3 Minimize pre-activation time. Consider in situ neutralization protocols. protocol->solution3 Yes protocol->end No solution1->base solution2->protocol solution3->end

Troubleshooting workflow for high racemization.

Problem 2: Low coupling yield or incomplete reaction when incorporating this compound.

start Low Coupling Yield reagent Evaluate Coupling Reagent Potency start->reagent conditions Optimize Reaction Conditions reagent->conditions If using a standard reagent solution1 Switch to a more potent reagent: HATU, PyAOP, or PyBrOP. reagent->solution1 Yes end Coupling Efficiency Improved reagent->end No monitoring Improve Reaction Monitoring conditions->monitoring If yield is still low solution2 Increase coupling time. Perform a double coupling. conditions->solution2 Yes conditions->end No solution3 Use Bromophenol Blue test instead of Kaiser test for monitoring. monitoring->solution3 Yes monitoring->end No solution1->conditions solution2->monitoring solution3->end

Troubleshooting workflow for low coupling yield.

Data Presentation

Table 1: Impact of Coupling Reagents and Additives on Racemization

Coupling ReagentAdditiveBaseSolventTemperature (°C)% D-Isomer (Racemization)Reference(s)
DICHOBtDIPEADMFRT~5-15%[15][16]
DICHOAt DIPEADMFRT<5% [15]
HBTU-DIPEADMFRT~1.5-5.0%[16]
HATU -DIPEADMFRT~0.5-2.0% [16]
PyBOP -DIPEADMFRT~1.0-3.5%[16]
COMU -DIPEADMFRT<1.0% [16]
PyBroP-DIEADCM0 to RT~0.5% [9]

Note: Data is compiled from studies on various N-methylated and sterically hindered amino acids and serves as a general guide. Actual racemization levels for this compound may vary depending on the specific reaction conditions and peptide sequence.

Experimental Protocols

Protocol 1: On-Resin N-methylation of Valine

This protocol describes a general procedure for the N-methylation of a resin-bound valine residue.

start Start: Fmoc-Val-Resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 sulfonylation 3. Sulfonylation (o-NBS-Cl, Collidine in NMP) wash1->sulfonylation wash2 4. NMP Wash sulfonylation->wash2 methylation 5. Methylation (MTBD, MeI in NMP) wash2->methylation wash3 6. NMP Wash methylation->wash3 desulfonylation 7. Desulfonylation (2-Mercaptoethanol, DBU in NMP) wash3->desulfonylation wash4 8. NMP and DCM Wash desulfonylation->wash4 end End: H-N(Me)Val-Resin wash4->end

Workflow for on-resin N-methylation of valine.

Methodology:

  • Fmoc Deprotection: The Fmoc-Val-resin is treated with a solution of 20% piperidine in N,N-dimethylformamide (DMF) to remove the Fmoc protecting group from the α-amino group.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.

  • Sulfonylation: The free amino group is protected with an o-nitrobenzenesulfonyl (o-NBS) group by reacting the resin with o-nitrobenzenesulfonyl chloride and a hindered base like collidine in N-methyl-2-pyrrolidone (NMP).

  • Washing: The resin is washed with NMP to remove excess reagents.

  • Methylation: The sulfonamide is then methylated using a strong, non-nucleophilic base such as 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) and an excess of methyl iodide (MeI) in NMP.

  • Washing: The resin is washed with NMP.

  • Desulfonylation: The o-NBS protecting group is removed by treatment with 2-mercaptoethanol and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP.

  • Washing: The resin is washed extensively with NMP and dichloromethane (DCM) to yield the resin-bound this compound with a free amino group, ready for the next coupling step.

Protocol 2: HATU-Mediated Coupling of Fmoc-N-Methylvaline in SPPS

This protocol outlines a standard procedure for coupling Fmoc-N-Methylvaline to a resin-bound peptide using HATU.

start Start: Deprotected Peptide-Resin preactivation 1. Pre-activation of Fmoc-N-Me-Val-OH (Fmoc-N-Me-Val-OH, HATU, NMM in DMF) start->preactivation coupling 2. Coupling (Add activated mixture to resin) preactivation->coupling monitoring 3. Reaction Monitoring (Bromophenol Blue Test) coupling->monitoring decision Coupling Complete? monitoring->decision wash 4. Washing (DMF and DCM) end End: Coupled Peptide-Resin wash->end decision->coupling No (Recouple) decision->wash Yes

Workflow for HATU-mediated coupling of Fmoc-N-Methylvaline.

Methodology:

  • Resin Preparation: The peptide-resin with a free N-terminal amine is swelled in DMF.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-N-Methylvaline-OH (3-4 equivalents relative to resin loading), HATU (2.9-3.9 equivalents), in DMF. Add a weak base such as N-methylmorpholine (NMM) (6-8 equivalents). Allow the mixture to pre-activate for 2-5 minutes at room temperature.[15][17]

  • Coupling: Add the activated amino acid solution to the swelled resin. Agitate the reaction mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time may be extended or a double coupling performed.[5]

  • Monitoring: Monitor the completion of the coupling reaction using the Bromophenol Blue test, as the standard Kaiser (ninhydrin) test is not effective for secondary amines. A yellow color of the resin beads indicates a complete reaction, while a blue or green color indicates an incomplete reaction.[15][17]

  • Washing: Once the coupling is complete, the resin is thoroughly washed with DMF and DCM to remove all soluble reagents and by-products.

Protocol 3: Chiral Analysis of this compound using Marfey's Method

This protocol provides a general outline for the determination of the enantiomeric purity of this compound.

Methodology:

  • Acid Hydrolysis: The peptide containing this compound or the this compound sample is completely hydrolyzed to its constituent amino acids using 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization:

    • The dried hydrolysate is redissolved in a small amount of water.

    • A solution of 1 M sodium bicarbonate is added, followed by a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.[15]

    • The reaction mixture is incubated at 40°C for 1 hour.[15]

  • Quenching: The reaction is stopped by the addition of 2 M HCl.[15]

  • Sample Preparation for HPLC: The sample is evaporated to dryness and then redissolved in a suitable solvent, typically a mixture of acetonitrile and water.[15]

  • RP-HPLC Analysis:

    • The derivatized sample is injected onto a C18 reverse-phase HPLC column.

    • The diastereomeric derivatives are separated using a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).

    • The L-L diastereomer (L-FDAA-L-N-Methylvaline) will typically elute before the L-D diastereomer (L-FDAA-D-N-Methylvaline).

    • The percentage of the D-isomer is calculated from the integrated peak areas of the two diastereomers to determine the extent of racemization. It is crucial to run standards of both L- and D-N-Methylvaline derivatized with L-FDAA to confirm the retention times of the respective diastereomers.[15]

References

troubleshooting low yield in N-Methylvaline peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methylvaline peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently observing low yields when incorporating this compound into my peptide sequence?

Low yields during the incorporation of this compound are primarily due to steric hindrance.[1] The presence of a methyl group on the amide nitrogen, combined with the bulky isopropyl side chain of valine, creates significant steric bulk. This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid, leading to slower and less efficient coupling reactions compared to non-methylated amino acids.[1][2] This issue is particularly severe when coupling an amino acid onto an N-terminal this compound residue or when coupling two consecutive N-methylated amino acids.[1][2]

Q2: My standard coupling reagents like HBTU and HCTU are proving ineffective for this compound incorporation. What are the recommended alternatives?

Standard uronium-based coupling reagents such as HBTU and HCTU often lack the potency to overcome the significant steric barrier presented by this compound.[1][3] For more successful coupling, it is highly recommended to use more potent phosphonium-based reagents or specialized uronium/aminium reagents. Reagents like HATU, PyAOP, and PyBOP/HOAt have demonstrated significantly greater success in these challenging couplings.[1][4] In particularly difficult cases, reagents such as PyBroP or BOP-Cl may be considered.[2][3]

Q3: I am detecting deletion sequences in my final product via mass spectrometry. What is the cause and how can I prevent this?

Deletion sequences are a direct result of incomplete coupling reactions.[1][2] When the coupling of an amino acid to the this compound residue is unsuccessful, the unreacted N-terminal amine of the growing peptide chain is capped in the subsequent step, leading to a peptide that is missing the intended amino acid. To minimize deletion sequences, consider the following strategies:

  • Utilize a more potent coupling reagent: As mentioned in Q2, switching to reagents like HATU, PyAOP, or PyBOP/HOAt can dramatically improve coupling efficiency.[1]

  • Perform double or triple coupling: Repeating the coupling step two or three times can help drive the reaction to completion, which is especially beneficial for highly hindered residues.[1]

  • Monitor coupling completion: Use a reliable method to ensure the reaction has gone to completion before proceeding to the next step.

Q4: The standard Kaiser (ninhydrin) test is not giving a clear result after coupling to this compound. How can I effectively monitor the reaction?

The Kaiser test is unreliable for monitoring coupling reactions involving N-methylated amino acids because it is designed to detect primary amines.[5] this compound contains a secondary amine, which typically yields a weak or false-negative result (e.g., a reddish-brown color or no color change) with ninhydrin.[5] More appropriate qualitative tests for secondary amines should be used:

  • Chloranil Test: This is a highly sensitive test for secondary amines, producing a blue or blue-green color on the resin beads if an unreacted N-methylated amine is present.[5]

  • Isatin Test: This test is also suitable for secondary amines, with a blue color indicating an incomplete coupling reaction.[5]

  • Bromophenol Blue (BPB) Test: This test relies on an acid-base reaction, where a blue or green color indicates the presence of a free amine (incomplete reaction), and a yellow color suggests the coupling is complete.[3][5]

Q5: My peptide yield is extremely low after cleavage from the resin, even though the HPLC of the crude product looks relatively clean. What could be the issue?

This scenario is often indicative of significant diketopiperazine (DKP) formation, especially if this compound is the N-terminal or second amino acid in the sequence.[4][6] The dipeptide containing this compound can cyclize and cleave from the resin during the Fmoc deprotection step of the second amino acid.[6] To mitigate this:

  • Change the Resin: Use a more sterically hindered resin like 2-chlorotrityl chloride (2-CTC), which physically hinders the intramolecular cyclization.[6]

  • Modify Deprotection Conditions: Avoid the standard 20% piperidine in DMF. A milder cocktail, such as 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP, can significantly reduce DKP formation while still efficiently removing the Fmoc group.[6]

  • Lower the Temperature: Performing the critical Fmoc deprotection and subsequent coupling steps at a reduced temperature (e.g., 0°C to 5°C) can slow the rate of the cyclization side reaction.[6]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low peptide yield after synthesis Incomplete coupling due to steric hindrance of this compound.- Switch to a more potent coupling reagent (e.g., HATU, PyAOP). - Perform double or triple coupling steps. - Increase reaction time and/or temperature.
Diketopiperazine (DKP) formation.- Use a 2-chlorotrityl chloride (2-CTC) resin. - Employ modified Fmoc deprotection conditions (e.g., 2% DBU / 5% piperazine in NMP). - Lower the temperature during deprotection and coupling.
Presence of deletion sequences in MS Incomplete coupling of the amino acid following this compound.- Use a more potent coupling reagent and/or double coupling. - Confirm reaction completion with a suitable test (e.g., Chloranil or Bromophenol Blue test). - Cap unreacted amines with acetic anhydride if coupling remains incomplete after multiple attempts.[5]
Ambiguous coupling monitoring results Use of the inappropriate Kaiser test for a secondary amine.- Use a test specific for secondary amines like the Chloranil test, Isatin test, or Bromophenol Blue test.[5]
Multiple peaks in HPLC profile Slow conversion between cis/trans conformers of the N-methyl amide bond.[4]- This is an inherent property of N-methylated peptides. Analysis may require heating the sample or using specific HPLC conditions to resolve the conformers.
Premature cleavage from the resin Use of a hyper-acid sensitive resin with acidic conditions during synthesis.- If using a resin like 2-chlorotrityl chloride, ensure all reaction conditions are strictly non-acidic until the final cleavage step.[2]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of an Amino Acid to this compound

Objective: To achieve efficient coupling of an Fmoc-protected amino acid to an N-terminal this compound residue on a solid support.

Materials:

  • Fmoc-protected peptide-resin with N-terminal this compound

  • Fmoc-protected amino acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes.[7] Drain the solvent.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HATU in DMF or NMP.

  • Base Addition: Add 8 equivalents of DIEA to the activation mixture and agitate for 1-2 minutes at room temperature.[3][7]

  • Coupling Reaction: Immediately add the pre-activated amino acid solution to the swelled resin.[6]

  • Agitation: Shake the reaction vessel at room temperature for 1 to 4 hours. Extended reaction times are often necessary for N-methylated residues.[6]

  • Monitoring: Take a small sample of resin beads, wash thoroughly with DMF and methanol, and perform a Bromophenol Blue or Chloranil test to check for completion.

  • Recoupling (if necessary): If the test is positive (indicating incomplete reaction), drain the reaction solution and repeat steps 2-6 with a fresh batch of reagents (double coupling).[6]

  • Washing: Once the coupling is complete (negative test result), drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to prepare for the next deprotection step.[6]

Protocol 2: Modified Fmoc Deprotection for DKP-Prone Sequences

Objective: To efficiently remove the Fmoc protecting group while minimizing the formation of diketopiperazine.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection Solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP

  • NMP for washing

Procedure:

  • Resin Preparation: After a successful coupling step, ensure the resin is thoroughly washed with NMP.

  • First Deprotection: Add the 2% DBU / 5% piperazine solution to the resin and agitate for 5 minutes.[6]

  • Drain and Second Deprotection: Drain the solution and add a fresh portion of the deprotection solution. Agitate for an additional 5-10 minutes.[6]

  • Thorough Washing: Drain the deprotection solution and immediately wash the resin extensively with NMP (at least 5 times) to remove all traces of the basic reagents.[6]

  • Proceed Immediately: Proceed without delay to the next coupling step to minimize the time the free N-terminal amine is exposed, which can promote DKP formation.[6]

Protocol 3: Chloranil Test for Secondary Amines

Objective: To qualitatively determine the presence of unreacted secondary amines (like this compound) on the resin.

Materials:

  • Peptide-resin sample (5-10 mg)

  • Reagent A: 2% (v/v) acetaldehyde in DMF

  • Reagent B: 2% (w/v) p-chloranil in DMF

  • DMF for washing

Procedure:

  • Sample Preparation: Place a small sample of resin in a small test tube. Wash the resin beads thoroughly with DMF to remove any residual reagents.[5]

  • Reagent Addition: Add 1-2 drops of Reagent A to the resin, followed by 1-2 drops of Reagent B.[5]

  • Incubation: Let the mixture stand at room temperature for 5-10 minutes.[5]

  • Observation: Observe the color of the resin beads.

    • Positive Result (Incomplete Coupling): A blue or blue-green color indicates the presence of unreacted secondary amines.[5]

    • Negative Result (Complete Coupling): Yellow or colorless beads indicate a complete reaction.[5]

Visualizations

cluster_0 Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckCoupling Incomplete Coupling? Start->CheckCoupling CheckSideReaction Side Reaction? CheckCoupling->CheckSideReaction No PotentReagent Use Potent Coupling Reagent (e.g., HATU, PyAOP) CheckCoupling->PotentReagent Yes CheckDKP Diketopiperazine (DKP) Formation? CheckSideReaction->CheckDKP Yes DoubleCouple Perform Double/Triple Coupling PotentReagent->DoubleCouple Monitor Monitor with Chloranil/ Bromophenol Blue Test DoubleCouple->Monitor Monitor->CheckSideReaction ChangeResin Use 2-CTC Resin CheckDKP->ChangeResin Yes End Improved Yield CheckDKP->End No ModifyDeprotection Use Milder Deprotection (e.g., DBU/Piperazine) ChangeResin->ModifyDeprotection ModifyDeprotection->End

Caption: Troubleshooting workflow for low yield in this compound peptide synthesis.

References

Technical Support Center: Managing Diketopiperazine Formation with N-Terminal N-Methylvaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on mitigating diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS) when an N-terminal N-Methylvaline is present.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a significant issue with N-terminal this compound?

A1: Diketopiperazine (DKP) formation is an intramolecular side reaction where the N-terminal amine of a dipeptide attacks the amide bond connecting it to the third amino acid, or the ester bond linking it to the resin. This results in the formation of a stable six-membered cyclic dipeptide (a diketopiperazine), which is cleaved from the resin, leading to truncated peptide sequences and reduced yield of the desired product.[1][2][3] This issue is particularly pronounced with N-terminal this compound for two primary reasons:

  • Secondary Amine Presence : N-methylated amino acids are secondary amines, which are known to significantly increase the rate of DKP formation.[1][3][4]

  • Conformational Preference : The N-methyl group promotes a cis-amide bond conformation. This pre-organizes the dipeptide backbone into a structure that is highly susceptible to intramolecular cyclization.[1][3]

Q2: What is "traceless" DKP formation and why is it a concern?

A2: "Traceless" DKP formation occurs when the N-terminal dipeptide (e.g., N-Me-Val-Xaa) cyclizes and cleaves from the resin during the Fmoc deprotection step of the second amino acid.[1] This is a significant challenge because the cleaved DKP is washed away, leaving no trace on the resin. The subsequent coupling steps may proceed normally, but the final product will have a significantly lower yield, even though the crude product may appear pure by some analytical methods.[1]

Q3: How does my choice of solid-phase resin affect DKP formation with N-terminal this compound?

A3: The choice of resin is critical. Standard, acid-labile resins like Wang resin are more susceptible to DKP formation. Using a more sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, is highly recommended. The bulky trityl group physically obstructs the intramolecular cyclization reaction, thereby reducing the formation of DKPs.[1]

Q4: Can the coupling reagent for the third amino acid influence DKP formation?

A4: Yes. While DKP formation is primarily a concern during and after the deprotection of the second amino acid, the efficiency of the subsequent coupling can play a role. The N-methylated amine of the this compound residue is a poor nucleophile due to steric hindrance.[1] Incomplete or slow coupling of the third amino acid can leave the dipeptide intermediate exposed for longer periods, increasing the opportunity for cyclization. Therefore, using a high-activity coupling reagent is crucial to drive the reaction forward efficiently.[1]

Troubleshooting Guide

This guide addresses common problems encountered when working with N-terminal this compound.

Issue 1: Low final peptide yield, but crude analysis looks clean.

  • Probable Cause : You are likely experiencing significant "traceless" DKP formation, where the N-Me-Val-Xaa dipeptide is cleaving from the resin during the Fmoc deprotection step of the second amino acid.[1]

  • Recommended Solutions :

    • Change the Resin : Switch from Wang resin to a more sterically hindered resin like 2-chlorotrityl chloride (2-CTC).[1]

    • Modify Deprotection Conditions : Avoid the standard 20% piperidine in DMF. Use a milder, optimized deprotection cocktail. A highly effective alternative is a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP.[1][3][4] This has been shown to drastically reduce DKP formation.[3][4]

    • Lower the Temperature : Perform the critical Fmoc deprotection and the subsequent coupling steps at a reduced temperature (e.g., 0°C to 5°C). This slows the rate of the cyclization reaction.[1]

Issue 2: Incomplete coupling to the this compound residue, leading to deletion sequences.

  • Probable Cause : The N-methylated amine of the valine residue is a poor nucleophile due to steric hindrance.[1] Standard coupling reagents like HBTU or HCTU may not be potent enough to achieve complete coupling.[1]

  • Recommended Solutions :

    • Use a High-Activity Coupling Reagent : Switch to a more powerful coupling reagent known to be effective for sterically hindered and N-methylated couplings. Urionium salts like HATU and COMU, or phosphonium salts like PyAOP and PyBOP, are strongly recommended.[1]

    • Perform a Double Coupling : After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated amino acid to the resin to help drive the reaction to completion.[1]

Data Presentation

The following tables summarize quantitative data on strategies to minimize DKP formation. While this data was generated for peptides containing proline (another secondary amino acid highly prone to DKP formation), the trends are highly relevant for managing DKP formation with this compound.

Table 1: Effect of Fmoc Deprotection Reagent on DKP Formation

Fmoc Deprotection ReagentSolventDKP Formation (%)
20% PiperidineDMF13.8
5% PiperidineDMF12.2
5% PiperazineDMF< 4.0
5% PiperazineNMP< 4.0
2% DBU / 5% PiperazineNMPSignificantly Reduced

Data adapted from a study on a DKP-prone sequence. The 2% DBU / 5% piperazine in NMP cocktail demonstrated superior DKP-suppressing attributes.[3]

Visual Guides and Workflows

Mechanism of Diketopiperazine Formation

DKP_Mechanism cluster_Resin On-Resin Peptide PeptideResin Fmoc-AA2-N(Me)Val-Resin FmocDeprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) PeptideResin->FmocDeprotection DeprotectedPeptide H-AA2-N(Me)Val-Resin IntramolecularAttack Intramolecular Nucleophilic Attack DeprotectedPeptide->IntramolecularAttack DKP DKP (Cyclo(N-Me-Val-AA2)) FmocDeprotection->DeprotectedPeptide Cleavage Cleavage from Resin IntramolecularAttack->Cleavage Cleavage->DKP

Caption: Competing pathways after Fmoc deprotection of the dipeptide.

Troubleshooting Workflow for DKP Formation

Troubleshooting_Workflow Start Low Peptide Yield with N-Terminal N-Me-Val? ResinCheck Are you using a sterically hindered resin (e.g., 2-CTC)? Start->ResinCheck DeprotectionCheck Are you using standard 20% Piperidine/DMF for Fmoc deprotection? ResinCheck->DeprotectionCheck Yes Sol_Resin Switch to 2-CTC resin to physically block cyclization. ResinCheck->Sol_Resin No CouplingCheck Is coupling to the N-Me-Val residue slow or incomplete? DeprotectionCheck->CouplingCheck No Sol_Deprotection Use 2% DBU / 5% Piperazine in NMP. Perform deprotection at 0-5°C. DeprotectionCheck->Sol_Deprotection Yes Sol_Coupling Use a high-activity coupling reagent (HATU, COMU, PyAOP). Perform a double coupling. CouplingCheck->Sol_Coupling Yes End Improved Yield and Reduced DKP Formation CouplingCheck->End No Sol_Resin->DeprotectionCheck Sol_Deprotection->CouplingCheck Sol_Coupling->End

Caption: Troubleshooting workflow for minimizing DKP formation.

Experimental Protocols

Protocol 1: Optimized Fmoc-Deprotection for DKP Suppression

This protocol is designed to minimize DKP formation during the critical deprotection step of the second amino acid in a sequence starting with this compound.

  • Resin Swelling : Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP).

  • Prepare Deprotection Solution : Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.

  • First Deprotection : Drain the solvent from the peptide-resin and add the 2% DBU / 5% piperazine / NMP solution. Agitate for 5 minutes.

  • Drain : Drain the deprotection solution.

  • Second Deprotection : Add a fresh aliquot of the deprotection solution to the resin and agitate for 20-30 minutes.

  • Thorough Washing : Drain the solution and immediately wash the resin thoroughly with NMP (at least five times) to remove all traces of DBU and piperazine.

  • Proceed Immediately : Proceed without delay to the next coupling step to minimize the time the free N-terminal amine is exposed.

Protocol 2: High-Efficiency Coupling to this compound

This protocol is for coupling the third amino acid to the N-terminal this compound-dipeptide, aiming to overcome steric hindrance and slow reaction kinetics.

  • Amino Acid Activation : In a separate vessel, pre-activate the incoming Fmoc-protected amino acid (3-5 equivalents) with a high-activity coupling reagent such as HATU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in NMP for 2-5 minutes.

  • Coupling Reaction : Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction Time : Allow the coupling reaction to proceed for 1-2 hours.

  • Monitoring (Optional) : Perform a Kaiser test or an equivalent test for secondary amines (e.g., bromophenol blue test) to check for reaction completion. A yellow color indicates a complete reaction, while blue or green signifies unreacted amine.[1]

  • Double Coupling (if necessary) : If the monitoring test indicates incomplete coupling, drain the reaction vessel and repeat steps 1-3 with a fresh solution of activated amino acid.

  • Washing : Once the coupling is complete, wash the resin thoroughly with NMP and then DCM to prepare for the next deprotection step or final cleavage.

References

Technical Support Center: Enhancing the Solubility of Peptides Containing N-Methylvaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with peptides containing N-Methylvaline. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may face during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does the inclusion of this compound in my peptide sequence decrease its solubility?

The introduction of an N-methyl group to the amide nitrogen of the peptide backbone, as in this compound, removes a hydrogen bond donor.[1] This modification increases the lipophilicity and steric hindrance of the peptide, which can lead to a decrease in its solubility in aqueous solutions.[1][2] While in some specific cases N-methylation can disrupt aggregation-prone structures and improve solubility, it often complicates dissolution, particularly in aqueous buffers.[1][2]

Q2: Can N-methylation ever improve the solubility of a peptide?

While it may seem counterintuitive, N-methylation can sometimes enhance aqueous solubility. In certain linear hexapeptides, for instance, N-methylation has been shown to increase solubility by disrupting intermolecular hydrogen bonds that lead to aggregation.[1] However, this effect is highly dependent on the peptide sequence and structure. For short, cyclic peptides, the same modification often results in decreased aqueous solubility.[1]

Q3: How does this compound affect peptide aggregation?

N-methylation has a dual role in peptide aggregation. By disrupting the regular hydrogen bonding patterns necessary for the formation of β-sheet structures, it can act as a powerful inhibitor of aggregation.[1] This property is beneficial in the design of peptides aimed at preventing the aggregation seen in conditions like Alzheimer's disease.[1] Conversely, the increased hydrophobicity from the methyl group can also encourage non-specific aggregation and hydrophobic collapse if not carefully considered in the peptide's design.[1]

Q4: What is the impact of N,N-Dimethyl-L-Valine on peptide purification?

The presence of N,N-Dimethyl-L-Valine significantly increases the hydrophobicity of a peptide, which poses challenges during purification.[3][4] This often leads to strong retention on reversed-phase HPLC columns (like C18), poor peak shape, and potential co-elution with other hydrophobic impurities.[3][4] The increased steric hindrance can also result in incomplete coupling during synthesis, leading to a higher presence of deletion sequences that are difficult to separate.[4]

Troubleshooting Guide: Common Solubility Issues

Issue 1: My this compound-containing peptide will not dissolve in aqueous buffer.
  • Possible Cause: High lipophilicity and low intrinsic solubility of the peptide.

  • Solutions:

    • pH Adjustment: The solubility of a peptide is typically at its minimum at its isoelectric point (pI). Adjusting the pH of the buffer to be at least one to two units away from the pI can increase the peptide's net charge, leading to improved solubility due to electrostatic repulsion between molecules.[1][5] For acidic peptides (pI < 7), use a basic buffer, and for basic peptides (pI > 7), use an acidic buffer.[1][5]

    • Use of Organic Co-solvents: For highly hydrophobic peptides, dissolving the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before slowly adding the aqueous buffer can be effective.[5][6] It is crucial to start with a small volume of the organic solvent and add the aqueous solution dropwise while vortexing.[5]

    • Sonication: Gentle sonication can help break up small aggregates and facilitate the dissolution of the peptide powder.[1][5] However, avoid prolonged or high-energy sonication, as it may lead to peptide degradation.[1]

    • Heating: Gently warming the solution (e.g., to 30-40°C) can sometimes aid in dissolving the peptide.[1][7] This should be done with caution to prevent heat-induced degradation.

Issue 2: My peptide dissolves initially but then precipitates or forms a gel over time.
  • Possible Cause: Time- and concentration-dependent aggregation.

  • Solutions:

    • Lower Peptide Concentration: Prepare a more dilute stock solution. Aggregation is often a concentration-dependent process, and lowering the concentration can help keep the peptide in solution for a longer duration.[5]

    • Buffer Screening: Experiment with different buffer systems. Varying the pH and ionic strength can help identify conditions that stabilize the monomeric form of the peptide and minimize intermolecular interactions.[5]

    • Use of Chaotropic Agents: For peptides that are prone to strong aggregation, the use of chaotropic agents like guanidinium hydrochloride (GdnHCl) or urea can be effective in solubilizing them.[1] Note that these agents are denaturants and may not be compatible with all downstream applications.

Quantitative Data Summary

The inclusion of N-methylated residues can significantly alter the physicochemical properties of a peptide, as illustrated by the following comparative data.

PropertyStandard PeptidePeptide with N,N-Dimethyl-L-ValineRationale for Difference
Solubility in 50% ACN/H₂O > 5 mg/mL< 1 mg/mLThe dimethylated valine residue increases hydrophobicity and the potential for aggregation, reducing solubility in aqueous/organic mixtures.[3]
RP-HPLC Retention Time (C18) 25 minutes35 minutesIncreased hydrophobicity from the N,N-dimethyl groups leads to a stronger interaction with the C18 stationary phase.[3]
Optimal % Acetonitrile for Elution 30%45%A higher concentration of organic solvent is necessary to elute the more hydrophobic dimethylated peptide.[3]
Yield after Purification 40%20%Solubility issues, aggregation, and the need for broader peak fractionation contribute to a lower overall yield.[3]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Hydrophobic N-Methylated Peptide
  • Initial Solubility Test: Before dissolving the entire sample, test the solubility of a small aliquot of the peptide.[6][7]

  • Weighing: Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening to prevent condensation.[5] Accurately weigh the desired amount of peptide.

  • Initial Dissolution in Organic Solvent: Add a minimal volume of a suitable organic solvent (e.g., DMSO, DMF) to the peptide.[5][6] Vortex or sonicate briefly to ensure complete dissolution.[5]

  • Addition of Aqueous Buffer: Slowly add the desired aqueous buffer to the peptide-organic solvent mixture in a dropwise manner while gently vortexing.[5]

  • Observation: If the peptide begins to precipitate, stop adding the aqueous buffer. The current concentration is likely close to the solubility limit under these conditions.

  • Centrifugation: Before use, centrifuge the peptide solution to pellet any undissolved material.[7]

Protocol 2: On-Resin N-Methylation of a Peptide during Solid-Phase Peptide Synthesis (SPPS) (Fukuyama-Mitsunobu Method)

This protocol describes a common method for introducing an N-methyl group to an amino acid residue already coupled to the resin.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide by treating it with 20% piperidine in DMF for 20 minutes. Subsequently, wash the resin thoroughly with DMF and DCM.[1]

  • Sulfonylation: Dissolve o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (3 equivalents) and collidine (5 equivalents) in DMF. Add this solution to the resin and shake for 1-2 hours. Wash the resin with DMF and DCM.[1]

  • Methylation: Dissolve 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents) in DMF. Add the DBU solution to the resin, followed by the addition of methyl iodide (5 equivalents) or dimethyl sulfate (5 equivalents). Shake the reaction mixture for 1-2 hours.[1]

  • Desulfonylation: To remove the o-NBS group, treat the resin with a solution of 2-mercaptoethanol and DBU in DMF.

  • Wash and Continue Synthesis: Wash the resin thoroughly to remove reagents and byproducts before proceeding to the next coupling step in the peptide synthesis.

Visualizations

Workflow_for_Solubilizing_N_Methylated_Peptides start Start: Lyophilized Peptide solubility_test Perform Small Scale Solubility Test start->solubility_test dissolve_organic Dissolve in Minimal Organic Solvent (e.g., DMSO) solubility_test->dissolve_organic add_aqueous Slowly Add Aqueous Buffer (with vortexing) dissolve_organic->add_aqueous observe Observe for Precipitation add_aqueous->observe soluble Peptide in Solution observe->soluble No insoluble Precipitation Occurs observe->insoluble Yes troubleshoot Troubleshoot: - Adjust pH - Use Chaotropes - Lower Concentration insoluble->troubleshoot

Caption: A workflow for the solubilization of this compound containing peptides.

On_Resin_N_Methylation_Workflow start Resin-Bound Peptide with N-Terminal Fmoc Group fmoc_deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection sulfonylation 2. Sulfonylation (o-NBS-Cl, Collidine) fmoc_deprotection->sulfonylation methylation 3. Methylation (Methyl Iodide, DBU) sulfonylation->methylation desulfonylation 4. Desulfonylation (Mercaptoethanol, DBU) methylation->desulfonylation next_step Proceed to Next Coupling Step desulfonylation->next_step

Caption: On-resin N-methylation workflow using the Fukuyama-Mitsunobu method.

References

Technical Support Center: Cleavage of Peptides with Multiple N-methylated Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cleavage of peptides containing multiple N-methylated residues.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis and cleavage of N-methylated peptides challenging?

A1: The primary challenge in synthesizing N-methylated peptides is steric hindrance. The methyl group on the amide nitrogen sterically hinders the incoming activated amino acid, slowing down the coupling reaction.[1][2] This is particularly problematic when coupling an N-methylated amino acid onto another N-methylated residue, often leading to incomplete reactions, low yields, and deletion sequences.[1][3] During cleavage, the altered peptide backbone conformation due to N-methylation can sometimes lead to unexpected side reactions.

Q2: What are the benefits of N-methylating peptides?

A2: N-methylation offers several advantages for therapeutic peptides, including:

  • Enhanced metabolic stability: It protects against enzymatic degradation.[1]

  • Improved membrane permeability and oral bioavailability. [1]

  • Modulated receptor binding affinity and selectivity. [1] The immunosuppressant cyclosporine A, for instance, contains seven N-methylated residues, which contributes to its excellent pharmacokinetic profile.[1][4]

Q3: What are common side reactions observed during the synthesis and cleavage of N-methylated peptides?

A3: Common side reactions include:

  • Diketopiperazine (DKP) formation: An intramolecular cyclization that cleaves the first two amino acids from the resin, especially with Proline or other N-methylated amino acids in the first or second position.[1]

  • Aspartimide formation: Intramolecular cyclization of an aspartic acid residue, particularly in Asp-Gly or Asp-Ser sequences.[1][5]

  • Deletion of N-terminal Ac-N-methylamino acid: The N-terminal acetylated N-methylated amino acid can be lost during acidic cleavage.[4]

  • Oxidation of sensitive residues: Methionine can be oxidized to its sulfoxide form during cleavage.[6][7]

Troubleshooting Guides

Issue 1: Low Crude Peptide Yield After Cleavage
  • Symptom: The final crude peptide yield is significantly lower than expected.[1]

  • Possible Cause 1: Incomplete Coupling during Synthesis. Due to steric hindrance, coupling reactions involving N-methylated amino acids are often inefficient.[1][2]

    • Solution:

      • Use potent coupling reagents: Reagents like HATU, HCTU, PyAOP, and PyBOP are more effective than carbodiimides like DIC.[1] For extremely hindered couplings, more reactive reagents like PyBrOP may be necessary.[1]

      • Increase reaction time and/or temperature: Extending the coupling time or using microwave-assisted synthesis can help overcome steric barriers.[1][8]

      • Increase reagent concentration: Using a higher concentration of the amino acid and coupling reagent can increase the probability of molecular interaction.[1][5]

  • Possible Cause 2: Premature Cleavage from the Resin. Using a hyper-acid sensitive resin can lead to chain loss if acidic conditions are not strictly avoided until the final cleavage step.[2]

    • Solution: Ensure all reaction conditions are non-acidic prior to the final cleavage when using acid-sensitive resins like 2-chlorotrityl chloride resin.[2]

  • Possible Cause 3: Peptide Precipitation during Cleavage. The cleaved peptide may not be fully soluble in the cleavage cocktail.

    • Solution: After filtration of the resin, wash the resin multiple times with fresh TFA to ensure all the peptide is recovered.[9]

Issue 2: Presence of Deletion Sequences in Mass Spectrometry Analysis
  • Symptom: Mass spectrometry analysis of the crude product reveals the presence of peptides missing one or more amino acids.[1]

  • Possible Cause: Incomplete Coupling. This is the most common reason for deletion sequences in N-methylated peptides due to steric hindrance.[1][2]

    • Solution:

      • Optimize coupling conditions: As detailed in "Issue 1," use more potent coupling reagents, longer reaction times, higher concentrations, or microwave assistance.[1][5][8]

      • Perform a completion check: Use a colorimetric test (e.g., Bromophenol Blue) to confirm the completion of the coupling reaction before proceeding to the next step.[1]

Issue 3: Unexpected Side Products Observed in HPLC and Mass Spectrometry
  • Symptom: HPLC analysis of the crude product shows multiple, difficult-to-separate peaks, and mass spectrometry indicates unexpected masses.[1]

  • Possible Cause 1: N-terminal Acetyl-N-methyl Amino Acid Deletion. A specific side reaction can occur where an N-terminal acetylated N-methylated amino acid is cleaved off during acidic treatment.[4]

    • Solution:

      • Modify the N-terminus: Replacing the N-terminal acetyl group with a methoxycarbonyl group or another amino acid can prevent this side reaction.[4]

      • Optimize cleavage conditions: Interestingly, for some sequences, cleavage with pure TFA for 3 hours gave a higher yield of the desired product compared to cocktails containing water.[4]

  • Possible Cause 2: Oxidation of Methionine. Methionine residues are susceptible to oxidation during cleavage.[6]

    • Solution: Use a cleavage cocktail containing scavengers that prevent methionine oxidation, such as Reagent H.[6][10] Cleaving under a nitrogen atmosphere can also help.[7]

  • Possible Cause 3: Diketopiperazine (DKP) Formation.

    • Solution: Use a resin with a bulky linker (e.g., 2-chlorotrityl chloride resin) and couple the third amino acid immediately after the deprotection of the second.[1]

Data Presentation

Table 1: Comparison of Common Cleavage Cocktails for Peptides

Reagent NameCompositionRecommended forNot Recommended forReference
Reagent B TFA/phenol/water/TIPS (88/5/5/2)General use, especially for peptides with Trp, His, Met, Cys on PAL or Rink Amide resins.Peptides with Arg(Pbf) if more than one is present.[10][11]
Reagent K TFA/phenol/water/thioanisole/EDT (82.5/5/5/5/2.5)General use, for peptides with Trp, His, Met, Cys, Arg(Mtr/Pmc).---[11]
TFA/water (95/5) TFA/water (95/5)Peptides without Trp, Met, or Cys.Peptides containing Trp, Met, or Cys.[11]
Reagent H TFA/phenol/thioanisole/EDT/water/DMS/NH4I (81/5/5/2.5/3/2/1.5 w/w)Peptides containing methionine to prevent oxidation.---[6]

TFA: Trifluoroacetic acid, TIPS: Triisopropylsilane, EDT: 1,2-ethanedithiol, DMS: Dimethylsulfide.

Experimental Protocols

Protocol 1: General Cleavage from Wang Resin using a TFA Cocktail
  • N-terminal Fmoc Deprotection: Ensure the N-terminal Fmoc group is removed before cleavage.[9]

  • Resin Preparation: Wash the peptide-resin with Dichloromethane (DCM).[11]

  • Cleavage Reaction:

    • Prepare the desired cleavage cocktail fresh (e.g., Reagent B: TFA/phenol/water/TIPS, 88:5:5:2 v/v/v/v).[10][11]

    • Add the cleavage cocktail to the peptide-resin (approximately 5 mL for 0.5 g of resin).[11]

    • Allow the reaction to proceed for 1-4 hours at room temperature with occasional swirling.[9][11] The optimal time should be determined by a trial cleavage.[11]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.[9]

    • Combine the filtrates and add cold (4°C) methyl t-butyl ether or diethyl ether (8-10 times the volume of the filtrate) to precipitate the peptide.[9][10] A white precipitate should form.[11]

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether to remove scavengers.

    • Lyophilize the crude peptide.

Protocol 2: On-Resin N-Methylation (Fukuyama-Mitsunobu based)

This is a three-step procedure performed on the resin after Fmoc deprotection of the N-terminal amine to be methylated.[1][12]

  • Sulfonylation (o-NBS Protection):

    • Swell the N-terminally deprotected peptide-resin in N-Methyl-2-pyrrolidone (NMP).[1]

    • Add a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine or DIEA in NMP to the resin.

    • Agitate for a short duration (e.g., 5-10 minutes).[1]

    • Wash the resin thoroughly with NMP.[1]

  • Methylation:

    • Prepare a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and methyl p-toluenesulfonate or dimethyl sulfate in NMP.

    • Add the solution to the resin and agitate.

  • Desulfonylation (o-NBS Removal):

    • Prepare a solution of 2-mercaptoethanol and DBU in NMP.[1]

    • Add the solution to the resin and agitate for 5-10 minutes. Repeat this step once.[1]

    • Wash the resin thoroughly to prepare for the next coupling step.

Visualizations

Cleavage_Workflow Start Peptide-Resin (N-terminal Fmoc removed) Cleavage Add Cleavage Cocktail (e.g., Reagent B) Start->Cleavage Incubation Incubate 1-4h at Room Temperature Cleavage->Incubation Filtration Filter to separate resin from filtrate Incubation->Filtration Precipitation Add cold ether to filtrate to precipitate peptide Filtration->Precipitation Isolation Centrifuge and wash peptide pellet Precipitation->Isolation End Lyophilized Crude Peptide Isolation->End

Caption: General workflow for peptide cleavage from the solid support.

On_Resin_N_Methylation Start Deprotected N-terminus on Resin Sulfonylation Step 1: Sulfonylation (o-NBS-Cl, Base) Start->Sulfonylation Methylation Step 2: Methylation (Methylating agent, Base) Sulfonylation->Methylation Desulfonylation Step 3: Desulfonylation (2-Mercaptoethanol, DBU) Methylation->Desulfonylation End N-Methylated Amine Ready for next coupling Desulfonylation->End

Caption: On-resin N-methylation workflow.

References

monitoring incomplete coupling of N-Methylvaline in real-time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the real-time monitoring of incomplete N-Methylvaline coupling during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound so challenging and often incomplete?

A1: The primary reason for incomplete this compound coupling is steric hindrance. The presence of a methyl group on the alpha-amine, in addition to the bulky isopropyl side chain of valine, creates a sterically crowded environment. This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid, leading to slower reaction rates and lower coupling yields compared to less hindered amino acids.

Q2: What are the common consequences of incomplete this compound coupling?

A2: The most frequent issues arising from incomplete coupling include:

  • Low Coupling Yields: Reactions may not proceed to completion, even with extended reaction times.

  • Slow Reaction Kinetics: The coupling reaction can be exceptionally slow.

  • Formation of Deletion Sequences: If the unreacted this compound amine is not capped, it will react with the subsequent amino acid in the sequence, leading to peptides missing the intended residue. These deletion sequences are often difficult to separate during purification, reducing the overall purity and yield of the target peptide.[1]

Q3: Why is the standard Kaiser test unreliable for monitoring this compound coupling?

A3: The Kaiser test, or ninhydrin test, is used to detect primary amines. This compound is a secondary amine due to the methyl group on the nitrogen atom. The ninhydrin reagent does not react with secondary amines to produce the characteristic dark blue color, making the Kaiser test ineffective for monitoring the presence of unreacted this compound. Alternative colorimetric tests are required.

Q4: What are suitable qualitative methods for monitoring this compound coupling?

A4: For monitoring the presence of unreacted secondary amines like this compound, the following colorimetric tests are recommended:

  • Bromophenol Blue Test: This test is based on an acid-base reaction. The free secondary amine is basic and will deprotonate the bromophenol blue indicator, causing a color change from yellow to blue or green.[2][3][4]

  • Chloranil Test: This is a highly sensitive test for secondary amines. A positive result, indicating an incomplete coupling, is the appearance of a blue color on the resin beads.[5]

Q5: Are there quantitative methods to monitor the coupling reaction in real-time?

A5: Yes, quantitative methods can provide more precise data on coupling efficiency. One common approach is the in-line monitoring of Fmoc deprotection using UV-vis spectroscopy in flow-based SPPS. The amount of Fmoc released is proportional to the number of successful couplings in the previous step. Additionally, high-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis of a small, cleaved sample from the resin can be used to quantify the ratio of the desired peptide to any unreacted starting material.

Q6: What is "capping," and why is it important when dealing with incomplete this compound coupling?

A6: Capping is a chemical process that permanently blocks any unreacted amino groups on the peptide chain.[1] This is typically done by acetylation with acetic anhydride.[1] The resulting acetylated N-terminus is no longer reactive in subsequent coupling cycles, effectively terminating the elongation of these "failed" sequences.[1] The capped, truncated peptides are chemically distinct and generally shorter than the desired product, which facilitates their removal during purification.[1]

Troubleshooting Guide

Issue 1: Positive color test (e.g., Bromophenol Blue or Chloranil test is blue) after initial coupling.

This indicates an incomplete coupling reaction with unreacted this compound on the resin.

Possible Cause Suggested Solution
Insufficient reactivity of the coupling reagent. Switch to a more potent coupling reagent specifically designed for sterically hindered amino acids. Onium-salt-based reagents like HATU, HCTU, or COMU are generally more effective. For extremely difficult couplings, phosphonium-based reagents like PyAOP or PyBOP may provide better results.
Suboptimal reaction time or temperature. Extend the coupling reaction time (e.g., 2-24 hours). A moderate increase in temperature (e.g., to 40-50°C) can also help overcome the activation energy barrier, but should be used cautiously to avoid racemization.
Peptide aggregation on the solid support. Change the solvent to a more disruptive one, such as N-methyl-2-pyrrolidone (NMP) or a mixture of dimethylformamide (DMF) and dichloromethane (DCM).

Troubleshooting Workflow:

start Positive Color Test (Incomplete Coupling) double_couple Perform a Second Coupling ('Double Coupling') start->double_couple re_monitor Re-monitor with Color Test double_couple->re_monitor still_positive Test Still Positive re_monitor->still_positive Positive proceed Proceed to Next Deprotection re_monitor->proceed Negative change_reagents Change Coupling Reagents (e.g., to HATU, PyAOP) change_conditions Change Solvent/Increase Temp. change_reagents->change_conditions still_positive->change_reagents final_check Re-monitor with Color Test change_conditions->final_check cap Cap Unreacted Amines (Acetic Anhydride) final_check->cap Positive final_check->proceed Negative cap->proceed

Troubleshooting decision tree for incomplete coupling.
Issue 2: Ambiguous or faint color test result.

This can make it difficult to determine if the coupling is complete.

Possible Cause Suggested Solution
Very slow reaction kinetics. Extend the coupling time by an additional 1-2 hours and re-test.
Low sensitivity of the chosen test for the specific sequence. Use a different qualitative test. If the Bromophenol Blue test is ambiguous, try the more sensitive Chloranil test.
Insufficient washing of the resin. Ensure the resin is thoroughly washed with DMF before performing the test to remove any residual reagents that could interfere with the color development.

Quantitative Data Summary

The choice of coupling reagent and reaction conditions significantly impacts the efficiency of coupling to the sterically hindered this compound residue. The following tables summarize typical observations and recommendations.

Table 1: Comparison of Common Coupling Reagents for this compound

Coupling ReagentGeneral EfficacyTypical Reaction TimeKey Considerations
HBTU/HCTUModerate2-6 hoursOften requires double coupling for acceptable yields.
HATU High 1-4 hours Frequently recommended for hindered couplings; generally provides higher yields. [6][7][8][9]
PyAOP/PyBOPVery High1-4 hoursPhosphonium-based reagents, very effective but can be more expensive.
DIC/HOBtLow to Moderate4-24 hoursGenerally not recommended for a first attempt with this compound due to lower reactivity.

Table 2: Effect of Reaction Conditions on Coupling Efficiency

ParameterCondition 1Condition 2Impact on Efficiency
Temperature Room Temperature40-50°CIncreased temperature can improve coupling efficiency but also increases the risk of racemization.
Solvent DMFNMP or DMF/DCM (1:1)For aggregating sequences, more disruptive solvents like NMP can improve solvation and increase yields.
Coupling Time 1-2 hours> 4 hours (or overnight)Extended reaction times are often necessary to drive the reaction to completion.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of an Amino Acid to this compound

This protocol describes a standard procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide with an N-terminal this compound.

Materials:

  • Peptide-resin with N-terminal this compound

  • Fmoc-protected amino acid (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)[6]

  • Anhydrous DMF or NMP

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin has been thoroughly washed with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (4 eq.) and HATU (3.9 eq.) in a minimal amount of DMF or NMP.

  • Pre-activation: Add DIPEA (8 eq.) to the activation mixture and allow it to pre-activate for 2-3 minutes at room temperature.[6]

  • Coupling Reaction: Add the activated amino acid solution to the swollen resin.

  • Agitation: Agitate the reaction vessel using a shaker or nitrogen bubbling for at least one hour at room temperature.[6]

  • Monitoring: After the initial coupling time, take a small sample of the resin and perform a qualitative monitoring test (e.g., Bromophenol Blue or Chloranil test) to check for completion.

  • Recoupling (if necessary): If the monitoring test is positive (indicating incomplete reaction), drain the coupling solution, wash the resin with DMF, and repeat steps 2-6.

  • Washing: Once the reaction is complete (negative monitoring test), drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Workflow for HATU Coupling:

Workflow for HATU-mediated coupling.
Protocol 2: Bromophenol Blue Test for Unreacted Secondary Amines

This is a rapid qualitative test to detect the presence of free secondary amines on the resin.

Materials:

  • Bromophenol Blue test solution (0.05% w/v in Dimethylacetamide or similar solvent)[10]

  • Peptide-resin sample

  • Small test tube

Procedure:

  • Sample Preparation: Place a small sample of peptide-resin (10-15 beads) into a small test tube.

  • Washing: Carefully wash the resin beads with fresh DMF to remove any residual base (e.g., DIPEA), which could cause a false positive. Withdraw the wash solvent.[3]

  • Test: Add 1-2 drops of the Bromophenol Blue test solution to the washed beads.[3]

  • Observation: Immediately observe the color of the beads and the solution.

    • Yellow/Greenish-Yellow: Indicates a complete or nearly complete coupling (no free amine).[3]

    • Blue or Greenish-Blue: Indicates an incomplete coupling (free amine is present).[3][4]

Protocol 3: Chloranil Test for Unreacted Secondary Amines

This is a highly sensitive test for detecting secondary amines.

Materials:

  • Reagent A: 2% (v/v) acetaldehyde in DMF.[5][10]

  • Reagent B: 2% (w/v) p-chloranil in DMF.[5]

  • Peptide-resin sample (1-5 mg)

  • Small test tube

Procedure:

  • Sample Preparation: Place a small sample of the peptide-resin in a small test tube.

  • Reagent Addition: Add 1-2 drops of Reagent A, followed by 1-2 drops of Reagent B to the resin.[1][5]

  • Incubation: Let the mixture stand at room temperature for approximately 5 minutes.[5]

  • Observation: Observe the color of the resin beads.

    • Colorless or Pale Yellow: Indicates a complete coupling.

    • Blue Color on Beads: Indicates the presence of unreacted secondary amines, signifying an incomplete coupling.[5]

Protocol 4: Capping of Unreacted Amines

This procedure is used to terminate peptide chains where the coupling of this compound has failed.

Materials:

  • Peptide-resin with unreacted this compound

  • Capping Solution: A mixture of acetic anhydride (50 equivalents based on initial resin substitution) and pyridine (50 equivalents) in DMF.[1][5]

  • DMF

Procedure:

  • Post-Coupling Wash: After an incomplete this compound coupling attempt, filter the coupling solution and wash the peptide-resin thoroughly with DMF (3-5 times) to remove residual reagents.[1]

  • Capping Reaction: Suspend the washed peptide-resin in the freshly prepared capping solution.

  • Agitation: Gently agitate the reaction vessel at room temperature for 30 minutes.[1][5]

  • Post-Capping Wash: Filter the capping solution and wash the resin extensively with DMF (3-5 times) to completely remove excess capping reagents and byproducts.[1]

  • Verification: Perform a Bromophenol Blue or Chloranil test to confirm the absence of free amines. If the test is negative, proceed with the next Fmoc-deprotection step. If it remains positive, repeat the capping procedure.[1]

Mechanism of Capping:

cluster_reactants Reactants cluster_product Product Unreacted_Amine Resin-Peptide-NH(Me)Val Capped_Peptide Resin-Peptide-N(Ac)(Me)Val (Unreactive Acetamide) Unreacted_Amine->Capped_Peptide Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Capped_Peptide

Acetylation of an unreacted amine to form a stable amide.

References

Technical Support Center: N-Methylvaline and Peptide Aggregation in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of N-Methylvaline on peptide aggregation during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem during synthesis?

A1: Peptide aggregation is the self-association of growing peptide chains on the solid support, often driven by the formation of intermolecular hydrogen bonds that lead to stable secondary structures like β-sheets.[1] This is particularly common in hydrophobic sequences.[2] Aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions. The consequences include the formation of truncated or deletion sequences, resulting in low yields and difficult purification of the target peptide.[3]

Q2: How does incorporating this compound help in mitigating peptide aggregation?

A2: this compound, an N-methylated amino acid (NMAA), introduces a methyl group on the backbone amide nitrogen. This modification sterically disrupts the formation of regular hydrogen bonding patterns required for stable secondary structures like β-sheets, which are the primary cause of aggregation.[4][5] By breaking up these aggregates, this compound helps to improve the solvation of the peptide-resin complex, leading to more efficient coupling and deprotection steps. Additionally, N-methylation can increase the solubility and enzymatic stability of the final peptide.[6][7][8]

Q3: Are there any challenges associated with using this compound in peptide synthesis?

A3: Yes, the primary challenge is the increased steric hindrance caused by the N-methyl group. This can make the coupling of an amino acid to an N-methylated residue (like this compound) and particularly the coupling between two N-methylated amino acids, difficult and slow.[8][9] Standard coupling reagents may be inefficient, necessitating the use of more potent activators and potentially longer reaction times or double coupling protocols.[8]

Q4: What are the signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?

A4: Signs of aggregation during batch synthesis include shrinking or clumping of the resin, which fails to swell properly.[2] In continuous flow synthesis, aggregation can be detected by a broadening and flattening of the UV-Vis absorbance profile during the Fmoc-deprotection step.[10] Analytical techniques like HPLC of a small cleavage sample will show a complex mixture of byproducts, including deletion and truncated sequences.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low coupling efficiency after incorporating this compound (Positive Kaiser or Bromophenol Blue test) Steric hindrance from the N-methyl group is slowing down the acylation reaction.- Use a more powerful coupling reagent such as HATU, HCTU, PyAOP, or PyBOP/HOAt.[8][9]- Increase the coupling time and/or perform a double coupling.- Increase the reaction temperature.[2]- Use a pseudo-proline dipeptide if the sequence allows, to improve kinetics.
Incomplete Fmoc-deprotection Aggregation of the peptide chains is preventing the deprotection reagent from accessing the Fmoc group.- Switch to a stronger deprotection reagent, for example, by adding DBU to the piperidine solution.[2]- Use solvents known to disrupt aggregation, such as N-Methylpyrrolidone (NMP) or adding Dimethyl sulfoxide (DMSO) to the DMF.[2]- Employ microwave irradiation to increase reaction kinetics and disrupt aggregates.[2]
Resin clumping and poor swelling Severe on-resin aggregation due to interchain hydrogen bonding.- Resynthesize the peptide on a resin with lower substitution or a more polar resin like TentaGel or NovaSyn® TG.[2]- Add chaotropic salts like LiCl or KSCN to the reaction mixture to disrupt hydrogen bonds.[2]- Use sonication to physically break up resin clumps.[2]
Multiple peaks in HPLC of crude product Besides deletion/truncation products from aggregation, N-methylated peptides can exhibit multiple peaks due to the presence of slowly interconverting cis/trans rotamers of the Xaa-N-Me-Val bond.[9]- Heat the HPLC sample before injection or analyze at an elevated column temperature to facilitate interconversion and potentially merge the peaks.[9]- This is an inherent property and may not indicate impurity; use Mass Spectrometry to confirm that the multiple peaks correspond to the same mass.
Side reactions during final cleavage Acid-labile side-chain protecting groups or the peptide backbone itself can be susceptible to side reactions during TFA cleavage, which can be exacerbated in N-methylated peptides.[9]- Optimize the cleavage cocktail and time. Reduce the cleavage time to the minimum necessary.[9]- Add appropriate scavengers to the TFA cocktail (e.g., triisopropylsilane, water, dithiothreitol) to quench reactive species.[11]

Experimental Protocols & Analytical Methods

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines a general procedure for manual Fmoc-based SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 1-2 hours.[12]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v). Perform this step twice: first for 5 minutes, drain, and then for 15 minutes. Wash the resin thoroughly with DMF and DCM.[12]

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vessel, pre-activate a solution of the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIEA (6 eq.) for 1-2 minutes.

    • Add the activated solution to the resin and shake for 1-2 hours.

    • Monitor completion with a negative Kaiser test.[12]

  • Coupling of Fmoc-N-Methylvaline or Coupling to an N-terminal this compound:

    • Dissolve Fmoc-N-Methylvaline-OH (or the incoming Fmoc-amino acid) (4 eq.) and HATU (4 eq.) in DMF.

    • Add DIEA (8 eq.) to the solution and allow it to activate for 5 minutes.[8]

    • Add the activated mixture to the deprotected peptide-resin and shake for at least 2 hours, or overnight if necessary.[8]

    • Monitor the reaction using the Bromophenol Blue test, as the Kaiser test gives a false negative with secondary amines.[8] If the test is positive (blue/green beads), recouple.

  • Washing: After each deprotection and coupling step, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Cleavage and Deprotection: After synthesis completion, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.[13]

  • Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry under vacuum.[13] Purify the crude peptide using reverse-phase HPLC.

Analytical Techniques for Monitoring Aggregation
Technique Principle Application during Synthesis
In-line UV-Vis Monitoring (Flow SPPS) Measures the UV absorbance of the Fmoc-piperidine adduct released during deprotection. The peak shape provides kinetic information.A sharp, symmetrical peak indicates efficient deprotection. Aggregation causes peak broadening and tailing due to slower reaction kinetics.[10][14]
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their physicochemical properties (e.g., hydrophobicity).Analysis of a small, cleaved sample of the peptide-resin can reveal the purity and presence of deletion or truncated sequences, which are hallmarks of aggregation-induced synthesis failure.[10][15]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.Confirms the molecular weight of the desired peptide and helps identify byproducts (e.g., truncated sequences) in the crude product after cleavage.[15]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light to determine the secondary structure of peptides.Can be used to analyze the conformation of the cleaved peptide. A transition to a β-sheet structure is indicative of aggregation.[16]
Transmission Electron Microscopy (TEM) Uses a beam of electrons to create a high-resolution image of a sample.Visualizes the morphology of peptide aggregates (e.g., amorphous aggregates, fibrils) in the final product after cleavage.[16]

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_cleavage Final Steps cluster_analysis Analysis & Purification Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HATU/DIEA) Wash1->Coupling Monitor Monitor Reaction (Kaiser/Bromophenol Blue Test) Coupling->Monitor Wash2 Wash (DMF/DCM) Wash2->Deprotection Next Cycle Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Cycle Monitor->Wash2 Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Characterization (LC-MS, CD, TEM) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

aggregation_logic cluster_problem Problem: Peptide Aggregation cluster_consequences Consequences cluster_solution Solution: this compound Aggregation Inter-chain H-Bonding (β-Sheet Formation) IncompleteRxn Incomplete Coupling & Deprotection Aggregation->IncompleteRxn DifficultSeq Hydrophobic or 'Difficult' Sequence DifficultSeq->Aggregation LowYield Low Yield & Purity IncompleteRxn->LowYield NMeVal Incorporate This compound Disruption Steric Disruption of H-Bonding NMeVal->Disruption Disruption->Aggregation Inhibits ImprovedSynth Improved Synthesis Efficiency Disruption->ImprovedSynth

Caption: Logical diagram of aggregation and the role of this compound.

References

Validation & Comparative

N-Methyl-D-valine vs. N-Methyl-L-valine: A Comparative Guide to Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide therapeutics, enhancing stability is a critical endeavor to improve efficacy and bioavailability. N-methylation of amino acids is a widely adopted strategy to confer resistance to proteolytic degradation. This guide provides a comprehensive comparison of the effects of two stereoisomeric N-methylated amino acids, N-Methyl-D-valine and N-Methyl-L-valine, on peptide stability. While direct head-to-head comparative studies with quantitative data for these specific isomers are not extensively available in the current literature, this guide synthesizes established principles of N-methylation and D-amino acid substitution to provide a robust comparison for researchers, scientists, and drug development professionals.

Core Concepts: Enhancing Peptide Stability

The therapeutic application of many peptides is hampered by their rapid degradation by proteases in the body. Two primary strategies to overcome this limitation are the introduction of N-methylated amino acids and the substitution of L-amino acids with their D-enantiomers.

N-Methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone introduces steric hindrance.[1] This modification disrupts the hydrogen bonding patterns recognized by proteases, thereby shielding the peptide bond from enzymatic cleavage.[1][2] A single N-methyl group can confer protection over a four-residue window.[1]

D-Amino Acid Substitution: Proteolytic enzymes are highly stereospecific and primarily recognize and cleave peptide bonds formed by L-amino acids.[3] Peptides containing D-amino acids are not readily recognized by these enzymes, leading to a significant increase in their stability and in vivo half-life.[3]

The incorporation of N-Methyl-D-valine combines both of these stability-enhancing features, suggesting a potentially synergistic effect on proteolytic resistance.

Quantitative Comparison of Peptide Stability

While direct experimental data comparing the half-life of peptides containing N-Methyl-D-valine versus N-Methyl-L-valine is limited, we can extrapolate from studies on N-methylated and D-amino acid-substituted peptides to provide an illustrative comparison. The following table presents hypothetical, yet representative, data on the proteolytic stability of a model peptide containing these modifications when exposed to human serum in vitro.

Peptide VariantKey Structural FeatureExpected Half-life (t½) in Human SerumIllustrative % Intact Peptide after 8 hours
Unmodified PeptideAll L-amino acids~15 minutes< 1%
Peptide + L-ValineStandard L-amino acid~15 minutes< 1%
Peptide + N-Methyl-L-valineN-methylationSignificantly Increased (e.g., ~12 hours)~60%
Peptide + D-ValineD-amino acid substitutionSignificantly Increased (e.g., > 24 hours)> 90%
Peptide + N-Methyl-D-valineN-methylation & D-amino acidVery Significantly Increased (e.g., > 48 hours)> 95%

Note: The data presented in this table is illustrative and serves to demonstrate the expected magnitude of stability enhancement based on established principles. Actual results will vary depending on the specific peptide sequence, the location of the modification, and the enzymatic environment.

Conformational Effects on Peptide Structure

The introduction of N-methylated amino acids, particularly those with the D-configuration, can significantly impact the secondary structure of a peptide. Circular Dichroism (CD) spectroscopy is a powerful technique to assess these conformational changes.

Peptide VariantExpected Conformational ImpactIllustrative CD Spectroscopy Signature
Unmodified PeptideMay adopt α-helical, β-sheet, or random coil structures depending on the sequence.Standard spectra for α-helix (negative bands at ~208 and ~222 nm) or β-sheet (negative band at ~218 nm).
Peptide + N-Methyl-L-valineThe N-methyl group can disrupt hydrogen bonding, potentially destabilizing ordered secondary structures like α-helices and β-sheets, and favoring turn-like structures.Reduction in the intensity of α-helical or β-sheet signals.
Peptide + N-Methyl-D-valineThe D-configuration can act as a helix breaker in a predominantly L-amino acid sequence. The combination with N-methylation can induce unique turn structures.Significant alteration of the CD spectrum, potentially showing characteristics of a turn structure (e.g., positive band around 211-222 nm and negative band around 200 nm for certain turn types).[4]

Experimental Protocols

Protocol 1: In Vitro Protease Stability Assay

This protocol outlines a general method to assess the stability of peptides in the presence of a specific protease or in a biological matrix like human serum.

Materials:

  • Purified peptides (unmodified, with N-Methyl-L-valine, and with N-Methyl-D-valine)

  • Protease solution (e.g., trypsin, chymotrypsin) or human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in acetonitrile)

  • Incubator at 37°C

  • Centrifuge

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of each peptide in PBS.

  • Reaction Setup: In separate microcentrifuge tubes, mix the peptide stock solution with either the protease solution (e.g., at a 1:100 enzyme-to-substrate ratio) or an equal volume of human serum.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution to the aliquot.

  • Protein Precipitation: If using serum, centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • RP-HPLC Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining. Use a suitable gradient to separate the parent peptide from any degradation products.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. Plot the percentage of remaining peptide versus time to determine the degradation profile and calculate the half-life (t½).

ProteaseStabilityAssay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide Peptide Stock Solutions (1 mg/mL) Mix Mix Peptide and Enzyme/Serum Peptide->Mix Enzyme Protease Solution or Human Serum Enzyme->Mix Incubate Incubate at 37°C Mix->Incubate TimePoints Collect Aliquots at Time Points Incubate->TimePoints Quench Quench Reaction with TFA/Acetonitrile TimePoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge HPLC RP-HPLC Analysis Centrifuge->HPLC Data Calculate Half-life (t½) HPLC->Data SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple Amino Acid Coupling (Standard or N-Methylated) Deprotect->Couple Wash Wash Resin Couple->Wash Repeat Repeat for each Amino Acid Wash->Repeat Repeat->Deprotect Next Amino Acid Cleave Cleave from Resin (TFA Cocktail) Repeat->Cleave Final Amino Acid Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify

References

A Comparative Guide to N-Methylvaline and N,N-Dimethylvaline in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptide backbones is a critical tool for enhancing the therapeutic efficacy of peptide-based drugs. Among the various modifications, N-alkylation of amino acid residues offers a promising strategy to overcome inherent limitations such as poor metabolic stability and low cell permeability. This guide provides a comprehensive comparison of two such modifications: N-Methylvaline and N,N-Dimethylvaline. By examining their effects on key physicochemical and biological properties, this document aims to inform the rational design of peptide therapeutics with improved pharmacological profiles.

The Impact of N-Methylation on Peptide Properties

The introduction of methyl groups to the amide nitrogen of the peptide backbone can profoundly alter the physicochemical properties of a peptide.[1] This modification enhances metabolic stability by creating steric hindrance that protects the peptide bond from enzymatic degradation by proteases.[1][2] Furthermore, N-methylation can improve membrane permeability by reducing the peptide's hydrogen-bonding capacity and increasing its lipophilicity.[1] However, these modifications also introduce significant conformational constraints that can impact receptor binding and overall biological activity.[1]

The choice between a single N-methylation (this compound) and a geminal dimethylation (N,N-Dimethylvaline) on a valine residue presents a trade-off between stability, permeability, and potential loss of biological activity due to steric hindrance and conformational rigidity.

Data Presentation: A Comparative Analysis

While direct, side-by-side quantitative data for identical peptide sequences containing this compound versus N,N-Dimethylvaline is limited in publicly available literature, the following tables summarize the expected trends and provide representative data based on established principles of peptide chemistry. The actual values are highly dependent on the specific peptide sequence and the location of the modification.

Table 1: Comparison of Physicochemical and Biological Properties

PropertyThis compoundN,N-DimethylvalineRationale
Steric Hindrance ModerateHighThe second methyl group in N,N-Dimethylvaline significantly increases steric bulk around the amide bond.[1]
Conformational Rigidity IncreasedHighly IncreasedRotation around the peptide bond is more restricted with two methyl groups, leading to a more constrained backbone.[1]
Hydrogen Bond Donating Capacity EliminatedEliminatedThe amide proton is replaced in both modifications.[1]
Propensity for cis-Peptide Bonds IncreasedIncreasedN-alkylation can favor the formation of cis-peptide bonds compared to non-methylated residues.[3]
Lipophilicity (LogP) IncreasedHigher IncreaseThe addition of a second methyl group further increases the nonpolar surface area.
Synthetic Accessibility More establishedMore challengingCoupling of N,N-dimethylated amino acids can be sterically hindered, requiring specialized coupling reagents and longer reaction times.[1][4]

Table 2: Representative Performance Data in a Hypothetical Peptide Sequence

ParameterUnmodified ValineThis compoundN,N-Dimethylvaline
Enzymatic Half-life (t½) in Human Serum ~15 min~8 hours~18 hours
Cell Permeability (Papp) in PAMPA Assay (x 10⁻⁶ cm/s) < 1.02.5 - 5.05.0 - 8.0
Receptor Binding Affinity (IC₅₀) 10 nM15 nM50 nM

Disclaimer: The data in Table 2 is illustrative and intended to highlight the expected trends based on the known effects of N-methylation. Actual values are highly dependent on the specific peptide sequence and the experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of N-Alkylated Peptides

This protocol outlines the general steps for incorporating this compound or N,N-Dimethylvaline into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Materials and Reagents:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-N-Methyl-L-valine-OH or Fmoc-N,N-Dimethyl-L-valine-OH

  • Coupling reagents (e.g., HATU, HBTU, HCTU)[4]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.[1]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.[1]

  • Amino Acid Coupling (Standard Amino Acids): Pre-activate a solution of Fmoc-amino acid (3 eq.), a suitable coupling reagent (e.g., HBTU, 2.9 eq.), and DIPEA (6 eq.) in DMF. Add the activated solution to the resin and shake for 1-2 hours. Monitor completion with a Kaiser test.

  • Amino Acid Coupling (this compound or N,N-Dimethylvaline): Due to steric hindrance, coupling of N-alkylated amino acids is more challenging.[4][5] Use a high-reactivity coupling reagent like HATU (2.9 eq.).[4][5] Pre-activate the N-alkylated amino acid (3 eq.) with HATU and DIPEA (6 eq.) in DMF for 5 minutes. Add to the resin and allow to react for 4-6 hours, or even overnight. The Kaiser test is not effective for secondary amines; use a bromophenol blue or isatin test to monitor the reaction.[4]

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.[1]

  • Cleavage and Deprotection: After the final Fmoc deprotection, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1]

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage filtrate to cold diethyl ether. Centrifuge to pellet the peptide and dry under vacuum.[1]

  • Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Serum Stability Assay

This assay assesses the stability of peptides in human serum.

Procedure:

  • Peptide Incubation: Dissolve the purified peptides to a final concentration of 1 mg/mL in a solution of human serum and incubate at 37°C.[2]

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the peptide-serum mixture.[2]

  • Protein Precipitation: Quench the reaction by adding an equal volume of acetonitrile with 0.1% TFA to precipitate the serum proteins.[1][2]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[1][2]

  • HPLC Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.[1][2]

  • Data Analysis: Plot the percentage of remaining peptide against time to determine the peptide's half-life in serum.[1][2]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is an in vitro model for predicting passive, transcellular permeability.[6]

Procedure:

  • Prepare Donor Plate: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The test peptide is added to the wells of this donor plate.

  • Prepare Acceptor Plate: An acceptor plate is filled with a buffer solution.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours).

  • Quantification: The concentration of the peptide in both the donor and acceptor wells is determined by HPLC or LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (V_A / (Area × Time)) × -ln(1 - [drug]_acceptor / [drug]_equilibrium) Where V_A is the volume of the acceptor well, Area is the area of the membrane, and Time is the incubation time.

Mandatory Visualizations

Signaling Pathway

The incorporation of N-methylated residues can influence how a peptide interacts with its biological target, such as a G-protein coupled receptor (GPCR), and subsequently affects downstream signaling pathways.[1]

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Peptide_Ligand Peptide Ligand (with this compound or N,N-Dimethylvaline) GPCR GPCR Peptide_Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: GPCR signaling pathway initiated by a peptide ligand.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of peptides containing this compound or N,N-Dimethylvaline.

Experimental_Workflow Peptide_Design Peptide Design SPPS Solid-Phase Peptide Synthesis (SPPS) Peptide_Design->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Assays Biological Assays (Stability, Permeability, Affinity) Characterization->Assays Data_Analysis Data Analysis and Comparison Assays->Data_Analysis

Caption: Workflow for peptide synthesis and evaluation.

Logical Relationship

This diagram illustrates the logical relationship between the structural modifications and their resulting effects on peptide properties.

Logical_Relationship Modification Backbone Modification (this compound or N,N-Dimethylvaline) Steric_Hindrance Increased Steric Hindrance Modification->Steric_Hindrance H_Bond Eliminated H-Bond Donor Modification->H_Bond Conformation Altered Conformation Modification->Conformation Stability Increased Enzymatic Stability Steric_Hindrance->Stability Affinity Potentially Altered Receptor Binding Affinity Steric_Hindrance->Affinity Permeability Increased Cell Permeability H_Bond->Permeability Conformation->Affinity

Caption: Effects of N-alkylation on peptide properties.

Conclusion

The incorporation of this compound and N,N-Dimethylvaline represents a powerful strategy for enhancing the drug-like properties of peptide therapeutics. This compound offers a moderate increase in steric hindrance, leading to improved enzymatic stability and cell permeability with a potentially lower risk of significantly reducing receptor binding affinity. In contrast, N,N-Dimethylvaline provides a higher degree of steric protection and a greater impact on lipophilicity, which can lead to superior stability and permeability. However, the increased bulk and conformational rigidity associated with N,N-dimethylation pose a greater risk to receptor binding and present more significant synthetic challenges. The choice between these two modifications should be guided by the specific therapeutic objective, the structure-activity relationship of the peptide, and a careful consideration of the trade-offs between enhanced pharmacokinetic properties and retained biological activity. Empirical testing as outlined in the provided protocols is essential for the rational design and optimization of next-generation peptide therapeutics.

References

N-Methylvaline vs. Proline in Peptides: A Comparative Guide to Conformational Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide design and drug development, the ability to precisely control peptide conformation is paramount to achieving desired therapeutic properties such as potency, selectivity, and metabolic stability. Both N-Methylvaline (NMeVal) and Proline (Pro) are powerful tools for introducing conformational constraints within a peptide backbone. However, they achieve this through distinct stereochemical mechanisms, leading to different structural outcomes. This guide provides an objective, data-driven comparison of the conformational effects of incorporating this compound versus Proline into peptide structures, supported by experimental data and detailed methodologies.

Core Conformational Differences: A Tale of Two Constraints

The fundamental difference in how this compound and Proline influence peptide conformation lies in the nature of their backbone constraints.

Proline's rigidity stems from its unique cyclic side chain , where the γ-carbon is covalently bonded to the backbone amide nitrogen, forming a pyrrolidine ring. This ring structure sterically hinders rotation around the N-Cα bond, effectively locking the phi (φ) dihedral angle to a narrow range of approximately -60° to -75°.[1] This inherent rigidity makes Proline a potent inducer of specific secondary structures, most notably β-turns and polyproline helices.[1]

This compound, on the other hand, exerts its influence through N-methylation of the amide nitrogen. This modification introduces a methyl group onto the backbone nitrogen, which has two primary consequences. First, it removes the amide proton, thereby eliminating its ability to act as a hydrogen bond donor. This can disrupt or prevent the formation of canonical secondary structures like α-helices and β-sheets, which are stabilized by backbone hydrogen bonds.[2] Second, the steric bulk of the N-methyl group can influence the equilibrium of the preceding peptide bond, often increasing the population of the cis isomer compared to non-methylated residues.[3][4]

Data Presentation: A Quantitative Comparison

While direct, side-by-side quantitative experimental data for this compound and Proline within the same peptide backbone is limited in the literature, we can compile expected values and data from analogous systems to provide a clear comparison. The following tables summarize the key conformational parameters.

FeatureL-ProlineN-Methyl-L-Valine
Primary Structural Constraint Cyclic side chain restricts φ angle.N-methylation of the amide nitrogen.
Backbone Dihedral Angle (φ) Restricted to approx. -60° to -75°.[1]Not directly restricted, but certain regions of Ramachandran space may be disfavored due to steric hindrance.
Hydrogen Bonding Capability Amide nitrogen is a hydrogen bond acceptor only.[1]Amide nitrogen is neither a donor nor an acceptor.
Propensity for cis-Peptide Bonds High, due to reduced steric clash between adjacent Cα atoms in the cis conformation compared to other amino acids.[5]Increased propensity compared to non-methylated residues.[3]
Influence on Secondary Structure Potent inducer of β-turns and polyproline helices.[1]Can disrupt α-helices and β-sheets due to loss of H-bonding; can induce turn-like structures.[2]
Side Chain Flexibility Limited due to the cyclic structure.The valine side chain retains its rotational freedom.

Table 1: Comparative Effects on Peptide Conformation.

ParameterPeptide ContextValue/ObservationReference
Proline φ Angle General Peptides~ -60° to -75°[1]
Proline cis/trans Ratio Ac-Ala-Xaa-Pro-Ala-Lys-NH2Varies with preceding residue (Xaa).[6]
N-Methylated Residue cis/trans Ratio Ac-(Z)-Δ(Me)Phe-NHMePredominantly cis in solution.[3]
N-Methylated Residue Effect Cyclic PentapeptidesCan be a better β-turn inducer than Proline.[7]

Table 2: Experimentally Derived Conformational Data.

Experimental Protocols

To facilitate further research and validation of these conformational effects, detailed experimental protocols for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

NMR is the most powerful technique for studying the three-dimensional structure and dynamics of peptides in solution.

Objective: To determine dihedral angles (φ, ψ, ω) and the ratio of cis and trans isomers of the peptide bond preceding the residue of interest.

Materials:

  • Purified peptide (1-5 mg)

  • Deuterated solvent (e.g., DMSO-d6, CDCl3, D2O)

  • NMR spectrometer (≥ 500 MHz recommended) with a suitable probe

Procedure:

  • Sample Preparation: Dissolve the peptide in the chosen deuterated solvent to a final concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and identify the number of conformational isomers present (indicated by multiple sets of peaks).

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). For N-methylated peptides, ROESY is often preferred. The presence of a strong αH(i) to αH(i-1) NOE/ROE is characteristic of a trans peptide bond, while a strong αH(i) to N-CH3(i-1) or αH(i-1) to N-CH3(i) for NMeVal or αH(i-1) to δH(i) for Proline is indicative of a cis peptide bond.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. The chemical shifts of Cβ and Cγ of Proline are particularly sensitive to the cis/trans isomerization state.

  • Data Analysis:

    • Resonance Assignment: Assign all proton and carbon resonances to their respective atoms in the peptide sequence for each isomer.

    • cis/trans Ratio Calculation: Integrate the signals of well-resolved protons corresponding to the cis and trans isomers in the 1D ¹H NMR spectrum to determine their relative populations.

    • Dihedral Angle Restraints: Measure coupling constants (e.g., ³J(HNHα)) to restrain the φ angle. Use the intensities of NOE/ROE cross-peaks to derive interproton distance restraints.

    • Structure Calculation: Use the experimental restraints in molecular dynamics or simulated annealing calculations (e.g., using software like CYANA, XPLOR-NIH, or AMBER) to generate an ensemble of 3D structures consistent with the NMR data.

X-ray Crystallography for Solid-State Conformation

X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.

Objective: To determine the precise atomic coordinates, bond lengths, bond angles, and dihedral angles of the peptide.

Materials:

  • Highly purified peptide (>98%)

  • A variety of solvents and precipitants for crystallization screening

  • Crystallization plates (e.g., hanging drop, sitting drop)

  • X-ray diffractometer

Procedure:

  • Crystallization: Screen a wide range of conditions (e.g., pH, temperature, precipitant concentration) to find conditions that yield single, well-diffracting crystals of the peptide.

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using methods such as direct methods or molecular replacement. Refine the atomic model against the experimental data to obtain the final structure.

  • Data Analysis: Analyze the final structure to determine precise bond lengths, bond angles, and dihedral angles (φ, ψ, ω) for each residue in the peptide.

Mandatory Visualizations

Logical Relationship of Conformational Effects

Conformational_Effects Pro Proline Cyclic Cyclic Side Chain Pro->Cyclic is defined by Cis_Peptide Increased Propensity for cis-Peptide Bond Pro->Cis_Peptide NMeVal This compound NMethyl N-Methylation NMeVal->NMethyl is defined by Phi_Restrict Restricted φ Angle (~ -60° to -75°) Cyclic->Phi_Restrict leads to No_H_Donor No Amide H-Bond Donor NMethyl->No_H_Donor results in NMethyl->Cis_Peptide Beta_Turn β-Turn / Polyproline Helix Induction Phi_Restrict->Beta_Turn promotes Disrupt_Secondary Disruption of α-Helix / β-Sheet No_H_Donor->Disrupt_Secondary causes Turn_Like Induction of Turn-Like Structures Cis_Peptide->Turn_Like can promote

Caption: Key structural features and their conformational consequences.

Experimental Workflow for Comparative Conformational Analysis

Experimental_Workflow start Peptide Design (Pro vs. NMeVal) synthesis Solid-Phase Peptide Synthesis start->synthesis purification Purification (HPLC) synthesis->purification analysis Conformational Analysis purification->analysis nmr NMR Spectroscopy (Solution State) analysis->nmr xray X-ray Crystallography (Solid State) analysis->xray nmr_data Dihedral Angles cis/trans Ratio 3D Structure Ensemble nmr->nmr_data xray_data Precise Dihedral Angles Bond Lengths Single 3D Structure xray->xray_data comparison Data Comparison and Interpretation nmr_data->comparison xray_data->comparison

Caption: Workflow for comparing peptide conformations.

Conclusion and Outlook

Both L-Proline and N-Methyl-L-Valine are invaluable tools for constraining peptide conformations, but they operate through different fundamental principles. Proline's rigid cyclic structure provides a predictable and powerful means of inducing specific turn and helical structures by restricting the φ dihedral angle.[1] N-Methyl-L-Valine, on the other hand, exerts its influence primarily by ablating the amide hydrogen bond donor capability and promoting cis-peptide bonds, which can disrupt regular secondary structures and introduce more flexible turns.[2][3]

The choice between incorporating Proline or N-Methyl-L-Valine will depend on the specific design goals. If a well-defined, rigid turn is desired, Proline is often the superior choice. If the goal is to introduce a more subtle conformational bias, disrupt a specific hydrogen bonding network, or improve metabolic stability through N-methylation, N-Methyl-L-Valine presents a compelling alternative. Further direct comparative studies, both experimental and computational, are needed to fully elucidate the nuanced conformational preferences imparted by N-Methyl-L-Valine in various peptide contexts.

References

N-Methylvaline vs. Sarcosine: A Comparative Guide to Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide therapeutics, strategic modifications are paramount to overcoming inherent liabilities such as poor metabolic stability and low cell permeability. N-methylation of the peptide backbone is a well-established strategy to enhance the drug-like properties of peptides. This guide provides a detailed comparison of two common N-methylated amino acids, N-Methylvaline and sarcosine (N-methylglycine), for peptide modification. By examining their respective impacts on proteolytic stability, cell permeability, and receptor binding affinity, this document aims to equip researchers with the knowledge to make informed decisions in peptide drug design.

The Critical Role of Side Chains in N-Methylation

The choice between incorporating this compound and sarcosine introduces distinct structural and functional consequences for a peptide. This compound, with its bulky isopropyl side chain, offers a greater degree of steric hindrance compared to sarcosine, which is the N-methylated form of glycine and lacks a side chain. This fundamental difference significantly influences the conformational flexibility of the peptide backbone and its interactions with biological macromolecules.

Comparative Analysis of Physicochemical and Biological Properties

While direct head-to-head experimental data for peptides differing only by this compound or sarcosine is not extensively available in the literature, we can infer their comparative performance based on the well-documented effects of N-methylation and the nature of their respective side chains. The following table summarizes the expected relative impact of these modifications on key peptide properties.

PropertyThis compound ModificationSarcosine ModificationRationale
Proteolytic Stability HighModerateThe bulky isopropyl side chain of this compound provides significant steric hindrance, effectively shielding the adjacent peptide bonds from enzymatic cleavage.[1][2] Sarcosine offers some protection due to the N-methyl group but lacks the additional bulk of a side chain.
Cell Permeability Moderate-HighModerateN-methylation, in general, increases lipophilicity and reduces the hydrogen bonding capacity of the peptide backbone, both of which favor passive diffusion across cell membranes.[2][3] The larger, more lipophilic side chain of this compound may further enhance this effect compared to sarcosine.
Conformational Rigidity HighLow-ModerateThe steric bulk of the this compound side chain severely restricts the rotation around the peptide backbone, leading to a more conformationally constrained peptide.[4] Sarcosine introduces less steric hindrance, allowing for greater conformational flexibility.
Receptor Binding Affinity Potentially High (Sequence Dependent)Potentially Moderate (Sequence Dependent)By locking the peptide into a bioactive conformation, this compound can lead to a significant increase in binding affinity.[4] However, this is highly dependent on the specific peptide and receptor. The flexibility imparted by sarcosine might be advantageous in some contexts, allowing for an "induced fit" binding mode.
Synthetic Accessibility ChallengingLess ChallengingThe coupling of amino acids to the sterically hindered N-methylated nitrogen of this compound can be difficult, often requiring specialized coupling reagents and longer reaction times.[5][6] The coupling to sarcosine is generally more straightforward.

Experimental Protocols

To empirically determine the advantages of this compound over sarcosine for a specific peptide, the following experimental protocols are recommended.

Protocol 1: In Vitro Proteolytic Stability Assay

This protocol outlines a general method to assess the stability of N-methylated peptides in the presence of proteases, such as those found in human serum.

1. Materials:

  • Test peptides (this compound-modified, sarcosine-modified, and unmodified control)

  • Human serum

  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Trifluoroacetic Acid (TFA))

  • Incubation buffer (e.g., Phosphate Buffered Saline, PBS)

  • High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

  • Preparation: Thaw human serum on ice and centrifuge to remove any precipitates.

  • Reaction Setup: In a microcentrifuge tube, pre-warm the serum to 37°C.

  • Initiate Reaction: Add the test peptide to the serum to a final concentration of 100 µg/mL.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic degradation by adding an equal volume of quenching solution.

  • Protein Precipitation: Incubate the quenched samples on ice for 10-20 minutes to precipitate serum proteins.

  • Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.[1][7]

3. Data Analysis:

  • Plot the percentage of intact peptide remaining versus time.

  • Calculate the half-life (t½) of each peptide from the degradation curve.

Protocol 2: Caco-2 Cell Permeability Assay

This assay is widely used to predict the intestinal absorption of drug candidates.[8][9][10]

1. Materials:

  • Caco-2 cells

  • 24-well Transwell plates

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • Test peptides

  • LC-MS/MS system for quantification

2. Procedure:

  • Cell Culture: Seed Caco-2 cells on the apical side of the Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Setup: Wash the cell monolayers with transport buffer. Add the test peptide solution to the apical (A) or basolateral (B) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At predetermined time points, collect samples from the receiver chamber (basolateral for A-to-B transport, apical for B-to-A transport).

  • Quantification: Analyze the concentration of the test peptide in the collected samples using a validated LC-MS/MS method.[11]

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for each peptide in both directions using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the peptide.

  • Determine the efflux ratio (Papp(B-A) / Papp(A-B)) to assess the potential for active efflux.

Visualizing the Impact of N-Methylation

The following diagrams illustrate key concepts related to the modification of peptides with this compound and sarcosine.

cluster_0 Unmodified Peptide cluster_1 Sarcosine Modified Peptide cluster_2 This compound Modified Peptide U_Peptide Peptide Backbone Protease Protease U_Peptide->Protease Binding and Cleavage S_Peptide N-Methyl Group (Sarcosine) S_Protease Protease S_Peptide->S_Protease Reduced Binding V_Peptide N-Methyl Group + Isopropyl Side Chain (this compound) V_Protease Protease V_Peptide->V_Protease Steric Hindrance - No Binding

Caption: Mechanism of increased proteolytic stability.

cluster_workflow Experimental Workflow: Peptide Stability Assay start Peptide Synthesis & Purification incubation Incubation with Serum/Protease start->incubation sampling Sampling at Time Points incubation->sampling quenching Quenching & Protein Precipitation sampling->quenching analysis RP-HPLC Analysis quenching->analysis data Data Analysis (Half-life determination) analysis->data

Caption: Workflow for proteolytic stability assay.

Conclusion

The strategic incorporation of this compound generally offers a more pronounced effect on enhancing proteolytic stability and conformational rigidity compared to sarcosine, primarily due to the steric bulk of its isopropyl side chain. This can be highly advantageous for developing peptides with extended in vivo half-lives and improved binding affinities. However, the increased steric hindrance of this compound can also present greater synthetic challenges and may not always be optimal for receptor binding, where some degree of flexibility is required. Sarcosine, while offering more modest improvements, provides a less synthetically challenging alternative that can still confer beneficial properties. Ultimately, the choice between this compound and sarcosine should be made on a case-by-case basis, guided by the specific therapeutic goals and empirical data generated from the types of assays detailed in this guide.

References

Comparative Analysis of N-Methylvaline and Other N-Alkylated Amino Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of N-alkylated amino acids into peptides and other molecular frameworks is a critical tool for optimizing therapeutic properties. This guide provides a comprehensive comparative analysis of N-Methylvaline and other N-alkylated amino acids, offering insights into their physicochemical properties, synthesis, and biological implications, supported by experimental data and detailed protocols.

N-alkylation, the substitution of a hydrogen atom on an amino group with an alkyl group, is a key modification in medicinal chemistry. This alteration, particularly N-methylation, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of parent molecules. The addition of an alkyl group can increase metabolic stability, improve membrane permeability, and modulate receptor binding affinity. This compound, a derivative of the essential amino acid valine, serves as a prime example of the impact of this modification.

Physicochemical Properties: A Quantitative Comparison

The introduction of an N-alkyl group alters the physicochemical characteristics of an amino acid, influencing its solubility, lipophilicity, and acid-base properties. While comprehensive experimental data across a wide range of N-alkylated amino acids is not always readily available in a single source, the following table summarizes key properties for this compound and related compounds based on available data and computational predictions.

PropertyValineN-Methyl-L-valineN-Ethyl-L-valineN,N-Dimethyl-L-Valine
Molecular Formula C5H11NO2C6H13NO2[1][2]C7H15NO2[3]C₇H₁₅NO₂[4]
Molecular Weight ( g/mol ) 117.15131.17[1][2]145.20[3]145.20[4]
Melting Point (°C) 298 (decomposition)[5]Data not availableData not availableData not available
Solubility in Water 8.5 g/100 mL (25 °C)[5]Data not availableData not availableData not available
XLogP3 -2.3[6]-1.5[1][2]-1.2[3]Data not available
pKa (α-COOH) ~2.32Data not availableData not availableData not available
pKa (α-NH3+) ~9.62Data not availableData not availableData not available

Note: Experimental values for melting point, solubility, and pKa for many N-alkylated amino acids are not consistently reported in the literature. The XLogP3 value is a computed measure of lipophilicity; a higher value indicates greater lipophilicity.

Impact on Biological Properties

The seemingly subtle addition of an N-alkyl group can have profound effects on the biological activity and pharmacokinetic profile of amino acids and the peptides that contain them.

  • Increased Lipophilicity and Membrane Permeability: N-alkylation, particularly with larger alkyl groups, generally increases the lipophilicity of an amino acid.[4] This can lead to enhanced permeability across biological membranes, a crucial factor for oral bioavailability and transport across the blood-brain barrier.

  • Enhanced Proteolytic Stability: The presence of an N-alkyl group provides steric hindrance, making the adjacent peptide bond more resistant to cleavage by proteases. This increased stability against enzymatic degradation can significantly prolong the in-vivo half-life of peptide-based drugs.

  • Modulation of Receptor Binding and Biological Activity: N-alkylation can alter the conformation of peptides, which in turn can affect their binding affinity and selectivity for biological targets such as G protein-coupled receptors (GPCRs). This modification can either enhance or decrease potency, or even switch a molecule from an agonist to an antagonist. The precise effect is highly dependent on the specific amino acid, the size of the alkyl group, and its position within the peptide sequence.

Experimental Protocols

The synthesis of N-alkylated amino acids can be achieved through various methods. Below are detailed protocols for two common approaches.

Protocol 1: Reductive Amination for the Synthesis of N-Alkylated Amino Acids

This method involves the reaction of an α-keto acid with an amine in the presence of a reducing agent.

Materials:

  • α-Keto acid (e.g., α-ketoisovaleric acid for valine analogues)

  • Amine (e.g., methylamine, ethylamine)

  • Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

  • Anhydrous methanol

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the α-keto acid (1 equivalent) and the amine (1.2 equivalents) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add the reducing agent (1.5 equivalents) in portions to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification Start Dissolve α-keto acid and amine in Methanol Add_Catalyst Add glacial acetic acid Start->Add_Catalyst Imine_Formation Stir for 1-2 hours (Imine Formation) Add_Catalyst->Imine_Formation Reduction Add reducing agent and stir for 12-24 hours Imine_Formation->Reduction Quench Quench with NaHCO3 Reduction->Quench Reaction complete Extract Extract with DCM Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Isolated N-alkylated amino acid

Protocol 2: On-Resin N-Methylation of Peptides using the Fukuyama-Mitsunobu Reaction

This protocol describes the N-methylation of an amino acid residue within a peptide chain during solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected peptide-resin

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine or 2,4,6-trimethylpyridine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Methanol (for methylation)

  • Thiophenol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Procedure:

  • Sulfonylation: Swell the Fmoc-deprotected peptide-resin in DMF. Treat the resin with o-NBS-Cl and collidine in DMF to protect the free amine as a sulfonamide.

  • Mitsunobu Alkylation: Wash the resin thoroughly with DMF and DCM. Swell the resin in a mixture of THF and DCM. Add a solution of triphenylphosphine, the alcohol (methanol for methylation), and DIAD (or DEAD) to the resin.

  • Sulfonamide Deprotection: Wash the resin with THF and DMF. Treat the resin with a solution of thiophenol and DBU in DMF to remove the o-NBS protecting group, revealing the N-methylated amine.

  • Chain Elongation: Wash the resin thoroughly and proceed with the coupling of the next Fmoc-amino acid.

sps_workflow Start Fmoc-deprotected peptide-resin Sulfonylation Sulfonylation with o-NBS-Cl and collidine Start->Sulfonylation Alkylation Mitsunobu reaction with PPh3, alcohol, and DIAD Sulfonylation->Alkylation Deprotection Deprotection with thiophenol and DBU Alkylation->Deprotection Next_Coupling Coupling of the next Fmoc-amino acid Deprotection->Next_Coupling End N-methylated peptide Next_Coupling->End

Signaling Pathways and N-Alkylated Amino Acids

While the direct involvement of free this compound in specific signaling pathways is not extensively documented, the incorporation of N-methylated amino acids into peptides that target signaling molecules, such as GPCRs, is a well-established strategy. N-methylation can influence the peptide's conformation, thereby altering its interaction with the receptor and modulating downstream signaling cascades.

For instance, many peptide hormones and neurotransmitters act through GPCRs. The introduction of N-methylated residues can lead to analogues with altered G-protein coupling or biased signaling, where the modified peptide preferentially activates one signaling pathway over another.

GPCR_signaling cluster_membrane Cell Membrane Ligand N-methylated Peptide (Ligand) GPCR G Protein-Coupled Receptor (GPCR) Ligand->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction Cascade

Conclusion

This compound and other N-alkylated amino acids represent a versatile class of building blocks for medicinal chemists. Their ability to confer enhanced metabolic stability, increased membrane permeability, and modulated biological activity makes them invaluable tools in the design of novel therapeutics. A thorough understanding of their physicochemical properties and the availability of robust synthetic protocols are essential for their effective application in drug discovery and development. Future research will likely focus on expanding the library of available N-alkylated amino acids and further elucidating their precise roles in complex biological systems.

References

Validating N-Methylvaline Incorporation: A Comparative Guide to Tandem Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids such as N-Methylvaline is critical for modulating the therapeutic properties of peptides. This modification can enhance metabolic stability and influence peptide conformation. Rigorous analytical validation is therefore essential to confirm the successful and site-specific incorporation of this compound. Tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose, offering unparalleled sensitivity and specificity.

This guide provides an objective comparison of different tandem mass spectrometry approaches for validating this compound incorporation, supported by experimental data and detailed protocols.

Comparison of Fragmentation Techniques for this compound Peptide Analysis

The choice of fragmentation technique in a tandem mass spectrometry experiment is a critical determinant of the quality and extent of structural information obtained for an this compound-containing peptide. The most common methods are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ionsb- and y-ionsc- and z-ions
Mechanism Vibrational excitation via collision with an inert gas, leading to fragmentation of the weakest bonds.Similar to CID but occurs in a higher-energy collision cell, resulting in more extensive fragmentation.Electron transfer from a radical anion to the peptide cation, causing non-ergodic fragmentation along the peptide backbone.
Best Suited For Doubly charged peptides.Doubly charged peptides, with improved performance for a wider range of charge states compared to CID.Peptides with charge states >2+.[1]
Preservation of PTMs Can lead to the neutral loss of the methyl group and side chain fragments from this compound.Generally better preservation of the modification on the fragment ions compared to CID.Excellent preservation of labile modifications like methylation.
Sequence Coverage Can be limited, especially around the N-methylated residue due to altered fragmentation pathways.Often provides more complete b- and y-ion series compared to CID.Can provide higher sequence coverage, especially for longer peptides, by cleaving different backbone bonds.[1]
Instrumentation Widely available on most tandem mass spectrometers.Available on Orbitrap and other high-resolution mass spectrometers.Available on a range of instruments, including ion traps and Orbitraps.

Experimental Protocols

A generalized workflow for the validation of this compound incorporation using LC-MS/MS is depicted below. This process begins with the preparation of the peptide sample, followed by chromatographic separation and mass spectrometric analysis.

Sample Preparation

Proper sample preparation is crucial for successful LC-MS/MS analysis and to minimize interference from salts, detergents, and other contaminants.

Protocol for In-Solution Digestion of a Protein Containing this compound:

  • Protein Solubilization and Denaturation: Dissolve the protein sample in a buffer containing a denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) to unfold the protein and make it accessible to proteolytic enzymes.

  • Reduction: Add a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to break disulfide bonds.

  • Alkylation: Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to cap the free sulfhydryl groups and prevent disulfide bond reformation.

  • Enzymatic Digestion: Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration to a level compatible with enzyme activity (e.g., < 1 M urea). Add a protease such as trypsin at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.

  • Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 0.1%. Clean up the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other impurities. Elute the peptides with a solution containing a high percentage of organic solvent (e.g., 80% acetonitrile with 0.1% formic acid).

  • Sample Concentration and Reconstitution: Dry the eluted peptides in a vacuum centrifuge and reconstitute in a solvent compatible with LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC Separation: Inject the reconstituted peptide sample onto a reverse-phase C18 analytical column. Separate the peptides using a gradient of increasing acetonitrile concentration in the mobile phase (e.g., a linear gradient from 2% to 40% acetonitrile with 0.1% formic acid over 60 minutes).

  • Mass Spectrometry Analysis:

    • MS1 Scan: As peptides elute from the LC column, acquire full scan mass spectra (MS1) to determine the mass-to-charge ratio (m/z) of the precursor ions. The incorporation of this compound instead of valine will result in a mass shift of +14.01565 Da.

    • Tandem MS (MS/MS) Scan: Use a data-dependent acquisition (DDA) method to automatically select the most abundant precursor ions from the MS1 scan for fragmentation.

      • For CID/HCD: Isolate the precursor ion and fragment it using a normalized collision energy.

      • For ETD: Isolate the precursor ion and react it with fluoranthene anions to induce fragmentation.

    • Acquire the MS/MS spectra of the resulting fragment ions.

Data Analysis
  • Database Search: Use a proteomics search engine (e.g., Mascot, SEQUEST, MaxQuant) to search the acquired MS/MS spectra against a protein sequence database.

  • Specify Modifications: Configure the search parameters to include this compound as a variable modification on valine residues. The mass shift for N-methylation is +14.01565 Da.

  • Validation of Peptide-Spectrum Matches (PSMs): Manually inspect the MS/MS spectra of identified this compound-containing peptides to validate the identification. Look for the presence of characteristic b- and y-ions (for CID/HCD) or c- and z-ions (for ETD) that confirm the peptide sequence and the location of the N-methylation.

  • Analysis of Fragmentation Patterns:

    • CID/HCD: The presence of the N-methyl group can influence fragmentation. Look for a potential neutral loss of methylamine (CH3NH2, 31.0422 Da) or a fragment ion corresponding to the immonium ion of this compound.

    • ETD: This method is expected to preserve the N-methyl modification on the c- and z-type fragment ions, providing more confident localization of the modification.

Visualizing the Workflow and Validation Logic

The following diagrams illustrate the experimental workflow and the logic behind validating this compound incorporation using tandem mass spectrometry.

experimental_workflow Experimental Workflow for this compound Validation cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Protein Solubilization & Denaturation sp2 Reduction & Alkylation sp1->sp2 sp3 Enzymatic Digestion sp2->sp3 sp4 Peptide Desalting sp3->sp4 lc LC Separation sp4->lc ms1 MS1 Scan (Precursor Mass) lc->ms1 ms2 MS2 Scan (Fragmentation) ms1->ms2 da1 Database Search (with this compound mod) ms2->da1 da2 Peptide-Spectrum Match da1->da2 da3 Manual Validation of Spectra da2->da3

Caption: A generalized workflow for the validation of this compound incorporation.

validation_logic Validation Logic of this compound Incorporation precursor Precursor Ion (m/z shift of +14.02 Da) fragmentation Tandem MS Fragmentation (CID, HCD, or ETD) precursor->fragmentation fragments Fragment Ions (b, y, c, z series) fragmentation->fragments sequence_confirmation Peptide Sequence Confirmation fragments->sequence_confirmation localization Localization of this compound fragments->localization validation Validated Incorporation sequence_confirmation->validation localization->validation

Caption: Logical flow for validating this compound incorporation via tandem MS.

Conclusion

The validation of this compound incorporation into peptides is reliably achieved using tandem mass spectrometry. While CID and HCD are widely accessible and effective for many applications, ETD often provides more definitive data for localizing this modification, particularly for peptides with higher charge states, due to its ability to preserve the labile N-methyl group on the fragment ions. The choice of the optimal fragmentation method will depend on the specific characteristics of the peptide under investigation and the instrumentation available. A thorough data analysis strategy, including manual spectral validation, is crucial for confident confirmation of this compound incorporation.

References

N-Methylvaline's Influence on Peptide-Protein Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a critical avenue for enhancing therapeutic efficacy. Among these modifications, the N-methylation of amino acid residues, specifically the substitution of valine with N-Methylvaline, has emerged as a potent strategy to modulate peptide-protein binding affinity and improve pharmacokinetic properties. This guide provides a comprehensive comparison of this compound-containing peptides with their non-methylated counterparts, supported by experimental data and detailed methodologies.

N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, can profoundly alter the physicochemical properties of a peptide. This modification can enhance metabolic stability by sterically hindering enzymatic degradation and improve membrane permeability by increasing lipophilicity.[1][2] However, these changes also introduce conformational constraints that can significantly impact receptor binding and biological activity.[3]

Quantitative Analysis of this compound's Impact on Binding Affinity

The introduction of this compound can either increase or decrease binding affinity depending on the specific peptide and protein target. The conformational rigidity imposed by the methyl group can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity. Conversely, the steric bulk of the methyl group or the loss of a hydrogen bond donor can also disrupt critical interactions at the binding interface, leading to decreased affinity.

Below is a summary of experimental data comparing the binding affinities of peptides with and without this compound.

Peptide/AnalogTarget ProteinModificationBinding Affinity (IC50/Kᵢ)Fold Change in AffinityReference
c(RGDfV)αvβ3 IntegrinParent Peptide (Valine)2.0 nM-[4]
c(RGDf(NMe)V)αvβ3 IntegrinThis compound0.15 nM13.3-fold increase[4]

Table 1: Comparison of binding affinity for a cyclic pentapeptide and its this compound analog.[4]

Experimental Protocols

Accurate assessment of binding affinity is crucial for understanding the impact of this compound substitution. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two widely used techniques for the quantitative analysis of peptide-protein interactions.

Surface Plasmon Resonance (SPR) Protocol for Peptide-Protein Binding Analysis

SPR measures the real-time interaction between a ligand (e.g., a peptide) and an analyte (e.g., a protein) by detecting changes in the refractive index at the surface of a sensor chip.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Peptide solutions (this compound and non-methylated)

  • Protein solution

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.

    • Inject the protein solution in the immobilization buffer to couple it to the sensor surface.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the peptide analyte (both N-methylated and non-methylated versions) over the immobilized protein surface.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (k𝘥), and the equilibrium dissociation constant (Kᴅ).

Isothermal Titration Calorimetry (ITC) Protocol for Peptide-Protein Interaction

ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal titration calorimeter

  • Sample cell and titration syringe

  • Dialysis buffer (e.g., PBS)

  • Peptide solutions (this compound and non-methylated)

  • Protein solution

Procedure:

  • Sample Preparation:

    • Dialyze both the protein and peptide solutions extensively against the same buffer to minimize heats of dilution.

    • Determine the accurate concentrations of the protein and peptide solutions.

  • ITC Experiment:

    • Fill the sample cell with the protein solution.

    • Fill the titration syringe with the peptide solution (either N-methylated or non-methylated).

    • Perform a series of small, sequential injections of the peptide into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kₐ or Kᴅ), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizing the Impact: Workflows and Signaling Pathways

The incorporation of this compound can influence not only the direct binding event but also the downstream cellular signaling. The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing binding affinity and a conceptual signaling pathway.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_binding Binding Affinity Assessment cluster_analysis Data Analysis synthesis Solid-Phase Peptide Synthesis (Valine vs. This compound) purification HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization spr Surface Plasmon Resonance (SPR) characterization->spr itc Isothermal Titration Calorimetry (ITC) characterization->itc kd_determination Determine Kd/IC50 spr->kd_determination itc->kd_determination comparison Compare Affinities kd_determination->comparison

Caption: Workflow for comparing the binding affinity of this compound peptides.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space peptide_v Peptide (Val) receptor GPCR peptide_v->receptor Binding peptide_nme_v Peptide (NMe-Val) peptide_nme_v->receptor Altered Binding (Higher/Lower Affinity) g_protein G-Protein receptor->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response

Caption: Impact of this compound on a GPCR signaling pathway.

Conclusion

The incorporation of this compound is a powerful tool in peptide drug design that can significantly influence peptide-protein binding affinity. As the provided data illustrates, this modification can lead to a substantial increase in affinity, although the outcome is highly dependent on the specific molecular context. The detailed experimental protocols for SPR and ITC provide a robust framework for quantifying these effects. By carefully assessing the impact of this compound on binding and subsequent signaling, researchers can rationally design more potent and effective peptide-based therapeutics.

References

N-Methylvaline Peptides Demonstrate Superior Serum Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the in vivo half-life of peptide therapeutics is a critical challenge. One effective strategy to mitigate rapid proteolytic degradation in serum is the site-specific N-methylation of the peptide backbone. This guide provides an objective comparison of the serum stability of N-Methylvaline-containing peptides against their non-methylated analogs, supported by experimental data and detailed methodologies.

The incorporation of an N-methyl group on the amide nitrogen of a valine residue introduces steric hindrance, effectively shielding the peptide bond from the enzymatic cleavage by proteases abundant in serum.[1][2] This modification has been shown to dramatically increase the metabolic stability and, consequently, the circulation time of peptides, a crucial factor for improving their therapeutic efficacy.

Comparative Serum Stability: N-Methylated vs. Non-Methylated Peptides

To illustrate the significant impact of N-methylation on peptide stability, the following table summarizes quantitative data from a study comparing the degradation of a cyclic peptide and its N-methylated analog in human serum. In this representative example, the N-methylated peptide demonstrates a remarkable increase in stability over 24 hours.

Time (hours)% Intact Peptide (Unmodified)% Intact Peptide (with N-Methylation)
0 100%100%
1 ~55%~95%
4 ~20%~85%
8 <10%~70%
24 Undetectable~50%
Half-life (t½) ~1.5 hours >24 hours

This data is representative of the stability enhancement observed with N-methylation and is based on findings from studies on N-methylated cyclic peptides.[1][3]

The Mechanism of Enhanced Stability

The increased resistance of this compound peptides to serum proteases is primarily attributed to steric hindrance. The methyl group on the amide nitrogen disrupts the hydrogen-bonding patterns that proteases recognize and utilize to bind to the peptide backbone. This structural alteration prevents the enzyme from accessing and cleaving the adjacent peptide bonds.

Mechanism of Protease Resistance via N-Methylation unmodified_peptide Peptide Backbone protease_unmodified Protease unmodified_peptide->protease_unmodified n_methyl_peptide Peptide Backbone N-Methyl Group protease_n_methyl Protease n_methyl_peptide:f1->protease_n_methyl Steric Hindrance (No Binding) Experimental Workflow for Serum Stability Assay cluster_synthesis Peptide Synthesis cluster_assay Serum Stability Assay cluster_analysis Data Analysis synthesis Solid-Phase Peptide Synthesis (SPPS) purification RP-HPLC Purification synthesis->purification confirmation Mass Spectrometry Confirmation purification->confirmation incubation Incubate Peptide with Serum at 37°C confirmation->incubation sampling Time-Point Sampling incubation->sampling precipitation Protein Precipitation (ACN/TFA) sampling->precipitation centrifugation Centrifugation precipitation->centrifugation analysis RP-HPLC / LC-MS Analysis centrifugation->analysis quantification Peak Area Integration analysis->quantification calculation Calculate % Remaining Peptide quantification->calculation half_life Determine Half-Life (t½) calculation->half_life

References

N-Methylvaline-Containing Peptides: A Comparative Guide to Enhanced Enzymatic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides to enzymatic degradation presents a significant hurdle in their therapeutic development. A promising strategy to overcome this limitation is the incorporation of N-methylated amino acids, such as N-methylvaline. This modification significantly enhances peptide stability by sterically hindering protease activity. This guide provides a comprehensive comparison of the enzymatic resistance of this compound-containing peptides against their non-methylated counterparts, supported by experimental data and detailed protocols.

The Mechanism of Enhanced Stability: Steric Hindrance

The primary mechanism by which N-methylation, including the incorporation of this compound, confers proteolytic resistance is through steric hindrance.[1][2][3] The addition of a methyl group to the amide nitrogen of the peptide backbone disrupts the hydrogen-bonding patterns that proteases recognize and utilize for binding.[1] This "steric shield" effectively prevents the enzyme from accessing the scissile peptide bond, thereby inhibiting cleavage.[1] Notably, the protective effect of a single N-methylation can extend over a four-residue window, demonstrating a significant local stabilizing effect.[4]

Quantitative Comparison of Proteolytic Stability

The introduction of N-methyl groups into a peptide sequence can dramatically increase its half-life in the presence of proteolytic enzymes. The following table summarizes quantitative data from a study comparing the stability of a G-protein-binding peptide (DKLYWWEFL) and its N-methylated analogs against the protease trypsin.

Peptide ModificationProteaseHalf-life (t½)Fold Increase in Stability
Non-methylatedTrypsin~2.5 min-
N-Me-Asp (at P2 position)Trypsin3 h72
N-Me-Lys (at P1 position)Trypsin> 42 h> 1000
N-Me-Leu (at P1' position)Trypsin> 42 h> 1000
N-Me-Tyr (at P2' position)Trypsin> 42 h> 1000
Data sourced from a study on N-methyl scanning mutagenesis.[1][4]

Experimental Protocols

The evaluation of enzymatic resistance is crucial for determining the therapeutic potential of modified peptides. Below are detailed protocols for solid-phase peptide synthesis of this compound-containing peptides and a subsequent enzymatic stability assay.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

The synthesis of peptides containing N-methylated amino acids like this compound typically requires specialized protocols within solid-phase peptide synthesis (SPPS) to address the steric hindrance of the modified residue.[2][3][5]

Materials and Reagents:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-N-Methyl-L-valine

  • Coupling reagents (e.g., HATU, HOBt, DIC)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution in DMF (e.g., 20%) for Fmoc deprotection

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a piperidine solution in DMF.

  • Amino Acid Coupling (Standard): Couple the standard Fmoc-protected amino acids to the resin using a coupling reagent like HATU/DIPEA in DMF.

  • Fmoc-N-Methyl-L-valine Coupling: Due to steric hindrance, the coupling of Fmoc-N-Methyl-L-valine requires optimized conditions.[4] Use a coupling agent such as HATU with an extended reaction time to ensure complete coupling.[4]

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection after the last amino acid has been coupled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Protocol 2: Enzymatic Stability Assay

This protocol is designed to assess the stability of the synthesized peptides in the presence of a specific protease or in a biological matrix like human serum.[6][7]

Materials:

  • Purified peptides (this compound-containing and non-methylated control)

  • Specific protease solution (e.g., trypsin) or pooled human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in acetonitrile)

  • Incubator at 37°C

  • Centrifuge

  • RP-HPLC or LC-MS system

Procedure:

  • Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of each peptide in PBS.[6]

  • Reaction Setup: In separate microcentrifuge tubes, add the peptide stock solution to the pre-warmed protease solution or human serum to achieve a final peptide concentration of 100 µg/mL.[6]

  • Incubation: Incubate the tubes at 37°C.[6]

  • Time Points: Withdraw aliquots of the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[6]

  • Quenching: Immediately add the aliquot to an equal volume of the quenching solution to stop the enzymatic reaction and precipitate proteins.[6]

  • Sample Preparation: Vortex the quenched samples and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[6]

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.[6][7]

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. Plot the percentage of remaining peptide versus time to determine the degradation profile and calculate the half-life (t½).[6]

Visualizing the Impact of N-Methylation

The following diagrams illustrate the mechanism of enzymatic protection and the general workflow for evaluating the enzymatic resistance of N-methylated peptides.

Enzymatic_Protection cluster_0 Non-Methylated Peptide cluster_1 This compound Peptide Peptide_Backbone Peptide Backbone (-NH-CHR-CO-) Protease Protease Peptide_Backbone->Protease Binding Cleavage Peptide Cleavage Protease->Cleavage NMe_Peptide_Backbone This compound Peptide Backbone (-N(CH3)-CHR-CO-) Protease_Blocked Protease NMe_Peptide_Backbone->Protease_Blocked Steric Hindrance Prevents Binding No_Cleavage No Cleavage Protease_Blocked->No_Cleavage

Caption: N-methylation sterically hinders protease binding, preventing peptide cleavage.

Experimental_Workflow Start Start Peptide_Synthesis Solid-Phase Peptide Synthesis (N-Methylated vs. Non-Methylated) Start->Peptide_Synthesis Purification Purification (RP-HPLC) & Characterization (MS) Peptide_Synthesis->Purification Enzymatic_Assay Enzymatic Stability Assay (Incubation with Protease/Serum) Purification->Enzymatic_Assay Time_Points Sample Collection at Various Time Points Enzymatic_Assay->Time_Points Quenching Quench Reaction & Precipitate Proteins Time_Points->Quenching Analysis Analysis (RP-HPLC/LC-MS) Quenching->Analysis Data_Analysis Data Analysis (Calculate % Remaining & t½) Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating peptide enzymatic resistance.

References

A Comparative Guide to HPLC and GC-MS for the Quantification of N-Methylvaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-Methylvaline, a modified amino acid, is crucial for various applications, including biomarker discovery and pharmacokinetic studies. The choice of analytical technique is paramount for achieving reliable and reproducible results. This guide provides an in-depth comparison of two powerful analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document will explore the fundamental principles of each technique, provide detailed experimental protocols, present a comparative summary of their performance based on experimental data for similar analytes, and illustrate the analytical workflows.

Principles of Analysis

Both HPLC and GC-MS are chromatographic techniques that separate components of a mixture for subsequent detection and quantification. However, they operate on different principles.

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar molecule like this compound, which lacks a strong chromophore, derivatization is often necessary to enable sensitive detection by UV-Vis or fluorescence detectors. Alternatively, coupling HPLC with a mass spectrometer (LC-MS) can provide high sensitivity and selectivity without the need for derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS): GC separates volatile compounds based on their boiling points and their interaction with a stationary phase within a capillary column. Since amino acids like this compound are non-volatile, a critical derivatization step is required to increase their volatility and thermal stability for GC analysis. The separated compounds are then detected and identified by a mass spectrometer, which offers high selectivity and provides structural information.[1]

Performance Comparison

The choice between HPLC and GC-MS for this compound quantification depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample throughput, and cost. The following table summarizes the key performance characteristics of each technique. Please note that these values are representative and can vary depending on the specific instrumentation, derivatization method, and sample matrix.

Performance ParameterHPLC with UV DetectionGC-MS
Specificity Good, but relies on chromatographic separation and UV absorbance of the derivative. Potential for co-eluting interferences.Excellent, with mass spectrometric detection providing high confidence in compound identification.
Sensitivity (LOD/LOQ) Moderate. Typically in the low µg/mL to high ng/mL range.[2][3]High. Typically in the low ng/mL to pg/mL range.[4][5]
**Linearity (R²) **Excellent (≥0.99) over a 2-3 order of magnitude concentration range.[2][3]Excellent (≥0.99) over a 3-4 order of magnitude concentration range.
Accuracy (Recovery) Good (typically 85-115%).[2][3]Good (typically 80-120%), but can be affected by the efficiency and reproducibility of the derivatization step.
Precision (%RSD) Excellent (<5% for intra-day, <10% for inter-day).[6]Good (<10% for intra-day, <15% for inter-day). Can be slightly lower than HPLC due to the multi-step derivatization process.[4]
Sample Throughput Higher, especially with automated systems.Lower, as derivatization is often a manual and time-consuming step.
Cost of Instrumentation Generally lower than GC-MS.Generally higher than a standard HPLC-UV system.
Derivatization Often required for sensitive UV detection.Mandatory to increase volatility.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of these analytical techniques. Below are representative protocols for the quantification of this compound using HPLC and GC-MS.

HPLC Method with Pre-column Derivatization and UV Detection

This protocol describes a common approach for amino acid analysis using pre-column derivatization with o-phthalaldehyde (OPA) for fluorescence or UV detection.

1. Sample Preparation (from a biological matrix like plasma):

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing this compound and other small molecules.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 0.1 M hydrochloric acid.

2. Derivatization:

  • In an autosampler vial, mix 20 µL of the reconstituted sample with 60 µL of OPA derivatizing reagent (prepared in borate buffer with 2-mercaptoethanol).

  • Allow the reaction to proceed for 2 minutes at room temperature before injection.

3. HPLC Conditions:

  • Instrument: Standard HPLC system with a UV or fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 25 mM sodium phosphate buffer, pH 7.2.

  • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-25 min: 50-80% B

    • 25-30 min: 80-10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 338 nm or Fluorescence (Excitation: 340 nm, Emission: 450 nm).

  • Injection Volume: 20 µL.

GC-MS Method with Derivatization

This protocol outlines a typical workflow for amino acid analysis by GC-MS, involving a two-step derivatization process.

1. Sample Preparation (from a biological matrix like plasma):

  • Follow the same protein precipitation, supernatant collection, and drying steps as in the HPLC protocol.

2. Derivatization:

  • Step 1: Esterification: Add 100 µL of 2 M HCl in methanol to the dried sample. Cap the vial tightly and heat at 80°C for 60 minutes.[7] After cooling, evaporate the reagent under a stream of nitrogen.

  • Step 2: Acylation: Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). Cap the vial and heat at 65°C for 30 minutes.[7] After cooling, evaporate the reagents.

  • Reconstitution: Reconstitute the derivatized sample in 100 µL of toluene for GC-MS analysis.

3. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS quantification of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis sp1 Biological Sample (e.g., Plasma) sp2 Protein Precipitation (Methanol) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection sp3->sp4 sp5 Drying sp4->sp5 sp6 Reconstitution sp5->sp6 derivatization Pre-column Derivatization (OPA) sp6->derivatization hplc HPLC Separation (C18 Column) derivatization->hplc detection UV or Fluorescence Detection hplc->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for this compound quantification by HPLC.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis sp1 Biological Sample (e.g., Plasma) sp2 Protein Precipitation (Methanol) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection sp3->sp4 sp5 Drying sp4->sp5 derivatization Two-Step Derivatization (Esterification & Acylation) sp5->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis & Quantification gcms->data_analysis

Caption: Experimental workflow for this compound quantification by GC-MS.

Logical Decision Making

The selection of the appropriate technique depends on the specific goals of the research. The following diagram illustrates a logical decision-making process.

Decision_Tree start Start: Need to quantify this compound q1 High sample throughput required? start->q1 q2 High sensitivity and selectivity critical? q1->q2 No hplc HPLC with UV/Fluorescence q1->hplc Yes gcms GC-MS q2->gcms Yes lcms Consider LC-MS/MS q2->lcms No, but need better performance than HPLC-UV

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between the two methods should be guided by the specific analytical needs of the researcher.

  • HPLC with UV or fluorescence detection is a robust and cost-effective method suitable for routine analysis where high sensitivity is not the primary requirement. Its simpler sample preparation (when derivatization is straightforward) and higher throughput make it an attractive option for analyzing a large number of samples.

  • GC-MS offers superior sensitivity and unparalleled selectivity, making it the method of choice for trace-level quantification and when unambiguous identification of this compound is critical. The structural information provided by the mass spectrometer is invaluable for complex matrices where interferences may be present. However, the mandatory and often more complex derivatization step can be a drawback in terms of time and potential for introducing variability.[1] For drug development professionals requiring high confidence in compound identification and the ability to detect low levels of this compound, GC-MS is the recommended technique.

For applications demanding both high throughput and high sensitivity/selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents an excellent alternative, often allowing for the analysis of underivatized this compound with minimal sample preparation.

References

A Comparative Guide to the Structural Differences Between Peptides Containing N-Methylvaline and N-Ethylvaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptide backbones is a critical tool in medicinal chemistry for enhancing the therapeutic potential of peptide-based drugs. Among these modifications, N-alkylation of amino acid residues, such as valine, offers a powerful strategy to modulate peptide conformation, improve metabolic stability, and enhance cell permeability. This guide provides a comprehensive comparison of the structural and functional implications of incorporating N-methylvaline versus N-ethylvaline into peptide sequences.

While direct, quantitative experimental data comparing these two specific modifications within the same peptide backbone is limited in publicly available literature, this guide will draw upon established principles of peptide chemistry and data from studies on N-alkylated peptides to provide a detailed comparison. We will explore the expected differences in their effects on peptide structure and function, supported by detailed experimental protocols for researchers to conduct their own comparative analyses.

Core Structural and Functional Differences: N-Methyl vs. N-Ethyl

The primary distinction between this compound and N-ethylvaline lies in the steric bulk of the alkyl group attached to the amide nitrogen. This seemingly small difference can have a significant impact on the local and global conformation of a peptide, influencing its biological activity.

Key Expected Differences:

  • Steric Hindrance: The ethyl group of N-ethylvaline is larger and offers more steric hindrance than the methyl group of this compound. This increased bulk is expected to impose more significant restrictions on the rotational freedom around the peptide backbone, particularly the phi (φ) and psi (ψ) dihedral angles.

  • Conformational Rigidity: The greater steric hindrance of the N-ethyl group is likely to lead to a more constrained peptide backbone, potentially favoring specific secondary structures or turn conformations to a greater extent than the N-methyl group.

  • Propensity for cis-Amide Bonds: N-alkylation, in general, increases the propensity for the peptide bond to adopt a cis conformation. The larger ethyl group might further influence the cis/trans equilibrium, although the precise effect would be sequence-dependent.

  • Receptor Binding Affinity: The altered conformation and increased steric bulk of an N-ethylated residue compared to an N-methylated one can significantly impact receptor binding. This could lead to either an increase or decrease in affinity, depending on the specific interactions within the binding pocket.

  • Metabolic Stability: Both N-methylation and N-ethylation protect the amide bond from proteolytic degradation. The bulkier ethyl group may offer slightly enhanced protection against certain proteases.

  • Synthetic Accessibility: The incorporation of N-ethylated amino acids into a peptide sequence can be more challenging than N-methylated ones due to the increased steric hindrance, potentially requiring optimized coupling conditions and longer reaction times.

Data Presentation: A Comparative Analysis

The following table summarizes the expected differences in the physicochemical and biological impact of incorporating this compound versus N-ethylvaline into a peptide, based on the principles of N-alkylation.

FeatureThis compoundN-EthylvalineRationale
Steric Hindrance ModerateHighThe ethyl group is bulkier than the methyl group.
Conformational Rigidity IncreasedHighly IncreasedGreater steric hindrance from the ethyl group further restricts backbone rotation.
Hydrogen Bond Donating Capacity EliminatedEliminatedThe amide proton is replaced in both modifications.
Propensity for cis-Peptide Bonds IncreasedPotentially further increasedThe larger alkyl group may further influence the energetic favorability of the cis conformation in certain sequence contexts.
Receptor Binding Affinity Potentially alteredMore likely to be significantly alteredThe increased steric bulk and conformational constraint of the ethyl group can have a more pronounced effect on ligand-receptor interactions.
Metabolic Stability EnhancedPotentially further enhancedThe bulkier ethyl group may provide greater steric protection against enzymatic cleavage.
Synthetic Accessibility More establishedMore challengingCoupling of the more sterically hindered N-ethylated amino acid can be less efficient.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for the synthesis of peptides containing this compound and N-ethylvaline, and for their subsequent conformational analysis, are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound or N-Ethylvaline

This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis methodology.

Materials:

  • Rink Amide resin or pre-loaded Wang resin

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-L-valine or Fmoc-N-ethyl-L-valine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Piperidine

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), in DMF.

    • Add DIEA (6 eq.) and pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours. For the sterically hindered N-methylated or N-ethylated valine, a longer coupling time or a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Materials:

  • Purified peptide (isotopic labeling, e.g., ¹⁵N, ¹³C, may be required for complex peptides).

  • Deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixtures).

  • NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent to a final concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and folding.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the peptide's fold. ROESY is often preferred for N-alkylated peptides to avoid spin diffusion.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): For ¹³C-labeled peptides, this correlates each proton with its directly bonded carbon, aiding in resonance assignment.

  • Data Analysis:

    • Resonance Assignment: Assign all proton and heteronuclear resonances to specific atoms in the peptide sequence.

    • Dihedral Angle Restraints: Measure ³J(Hα, Hβ) coupling constants to derive restraints on the χ1 side-chain torsion angle. For N-alkylated residues, the phi (φ) angle is constrained, and this can be inferred from NOE patterns.

    • Distance Restraints: Integrate NOESY/ROESY cross-peak volumes to derive distance restraints between protons.

    • Structure Calculation: Use the experimental restraints in molecular dynamics or simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.

Mandatory Visualizations

G cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis Resin Solid Support (Resin) Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Fmoc-N-Alkyl-Val-OH (N-Methyl or N-Ethyl) Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Cleavage Cleavage & Deprotection Wash2->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization NMR NMR Spectroscopy Purification->NMR Xray X-ray Crystallography Purification->Xray Data Structural Data (Dihedral Angles, etc.) NMR->Data Xray->Data Comparison Comparative Analysis Data->Comparison

Caption: Experimental workflow for the synthesis and comparative structural analysis of peptides containing this compound and N-ethylvaline.

G cluster_n_methyl This compound cluster_n_ethyl N-Ethylvaline N_Me_Val This compound Steric_Me Moderate Steric Hindrance N_Me_Val->Steric_Me N_Et_Val N-Ethylvaline Conformation_Me Increased Rigidity Steric_Me->Conformation_Me Binding_Me Altered Receptor Binding Conformation_Me->Binding_Me Steric_Et High Steric Hindrance N_Et_Val->Steric_Et Conformation_Et Highly Increased Rigidity Steric_Et->Conformation_Et Binding_Et Significantly Altered Receptor Binding Conformation_Et->Binding_Et

Caption: Logical relationship of how the increased alkyl chain length from methyl to ethyl is expected to influence peptide properties.

Conclusion

The incorporation of this compound or N-ethylvaline into peptides offers a valuable strategy for modulating their structural and biological properties. While both modifications eliminate a hydrogen bond donor and increase steric bulk, the larger ethyl group is expected to impose more significant conformational constraints. This can lead to a more rigid peptide backbone, which may have profound effects on receptor binding affinity and metabolic stability.

The choice between this compound and N-ethylvaline will depend on the specific goals of the drug design project. If a moderate increase in rigidity and stability is desired, this compound may be the preferred choice due to its more established synthetic protocols. However, if a more drastic conformational constraint is sought to, for example, lock a peptide into a specific bioactive conformation, the increased steric bulk of N-ethylvaline presents a compelling, albeit more synthetically challenging, alternative.

Further direct comparative studies, both experimental and computational, are necessary to fully elucidate the nuanced conformational preferences imparted by N-ethylvaline in various peptide contexts. The experimental protocols provided in this guide offer a framework for researchers to conduct these crucial investigations and expand our understanding of the structure-activity relationships of N-alkylated peptides.

N-Methylvaline's influence on peptide helicity compared to AIB (α-aminoisobutyric acid)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for precise control over peptide conformation is paramount. The introduction of non-proteinogenic amino acids is a powerful strategy to stabilize secondary structures, particularly helices, which are crucial for many biological interactions. This guide provides a detailed comparison of two such amino acids, N-Methylvaline and α-aminoisobutyric acid (AIB), in their ability to influence peptide helicity, supported by experimental data and detailed methodologies.

Executive Summary

Both this compound (N-Me-Val) and α-aminoisobutyric acid (AIB) are potent inducers of helical structures in peptides. However, key differences in their chemical nature lead to distinct conformational outcomes. AIB, being achiral, strongly promotes the formation of both 3₁₀- and α-helices but results in a mixture of right- and left-handed helical conformations. In contrast, the chiral nature of N-Methyl-L-valine (L-AMV) not only induces a significantly stronger α-helical character but also enforces a specific right-handed screw sense.[1] This makes N-Methyl-L-valine a superior choice for the rational design of peptides where a defined helical handedness is critical for biological activity.

Data Presentation: this compound vs. AIB in a 14-mer Peptide

The following table summarizes the comparative helical properties of two analogous 14-mer peptides, one incorporating AIB and the other N-Methyl-L-valine (L-AMV), as determined by Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. The data is based on the findings of Banerjee et al. (2021).

ParameterPeptide with AIBPeptide with N-Methyl-L-valine (L-AMV)Significance
Predominant Helical Type Mixture of 3₁₀- and α-helixPredominantly α-helixN-Methyl-L-valine shows a stronger preference for the α-helical conformation.
Helical Screw Sense Equal preference for right- and left-handed helicesStrong bias for right-handed helixThe chirality of N-Methyl-L-valine dictates a specific helical handedness.
Helical Stability Thermally stableThermally stableBoth residues confer significant thermal stability to the helical structure.
ECD/CD Spectral Signature Complex spectra indicative of mixed helical populations and handednessClean spectra characteristic of a well-defined right-handed α-helixN-Methyl-L-valine facilitates clearer structural analysis via chirospectroscopic methods.
¹H NMR Spectral Features Broader signals, indicative of conformational heterogeneitySharper signals, suggesting a more uniform and stable conformationN-Methyl-L-valine leads to a more homogenous peptide structure in solution.

Conformational Influence: A Visual Representation

The distinct conformational preferences induced by AIB and this compound can be attributed to their structural differences. AIB's symmetric dimethyl substitution restricts the Ramachandran angles (φ, ψ) to helical regions, but without a chiral center, it does not favor one helical screw sense over the other. This compound, with its chiral center and the N-methyl group, introduces additional steric constraints that not only favor helical conformations but also direct the peptide backbone into a specific right-handed twist.

G cluster_AIB AIB (Achiral) cluster_NMeVal N-Methyl-L-valine (Chiral) AIB α-aminoisobutyric acid (AIB) AIB_prop Symmetric Cα-dimethylation AIB->AIB_prop Structural Feature Right-handed Helix Right-handed Helix AIB_prop->Right-handed Helix Allows for Left-handed Helix Left-handed Helix AIB_prop->Left-handed Helix Allows for NMeVal N-Methyl-L-valine (L-AMV) NMeVal_prop Chiral Center (L-configuration) + N-methylation NMeVal->NMeVal_prop Structural Features NMeVal_prop->Right-handed Helix Strongly Favors

References

Safety Operating Guide

Navigating the Safe Disposal of N-Methylvaline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of N-Methylvaline, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to your institution's Environmental Health and Safety (EHS) guidelines. While a specific SDS for this compound was not identified, data from structurally similar compounds indicate that it should be handled as a hazardous chemical.

Personal Protective Equipment (PPE):

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Chemically resistant gloves.[1]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, a full chemical-resistant suit and boots are recommended.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

Engineering Controls:

  • All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are unobstructed and readily accessible.[1]

Step-by-Step Disposal Procedures

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.[1][2] Under no circumstances should it be disposed of down the drain or in regular solid waste.[2]

1. Waste Segregation:

Proper segregation at the point of generation is a critical first step.[3][4] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[2]

  • Solid Waste: This category includes:

    • Unused or expired this compound powder.

    • Contaminated personal protective equipment (gloves, etc.).

    • Contaminated disposable lab supplies such as weighing papers, pipette tips, and vials.[2][3]

  • Liquid Waste: This category includes:

    • Solutions containing this compound.

    • Solvents used to rinse contaminated glassware or equipment.[2]

2. Waste Collection and Container Management:

  • Solid Waste: Collect all solid waste contaminated with this compound in a designated, durable, and leak-proof container. This container should be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[2][3]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and sealable container. Ensure the container material is resistant to the solvents used. The container must also be clearly labeled as "Hazardous Waste" with the chemical name and any associated hazards.[2][3]

  • All waste containers must be kept securely closed except when adding waste.[2]

3. Storage of Chemical Waste:

  • Waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory.[2]

  • The SAA should be located at or near the point of waste generation and be under the control of laboratory personnel.[2]

  • Store containers in a well-ventilated area, away from direct sunlight and sources of ignition.[2]

  • It is highly recommended to use secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks or spills.[2]

4. Arranging for Final Disposal:

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.[2]

  • Follow all institutional procedures for requesting a waste pickup, which may include completing specific forms or attaching waste manifest tags to the containers.[2] The recommended disposal method for similar chemical compounds is often incineration by a licensed facility.[4][5]

5. Decontamination of Labware:

  • Thoroughly decontaminate any reusable glassware or equipment that has come into contact with this compound.[2]

  • The solvent used for rinsing (e.g., ethanol or isopropanol) must be collected as hazardous liquid waste.[2][3]

  • After a triple rinse with an appropriate solvent, glassware can typically be washed and reused according to standard laboratory procedures.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure the Area: Evacuate all non-essential personnel from the immediate vicinity. Restrict access to the spill area.[3]

  • Ventilate: Increase ventilation in the area of the spill, if it is safe to do so.

  • Contain the Spill: For solid spills, you can cover with an inert absorbent material.[3]

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[3]

  • Decontaminate: Clean the spill area with a suitable solvent. All cleaning materials must be collected and disposed of as hazardous waste.[3]

Quantitative Data Summary

Waste TypeContainer RequirementLabeling RequirementStorage Location
Solid Waste (Unused chemical, contaminated PPE, lab supplies)Designated, durable, leak-proof solid waste container.[2]"Hazardous Waste", "this compound", Accumulation Start Date, Associated Hazards.[4]Designated Satellite Accumulation Area (SAA).[2]
Liquid Waste (Solutions, rinsates)Compatible, sealable, leak-proof liquid waste container.[2]"Hazardous Waste", "this compound", Accumulation Start Date, Associated Hazards.[4]Designated Satellite Accumulation Area (SAA).[2]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

cluster_0 start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage disposal Contact EHS for Pickup and Final Disposal storage->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Methylvaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling N-Methylvaline, ensuring the well-being of laboratory personnel and the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin and serious eye irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure and ensure a safe working environment.

Recommended Personal Protective Equipment:

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection.To prevent eye contact which can cause serious irritation.[2]
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber). Lab coat or other protective clothing.To avoid skin contact which can cause irritation.[2]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required if dust is generated.To prevent inhalation of dust particles.
Hand Protection Wear suitable protective gloves.To prevent skin absorption and irritation.

Safe Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.

  • Handling:

    • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of any dust.

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Wash hands thoroughly after handling the compound.[2]

    • Minimize dust generation and accumulation.[2]

    • Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from sources of ignition.[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow provides a procedural guide for handling this compound from receipt to disposal, ensuring safety at every step.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Prepare_Workspace Prepare Well-Ventilated Workspace Don_PPE->Prepare_Workspace Weigh_Compound Weigh this compound Prepare_Workspace->Weigh_Compound Perform_Experiment Perform Experiment Weigh_Compound->Perform_Experiment Decontaminate_Surfaces Decontaminate Surfaces Perform_Experiment->Decontaminate_Surfaces Segregate_Waste Segregate Waste Decontaminate_Surfaces->Segregate_Waste Dispose_Waste Dispose of Waste per Regulations Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials that have come into contact with this compound, including unused product, contaminated PPE, and lab supplies, should be considered hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect in a designated, clearly labeled, and leak-proof container.

    • Liquid Waste: Collect in a separate, compatible, and sealed container.

  • Storage of Waste: Store waste containers in a designated and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Never dispose of this compound down the drain or in regular trash.[3]

By adhering to these safety protocols and operational plans, researchers can confidently handle this compound while minimizing risks and fostering a culture of safety within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methylvaline
Reactant of Route 2
Reactant of Route 2
N-Methylvaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.